molecular formula C16H30O9 B8113908 Boc-PEG4-acid

Boc-PEG4-acid

Cat. No.: B8113908
M. Wt: 366.40 g/mol
InChI Key: ZOXZFKQMVIWHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-PEG4-acid is a useful research compound. Its molecular formula is C16H30O9 and its molecular weight is 366.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O9/c1-16(2,3)25-15(19)13-24-11-9-22-7-5-20-4-6-21-8-10-23-12-14(17)18/h4-13H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXZFKQMVIWHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of Boc-PEG4-acid?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of Boc-PEG4-acid and its common derivatives. This document is intended to be a resource for researchers and professionals in drug development, offering key data, experimental insights, and visualizations to support the application of these versatile linkers.

Introduction

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The "Boc" group (tert-butyloxycarbonyl) serves as a protecting group for an amine, while the tetraethylene glycol (PEG4) spacer enhances solubility and provides a flexible bridge. The terminal carboxylic acid allows for conjugation to amine-containing molecules. It is important to note that "this compound" can refer to several distinct chemical structures, each with unique properties and applications. This guide will delineate the properties of the most common variants.

Physicochemical Properties of this compound Variants

The properties of four common this compound derivatives are summarized below. These molecules differ in their chemical structure, which in turn affects their molecular weight and CAS number.

Table 1: Physical and Chemical Properties of t-Boc-N-amido-PEG4-acid

PropertyValueReference
Synonyms t-Boc-NH-amido-PEG4-COOH, Boc-NH-PEG4-CH2CH2COOH, (Boc-amino)-PEG4-carboxylic acid[1]
CAS Number 756525-91-4[1][2]
Molecular Formula C16H31NO8[1][2]
Molecular Weight 365.4 g/mol
Appearance Colorless oil / Colorless to light yellow clear liquid
Purity ≥95% or ≥98%
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO. The hydrophilic PEG spacer increases solubility in aqueous media.
Storage Store at -20°C, keep in dry and avoid sunlight.

Table 2: Physical and Chemical Properties of BocNH-PEG4-acid

PropertyValueReference
Synonyms 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid, Boc-NH-PEG4-CH2COOH
CAS Number 876345-13-0
Molecular Formula C15H29NO8
Molecular Weight 351.39 g/mol
Appearance Liquid
Density 1.1395 g/mL
Refractive Index n/D 1.4641
Storage -20°C

Table 3: Physical and Chemical Properties of N-Boc-N-bis(PEG4-acid)

PropertyValueReference
Description A branched PEG linker with a Boc protected amino group and two terminal carboxylic acids.
CAS Number 2093152-88-4
Molecular Formula C27H51NO14
Molecular Weight 613.7 g/mol
Purity ≥97% or 98%
Solubility Soluble in Water, DMSO, DCM, DMF.
Storage -20°C

Table 4: Physical and Chemical Properties of N-methyl-N-(t-Boc)-PEG4-acid

PropertyValueReference
Description A PEG linker containing a t-Boc protecting group and a terminal carboxylic acid.
CAS Number 1260431-01-3
Molecular Formula C17H33NO8
Molecular Weight 379.5 g/mol
Purity 98%
Storage -20°C
Chemical Reactivity and Applications

The chemical utility of this compound derivatives stems from their two functional ends, which can be manipulated in a controlled manner.

  • Carboxylic Acid Reactivity : The terminal carboxylic acid can be activated to react with primary amines to form a stable amide bond. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This reaction is fundamental for conjugating the PEG linker to proteins, peptides, or other molecules bearing a primary amine.

  • Boc Group Deprotection : The Boc protecting group is labile under mild acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) efficiently removes the Boc group, revealing a free primary amine. This newly exposed amine can then be used for further conjugation reactions.

  • Applications : These linkers are integral in various biomedical research fields. They are used in:

    • PROTACs : this compound is a common PEG-based linker used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

    • Peptide Synthesis : They can be incorporated into peptides to add a hydrophilic spacer.

    • Drug Delivery : The PEG spacer can improve the pharmacokinetic properties of drugs by increasing their solubility and stability.

    • Bioconjugation : Used to link different biomolecules together for various applications in diagnostics and therapeutics.

Experimental Protocols

While specific, detailed experimental protocols for individual this compound derivatives are proprietary to manufacturers, the following are generalized procedures for the key reactions and analytical characterization.

3.1. Amide Coupling Reaction (General Protocol)

  • Dissolution : Dissolve the this compound derivative in an appropriate anhydrous organic solvent (e.g., DMF or DCM).

  • Activation : Add the coupling agents (e.g., EDC and an activator like NHS or HATU) to the solution at room temperature and stir for a predetermined activation time (typically 15-30 minutes).

  • Conjugation : Add the amine-containing molecule to the activated this compound solution. The reaction is typically stirred at room temperature for several hours to overnight.

  • Monitoring : The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).

  • Work-up and Purification : Once the reaction is complete, the product is isolated through standard work-up procedures, which may include aqueous washes and extraction. Purification is typically achieved by column chromatography or preparative HPLC.

3.2. Boc Deprotection (General Protocol)

  • Dissolution : Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).

  • Acid Treatment : Add an excess of an acid, commonly trifluoroacetic acid (TFA), to the solution. A typical ratio is 20-50% TFA in DCM.

  • Reaction : Stir the mixture at room temperature. The reaction is usually complete within 1-2 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

  • Solvent Removal : After completion, the excess acid and solvent are removed under reduced pressure. The resulting free amine is often obtained as a salt (e.g., TFA salt) and may be used directly in the next step or neutralized with a base.

3.3. Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra would show characteristic peaks for the Boc group, the PEG backbone, and the terminal functional groups.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the compound. A reversed-phase column with a water/acetonitrile gradient is commonly used.

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are suitable for these types of molecules.

Visualizations

Diagram 1: Chemical Structure of t-Boc-N-amido-PEG4-acid

Chemical structure of t-Boc-N-amido-PEG4-acid.

Diagram 2: Amide Bond Formation Workflow

G cluster_reactants Reactants cluster_reagents Reagents Boc_PEG4_Acid This compound Conjugated_Product Boc-PEG4-NH-R (Amide Bond) Boc_PEG4_Acid->Conjugated_Product Amine_Molecule R-NH2 Amine_Molecule->Conjugated_Product Coupling_Agent EDC / HATU Coupling_Agent->Conjugated_Product

Workflow of amide bond formation.

Diagram 3: Boc Deprotection Reaction

G Boc_Protected Boc-NH-PEG4-R Deprotected_Amine H2N-PEG4-R (Free Amine) Boc_Protected->Deprotected_Amine Acid TFA Acid->Deprotected_Amine

Boc deprotection revealing a free amine.

Diagram 4: Logical Relationship of this compound Variants

G Boc_PEG4_Acid_Family This compound Derivatives Linear_Mono_Acid Linear Mono-Acid Boc_PEG4_Acid_Family->Linear_Mono_Acid Branched_Di_Acid Branched Di-Acid Boc_PEG4_Acid_Family->Branched_Di_Acid Methylated_Amine Methylated Amine Boc_PEG4_Acid_Family->Methylated_Amine t_Boc_amido t-Boc-N-amido-PEG4-acid (CAS: 756525-91-4) Linear_Mono_Acid->t_Boc_amido BocNH BocNH-PEG4-acid (CAS: 876345-13-0) Linear_Mono_Acid->BocNH N_Boc_bis N-Boc-N-bis(PEG4-acid) (CAS: 2093152-88-4) Branched_Di_Acid->N_Boc_bis N_methyl N-methyl-N-(t-Boc)-PEG4-acid (CAS: 1260431-01-3) Methylated_Amine->N_methyl

Classification of common this compound variants.

References

A Technical Guide to Boc-PEG4-acid: Structures, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Boc-PEG4-acid" is frequently utilized in scientific literature and commercial listings to describe a class of bifunctional crosslinkers that are pivotal in the fields of bioconjugation, drug delivery, and proteomics. These molecules incorporate a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This technical guide elucidates the nuances of the various molecules often referred to as this compound, providing a clear overview of their structures, molecular weights, and a generalized protocol for their application.

The presence of the PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the conjugated molecule. The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as the lysine residues on proteins, through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide crosslinker chemistry, often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency. The Boc protecting group offers a stable yet readily removable masking of an amine functionality, which can be deprotected under acidic conditions for subsequent conjugation steps. This orthogonal reactivity is highly valuable in the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Unambiguous Identification of "this compound" Variants

It is crucial for researchers to recognize that "this compound" can refer to several distinct chemical structures. The precise molecular architecture can impact the spatial orientation and reactivity of the final conjugate. Below is a summary of the most common variants.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
t-Boc-N-amido-PEG4-acid756525-91-4C16H31NO8365.42
BocNH-PEG4-acid876345-13-0C15H29NO8351.39
N-methyl-N-(t-Boc)-PEG4-acid1260431-01-3C17H33NO8379.45
N-Boc-N-bis(PEG4-acid)2093152-88-4C27H51NO14613.69

Physicochemical Properties and Handling

This compound derivatives are typically viscous oils or waxy solids at room temperature. They exhibit good solubility in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Their PEGylated nature also imparts a degree of aqueous solubility. For long-term storage, it is recommended to keep these reagents at -20°C under an inert atmosphere to prevent degradation.

Experimental Protocol: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol outlines a general workflow for the conjugation of a small molecule drug to an antibody using a this compound linker.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Small molecule drug with a primary or secondary amine

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Deprotection solution (e.g., trifluoroacetic acid (TFA) in DCM)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve the this compound linker, EDC, and NHS in anhydrous DMSO or DMF. A molar ratio of 1:1.5:1.2 (linker:EDC:NHS) is a common starting point.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to the Antibody:

    • Add the activated Boc-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.

    • Purify the Boc-PEG4-functionalized antibody using SEC or dialysis to remove excess reagents.

  • Boc Deprotection:

    • Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine. The reaction time will vary depending on the specific substrate and should be monitored.

    • Remove the deprotection reagent, often by evaporation under a stream of nitrogen followed by purification.

  • Conjugation of the Small Molecule Drug:

    • Activate the carboxylic acid group on the small molecule drug using EDC and NHS, similar to step 1.

    • Add the activated drug to the deprotected antibody-PEG4-amine conjugate.

    • Allow the reaction to proceed to form the final ADC.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC or other appropriate chromatographic techniques to remove unconjugated drug and other impurities.

    • Characterize the ADC to determine the DAR, purity, and biological activity.

Visualizing the Workflow: ADC Synthesis

The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate using a this compound linker.

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation1 First Conjugation cluster_deprotection Deprotection cluster_conjugation2 Second Conjugation Boc_PEG4_Acid This compound Activated_Linker Boc-PEG4-NHS Ester Boc_PEG4_Acid->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Functionalized_Ab Antibody-PEG4-Boc Activated_Linker->Functionalized_Ab Amide Bond Formation Antibody Antibody (-NH2) Antibody->Functionalized_Ab Deprotected_Ab Antibody-PEG4-NH2 Functionalized_Ab->Deprotected_Ab Boc Removal TFA TFA TFA->Deprotected_Ab ADC Antibody-Drug Conjugate (ADC) Deprotected_Ab->ADC Amide Bond Formation Drug_COOH Drug (-COOH) Activated_Drug Activated Drug (NHS Ester) Drug_COOH->Activated_Drug Activation (EDC, NHS) Activated_Drug->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a this compound linker.

Signaling Pathways and Broader Applications

While this compound linkers are not directly involved in signaling pathways, their application in constructing molecules like PROTACs has a profound impact on cellular signaling. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. By facilitating the creation of these molecular tools, this compound linkers are instrumental in the targeted degradation of proteins involved in various disease-related signaling cascades.

The logical workflow for PROTAC development shares similarities with ADC synthesis, where the this compound linker connects a ligand for the target protein to a ligand for an E3 ligase. The versatility of these linkers allows for the systematic modification of the spacer length and composition to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is critical for efficient protein degradation.

PROTAC_Mechanism cluster_protac PROTAC Action cluster_degradation Protein Degradation Pathway PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Target Protein Degradation Proteasome->Degradation

Caption: Logical workflow of PROTAC-mediated protein degradation.

Navigating the Solubility Landscape of Boc-PEG4-Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Boc-PEG4-acid (tert-Butoxycarbonyl-tetraethylene glycol-acid), a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in various solvents is paramount for its effective handling, reaction optimization, and purification.

Core Concepts: Structure and Solubility

This compound's structure, featuring a hydrophobic tert-butoxycarbonyl (Boc) protecting group and a hydrophilic polyethylene glycol (PEG) spacer terminated with a carboxylic acid, dictates its solubility profile. The PEG chain is known to enhance solubility in aqueous media, a desirable characteristic for biological applications[1][2][3]. Conversely, the Boc group and the hydrocarbon backbone contribute to its solubility in a range of organic solvents.

Quantitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, information on structurally similar compounds provides valuable insights. The data presented below has been compiled from various sources for related PEGylated molecules and should be considered as a guideline. Experimental determination is recommended for precise applications.

SolventChemical ClassReported Solubility of Related PEG Compounds
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble; ≥ 100 mg/mL for N-Boc-N-bis(PEG4-acid)[4]
Dimethylformamide (DMF)Polar AproticSoluble[5]
Dichloromethane (DCM)ChlorinatedSoluble
Acetonitrile (ACN)Polar AproticSoluble
Tetrahydrofuran (THF)EtherSoluble
WaterAqueousSoluble (qualitative)
ChloroformChlorinatedSoluble (for high MW Boc-NH-PEG-COOH)

Note: The solubility of this compound may vary based on purity, temperature, and the specific isomer.

For certain applications, especially in vivo studies, co-solvent systems are often employed. For the related compound N-Boc-N-bis(PEG4-acid), a solubility of ≥ 2.5 mg/mL was achieved in formulations containing DMSO, PEG300, Tween-80, and saline.

Experimental Protocol: Determination of Thermodynamic Equilibrium Solubility

The following is a generalized protocol for determining the thermodynamic equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Materials and Equipment:

  • This compound

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or other analytical instrumentation (e.g., NMR, LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a longer incubation period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

  • Analysis: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

G A Prepare Standard Solutions (Calibration Curve) G Analyze by Validated Method (e.g., HPLC) A->G B Add Excess this compound to Solvent C Equilibrate at Constant Temperature (e.g., 24-72h with agitation) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant (e.g., 0.22 µm syringe filter) D->E F Dilute Saturated Solution E->F F->G H Calculate Solubility G->H

Caption: Experimental Workflow for Solubility Determination.

References

The Strategic Role of the Boc Protecting Group in Boc-PEG4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, precision and control are paramount. The heterobifunctional linker, Boc-PEG4-acid, serves as a critical tool in the controlled assembly of complex biomolecules. This technical guide delves into the core function of the tert-butyloxycarbonyl (Boc) protecting group within this molecule, providing a comprehensive overview of its mechanism, application, and the quantitative parameters governing its use.

Core Function of the Boc Protecting Group

The primary and indispensable function of the Boc group in this compound is to reversibly mask the primary amine functionality . This protection is essential for achieving regioselective and sequential conjugations. In its protected form, the Boc group renders the amine nucleophile inert, thereby preventing it from participating in undesired side reactions.[1][2] This allows the terminal carboxylic acid of the this compound molecule to be selectively reacted with an amine-containing molecule of interest. Once this initial conjugation is complete, the Boc group can be selectively removed under specific acidic conditions to reveal the primary amine, which is then available for a subsequent conjugation step. This strategic protection and deprotection sequence is fundamental to the construction of precisely defined bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs.[][4]

The Boc group is classified as an acid-labile protecting group, meaning it is stable under basic and nucleophilic conditions but can be efficiently cleaved in the presence of a strong acid.[5] This orthogonality is a key feature, allowing for selective deprotection without affecting other protecting groups that may be present in a complex molecule, such as Fmoc (removed with base) or Cbz (removed by hydrogenolysis).

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.

PropertyValueReference
Chemical Formula C₁₆H₃₁NO₈
Molecular Weight 365.42 g/mol
Appearance Liquid or solid
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions -20°C, keep dry and avoid sunlight

The Deprotection of the Boc Group: Mechanism and Protocols

The removal of the Boc group is a critical step in any synthetic strategy employing this compound. The process is an acid-catalyzed elimination reaction.

Mechanism of Deprotection

The deprotection mechanism proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA).

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release carbon dioxide gas and the free primary amine.

  • Amine Salt Formation: In the acidic environment, the newly liberated amine is protonated, forming an amine salt (e.g., a trifluoroacetate salt).

It is imperative to perform this reaction in a well-ventilated area or with appropriate off-gassing, as carbon dioxide is generated.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3 & 4: Decarboxylation & Salt Formation Boc_Amine Boc-NH-R Protonated_Boc_Amine Boc-NH⁺(H)-R Boc_Amine->Protonated_Boc_Amine H_plus H⁺ (from TFA) Carbamic_Acid HOOC-NH-R tBu_Cation (CH₃)₃C⁺ Protonated_Boc_Amine_dummy->Carbamic_Acid Protonated_Boc_Amine_dummy->tBu_Cation Free_Amine H₂N-R Amine_Salt H₃N⁺-R · TFA⁻ Free_Amine->Amine_Salt + H⁺ CO2 CO₂ Carbamic_Acid_dummy->Free_Amine Carbamic_Acid_dummy->CO2

Mechanism of Boc Deprotection
Experimental Protocol for Boc Deprotection

The following protocol provides a general guideline for the removal of the Boc group from this compound.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere (optional)

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected PEG compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation (e.g., tryptophan or methionine residues), add a scavenger such as TIS (2.5-5% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by an appropriate method such as TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).

  • The resulting crude amine-PEG4-acid trifluoroacetate salt can often be used directly in the next step.

  • For purification, the crude product can be precipitated by the addition of cold diethyl ether, followed by centrifugation or filtration to isolate the deprotected product as a salt.

Quantitative Data for Boc Deprotection:

ParameterConditionExpected OutcomeNotesReference
TFA Concentration 20-50% in DCM>95% deprotectionHigher concentrations can accelerate the reaction but may also increase side reactions.
Reaction Time 1-4 hours at RTComplete conversionMonitor by TLC or LC-MS to determine the endpoint.
Temperature 0°C to Room Temp.Controlled reactionInitial cooling helps to manage any exotherm.
Scavengers (e.g., TIS) 2.5-5% (v/v)Minimized side productsEssential for substrates with electron-rich moieties.
Yield Typically >90% (as the salt)HighYields can be affected by the workup and purification method.

Conjugation of the Carboxylic Acid Moiety

Prior to Boc deprotection, the carboxylic acid end of this compound is typically activated for reaction with a primary amine on a target molecule. A common and effective method is the use of carbodiimide chemistry, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Mechanism of EDC/NHS Coupling
  • Activation of Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. The NHS ester is less susceptible to hydrolysis in aqueous media compared to the O-acylisourea intermediate.

  • Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS.

EDC_NHS_Coupling cluster_0 Step 1: Activation cluster_1 Step 2: NHS Ester Formation cluster_2 Step 3: Amide Bond Formation Carboxylic_Acid Boc-PEG4-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC EDC NHS NHS NHS_Ester Boc-PEG4-NHS Ester O_Acylisourea_dummy->NHS_Ester Target_Amine H₂N-Target Conjugate Boc-PEG4-CONH-Target NHS_Ester_dummy->Conjugate

EDC/NHS Coupling Mechanism
Experimental Protocol for EDC/NHS Coupling

Materials:

  • This compound

  • Target molecule with a primary amine

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMF or DMSO (for organic phase) or MES buffer (for aqueous phase)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure (Aqueous, Two-Step):

  • Prepare a solution of this compound in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0).

  • Add EDC (1.5-5 equivalents) and NHS (1.5-5 equivalents) to the this compound solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the activated Boc-PEG4-NHS ester solution to a solution of the amine-containing target molecule in a reaction buffer (e.g., PBS, pH 7.2-7.5).

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, if necessary.

  • Purify the resulting Boc-PEG4-conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC.

Quantitative Data for EDC/NHS Coupling:

ParameterConditionExpected OutcomeNotesReference
pH (Activation) 5.0 - 6.0Efficient activationMinimizes hydrolysis of the O-acylisourea intermediate.
pH (Conjugation) 7.2 - 8.0Efficient couplingThe primary amine should be deprotonated for nucleophilic attack.
EDC/NHS Equivalents 1.5 - 5 eq.High yieldThe optimal ratio may need to be determined empirically.
Reaction Time 2-4 hours at RTGood conversionCan be extended to overnight at 4°C for sensitive biomolecules.
Yield 50-80%VariableHighly dependent on the nature of the amine and reaction conditions.

Logical Workflow for Sequential Conjugation

The strategic use of the Boc protecting group in this compound enables a logical and controlled workflow for the synthesis of complex bioconjugates.

Sequential_Conjugation_Workflow Start Start with this compound and Target 1 (Amine-containing) Activate_Acid Activate Carboxylic Acid (EDC/NHS) Start->Activate_Acid Couple_Target1 Couple to Target 1 (Amide Bond Formation) Activate_Acid->Couple_Target1 Purify_Intermediate Purify Boc-PEG4-Target 1 Conjugate Couple_Target1->Purify_Intermediate Deprotect_Boc Boc Deprotection (TFA/DCM) Purify_Intermediate->Deprotect_Boc Purify_Amine Purify/Isolate Amine-PEG4-Target 1 Salt Deprotect_Boc->Purify_Amine Couple_Target2 Couple to Target 2 (e.g., NHS ester-activated) Purify_Amine->Couple_Target2 Final_Purification Final Purification of Target 1-PEG4-Target 2 Conjugate Couple_Target2->Final_Purification End Final Bioconjugate Final_Purification->End

Sequential Conjugation Workflow

Conclusion

The Boc protecting group in this compound is not merely an inert component but a cornerstone of a sophisticated chemical strategy. Its acid-lability and stability to other reaction conditions provide the necessary orthogonality for controlled, sequential bioconjugation. By temporarily masking the amine functionality, the Boc group directs the reactivity of the linker, first through its carboxylic acid and subsequently, after deprotection, through the newly revealed amine. A thorough understanding of the mechanisms, protocols, and quantitative parameters associated with both the protection and subsequent reactions of this compound is essential for researchers aiming to construct well-defined and effective bioconjugates for therapeutic and diagnostic applications.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the complex landscape of bioconjugation, the choice of a chemical linker to connect molecules to proteins, antibodies, or other biologics is a critical design decision. This linker profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers, polyethylene glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene glycol units—have become a cornerstone technology.[1] Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[3] This poor water solubility can lead to aggregation, which can reduce efficacy and increase the risk of an immune response.[3] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.

  • Reduced Immunogenicity and Enhanced Stability : The PEG component can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response. Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.

  • Improved Pharmacokinetics : By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate. This often leads to improved drug exposure at the target site and a better overall therapeutic index.

  • Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules. This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures the payload is accessible to its target once the bioconjugate reaches its destination.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While PEG4 often represents a favorable balance, the ideal length is context-dependent.

Application/MoleculeSpacer LengthObservationReference
Trastuzumab-MMAD Conjugate PEG2Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8.
Trastuzumab-MMAD Conjugate PEG8Associated with increased aggregation compared to PEG2.
68Ga-NOTA-RM26 (Bombesin analog) PEG2LogD value: -2.27 ± 0.07
68Ga-NOTA-RM26 (Bombesin analog) PEG3Showed lower liver uptake in vivo compared to other lengths.
68Ga-NOTA-RM26 (Bombesin analog) PEG4IC50: 5.4 ± 0.4 nM
68Ga-NOTA-RM26 (Bombesin analog) PEG6LogD value: -2.50 ± 0.09 (highest hydrophilicity)
Anti-FGFR1 Peptibody-vcMMAE PEG4Resulted in a conjugate with slightly weaker binding affinity (Kd = 110 nM) compared to the unconjugated peptibody, possibly due to steric hindrance.
Radiolabeled Ligand PEG4Showed an approximate tenfold reduction in kidney uptake compared to a non-PEGylated analog.
Radiolabeled Ligand PEG8Showed an approximate fivefold reduction in kidney uptake, a lesser effect than PEG4.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz illustrate the logical benefits of PEG4 and its role in common bioconjugation workflows.

PEG4_Benefits cluster_0 Core Properties of PEG4 cluster_1 Functional Outcomes cluster_2 Therapeutic Improvements Prop1 Defined Length (4 units, ~1.4 nm) Out1 Reduces Steric Hindrance Prop1->Out1 Prop2 Hydrophilic Out2 Increases Solubility Reduces Aggregation Prop2->Out2 Prop3 Flexible & Inert Out3 Masks Epitopes Creates Hydration Shell Prop3->Out3 Imp1 Maintains Binding Affinity Out1->Imp1 Imp2 Improves Pharmacokinetics (Longer Half-Life) Out2->Imp2 Imp3 Reduces Immunogenicity Increases Stability Out3->Imp3

Logical flow of the PEG4 spacer's functional contributions.

NHS_Workflow start Start: Antibody in Amine-Free Buffer (pH 7.2-8.5) prep_linker Prepare NHS-PEG4-Linker Stock Solution in Anhydrous DMSO/DMF start->prep_linker reaction Combine Antibody and Linker (e.g., 20-fold molar excess) Incubate 30-60 min RT or 2h on ice prep_linker->reaction quench Quench Reaction (Optional, e.g., add Tris) reaction->quench purify Purify Conjugate (e.g., Size Exclusion Chromatography, Dialysis) to remove excess linker quench->purify analyze Characterize Conjugate (e.g., SEC, Mass Spec) for DAR and Aggregation purify->analyze end End: Purified ADC analyze->end

Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines.

Maleimide_Workflow start Start: Antibody with Free Cysteine(s) reduction Optional: Reduce Disulfides (e.g., with TCEP) and remove reducing agent start->reduction prep_linker Prepare Maleimide-PEG4-Linker Stock Solution in DMSO/DMF reduction->prep_linker reaction Combine Antibody and Linker in Thiol-Free Buffer (pH 6.5-7.5) Incubate 2-4h RT, protected from light reduction->reaction prep_linker->reaction quench Quench Reaction (e.g., add free Cysteine) to cap unreacted maleimides reaction->quench purify Purify Conjugate (e.g., SEC, Dialysis) to remove excess linker quench->purify end End: Purified ADC purify->end

Workflow for Maleimide-PEG4 Conjugation to Sulfhydryl Groups.

Detailed Experimental Protocols

The versatility of the PEG4 spacer is realized through its functionalization with various reactive groups. The two most common chemistries target primary amines (lysine residues) and sulfhydryl groups (cysteine residues).

This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to a protein such as an antibody.

Materials:

  • Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.

  • NHS-PEG4-Linker (e.g., NHS-PEG4-Biotin, NHS-PEG4-Drug).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

  • Purification system: Size exclusion chromatography (SEC) column or dialysis cassettes (e.g., 40K MWCO).

Methodology:

  • Antibody Preparation : Ensure the antibody is in an amine-free buffer. If the stock buffer contains Tris or glycine, perform a buffer exchange into PBS.

  • NHS-PEG4-Linker Stock Solution Preparation : NHS-esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.

  • Conjugation Reaction : Calculate the volume of linker stock solution needed to achieve the desired molar excess (typically 10- to 20-fold excess over the protein). Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction (Optional) : To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification : Remove unreacted linker and byproducts by SEC or dialysis against PBS. The purified antibody-PEG4 conjugate is now ready for characterization and use.

This protocol outlines the conjugation of a maleimide-activated PEG4 linker to a protein's cysteine residues. This may require prior reduction of existing disulfide bonds.

Materials:

  • Antibody (or protein) with available free sulfhydryl groups.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Maleimide-PEG4-Linker.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: Degassed, thiol-free buffer such as PBS with 1 mM EDTA, pH 6.5-7.5.

  • Quenching Reagent: Free cysteine or N-acetylcysteine.

  • Purification system (SEC or dialysis).

Methodology:

  • Antibody Reduction (if necessary) : If targeting cysteines involved in disulfide bonds, reduction is necessary. Incubate the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed post-reduction via a desalting column before adding the maleimide linker.

  • Maleimide-PEG4-Linker Stock Solution Preparation : Immediately before use, prepare a 10 mM stock solution of the maleimide-linker in anhydrous DMSO or DMF.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the maleimide-linker solution to the (reduced) antibody in the reaction buffer.

  • Incubation : Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. If possible, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of sulfhydryls.

  • Quenching the Reaction : Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.

  • Purification : Purify the conjugate using SEC or dialysis to remove unreacted materials.

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools.

References

A Technical Guide to Boc-PEG4-acid: Properties, Sourcing, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Boc-PEG4-acid. It covers the chemical properties, commercial sourcing, and key applications of this versatile heterobifunctional linker, with a focus on bioconjugation and its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Understanding this compound: A Versatile Linker

This compound is a chemical compound widely used in biomedical research and drug development. It is a heterobifunctional linker, meaning it has two different reactive groups at opposite ends of a polyethylene glycol (PEG) chain. In this case, it features a carboxylic acid (-COOH) group and a Boc-protected amine (Boc-NH-) group.

The key features of this compound include:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be easily removed with mild acids, such as trifluoroacetic acid (TFA), to reveal a primary amine.[1][2][3]

  • Carboxylic Acid: This functional group can be activated to react with primary amines to form stable amide bonds.[1][2] Common activators include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU.

  • PEG4 Spacer: The tetra-polyethylene glycol spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous media, a crucial property for biological applications.

These characteristics make this compound a valuable tool for linking different molecules together, such as peptides, proteins, antibodies, or small molecule drugs.

Chemical Properties and CAS Numbers

It is important to note that several structurally distinct compounds are referred to as "this compound" in commercial listings. Researchers must carefully verify the CAS number and chemical structure to ensure they are sourcing the correct molecule for their specific application. The table below summarizes the properties of the most common variants.

Compound Name Structure CAS Number Molecular Formula Molecular Weight ( g/mol )
BocNH-PEG4-acidBoc-NH-(PEG)4-COOH876345-13-0C15H29NO8351.39
t-Boc-N-amido-PEG4-acidBoc-NH-(PEG)4-CH2CH2COOH756525-91-4C16H31NO8365.4
This compound (PROTAC Linker)(Structure varies)2244684-38-4C16H30O9366.40
N-Boc-N-bis(PEG4-acid)Boc-N-((PEG)4-COOH)22093152-88-4C27H51NO14613.69

Note: The structures are simplified representations. Researchers should refer to the supplier's documentation for the exact chemical structure.

The logical relationship between these common variants can be visualized as follows:

G cluster_variants This compound Variants main This compound General Class of Heterobifunctional Linkers linear Linear Variants Single PEG chain main->linear Most Common branched Branched Variants Multiple PEG chains main->branched variant1 BocNH-PEG4-acid CAS: 876345-13-0 linear->variant1 variant2 t-Boc-N-amido-PEG4-acid CAS: 756525-91-4 linear->variant2 variant3 N-Boc-N-bis(PEG4-acid) CAS: 2093152-88-4 branched->variant3

Logical relationship of common this compound variants.

Commercial Sourcing

This compound and its derivatives are available from a variety of chemical suppliers that specialize in reagents for bioconjugation, drug discovery, and PEGylation.

Supplier CAS Number(s) Offered Notes
Sigma-Aldrich 876345-13-0Offers BocNH-PEG4-acid.
BroadPharm 756525-91-4, 106984-09-2Provides t-Boc-N-amido-PEG4-acid and related PEG linkers.
Biopharma PEG 756525-91-4Specializes in monodisperse PEG linkers.
Vector Labs QBD-10220 (proprietary)Offers a dPEG® variant for peptide synthesis.
MedchemExpress 2093152-88-4Supplies N-Boc-N-bis(PEG4-acid) and other PROTAC linkers.
ChemScene 2093152-88-4Offers the branched N-Boc-N-bis(PEG4-acid).
Tokyo Chemical Industry (TCI) 756525-91-4Provides (Boc-amino)-PEG4-carboxylic Acid for various research areas.

This is not an exhaustive list. Researchers should inquire with their preferred chemical suppliers.

Core Applications & Experimental Protocols

The primary application of this compound is in bioconjugation, where it serves as a flexible, hydrophilic spacer to connect two molecules. A particularly prominent use is in the synthesis of PROTACs.

The following is a generalized two-step protocol for conjugating a biomolecule (e.g., a protein with an available lysine residue) to another molecule using this compound.

Step 1: Amide Bond Formation

  • Activation of Carboxylic Acid: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Add an activating agent (e.g., EDC/NHS or HATU) to the solution to convert the carboxylic acid into a more reactive intermediate.

  • Conjugation: Add the molecule containing a primary amine to the activated this compound solution. The reaction is typically stirred at room temperature for several hours to overnight.

  • Purification: The resulting Boc-protected conjugate is purified from excess reagents and byproducts, often using chromatography techniques such as HPLC.

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the purified, Boc-protected conjugate in a solution containing a strong acid, most commonly trifluoroacetic acid (TFA), often with scavengers to prevent side reactions.

  • Reaction: The reaction is typically performed at room temperature for 1-2 hours.

  • Isolation: The deprotected final conjugate is isolated, often by precipitation with a non-polar solvent like diethyl ether, followed by purification via HPLC.

The following diagram illustrates this general workflow.

G cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Boc Deprotection A This compound B Activate Carboxylic Acid (e.g., EDC/NHS) A->B C Add Amine-Containing Molecule (Molecule 1) B->C D Purify Boc-Protected Conjugate C->D E Treat with Acid (e.g., TFA) D->E Deprotection F Isolate & Purify Final Conjugate E->F Final Molecule 1-PEG4-NH2 F->Final

General workflow for bioconjugation using this compound.

This compound is an ideal linker for synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.

Protocol Outline:

  • Ligand 1 Conjugation: The carboxylic acid of this compound is first conjugated to an amine-containing ligand for either the target protein or the E3 ligase, following the amide bond formation protocol described above.

  • Purification: The resulting intermediate (Ligand 1-PEG4-NH-Boc) is purified.

  • Boc Deprotection: The Boc group is removed with acid to expose the terminal amine, yielding Ligand 1-PEG4-NH2.

  • Ligand 2 Conjugation: The newly exposed amine is then conjugated to the second ligand, which must have a suitable reactive group (e.g., an activated carboxylic acid).

  • Final Purification: The final PROTAC molecule is purified using HPLC and its identity is confirmed by mass spectrometry and NMR.

This synthetic pathway is visualized below.

G cluster_synthesis PROTAC Synthesis Pathway start This compound Boc-NH-PEG-COOH step1 Couple to Ligand 1 (E3 Ligase) via -COOH group start->step1 inter1 Ligand 1-PEG-NH-Boc Intermediate 1 step1->inter1 step2 Deprotect with TFA to expose amine inter1->step2 inter2 Ligand 1-PEG-NH2 Intermediate 2 step2->inter2 step3 Couple to Ligand 2 (Target Protein) via -NH2 group inter2->step3 final {Final PROTAC | Ligand 1-Linker-Ligand 2} step3->final

Synthesis pathway of a PROTAC using this compound.

References

A Technical Deep Dive: Unraveling the Key Differences Between Monodisperse and Polydisperse PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. Their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules is well-established. However, the nuanced yet critical distinction between monodisperse and polydisperse PEG linkers can significantly impact the efficacy, safety, and manufacturability of a final drug product. This in-depth technical guide provides a comprehensive exploration of the core differences between these two classes of PEG linkers, offering quantitative comparisons, detailed experimental methodologies, and visual representations to inform rational drug design.

Defining the Dispersity: A Fundamental Distinction

The primary differentiator between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution.

  • Monodisperse PEGs , also known as discrete PEGs (dPEGs), are single molecular entities with a precise, uniform chain length and, consequently, a single molecular weight.[1][2] This homogeneity is a result of their controlled, stepwise synthesis.[3]

  • Polydisperse PEGs are a heterogeneous mixture of PEG chains with varying lengths, characterized by an average molecular weight.[2] This distribution of molecular weights is a natural outcome of the polymerization processes used in their synthesis.[4]

The degree of this heterogeneity is quantified by the Polydispersity Index (PDI) , which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

  • For a monodisperse polymer, the PDI is theoretically 1.0 .

  • Polydisperse PEGs, by contrast, have a PDI greater than 1.0 , with values typically ranging from 1.01 to 1.10 for pharmaceutical-grade materials.

Quantitative Comparison of Physicochemical and Biological Properties

The disparity in molecular weight distribution between monodisperse and polydisperse PEGs translates into significant differences in their physicochemical properties and, consequently, their performance in biological systems. The following tables summarize these key quantitative differences.

PropertyMonodisperse PEG LinkersPolydisperse PEG LinkersReferences
Molecular Weight Precise, single molecular weightAverage molecular weight with a distribution of chain lengths
Polydispersity Index (PDI) 1.0> 1.0 (typically 1.01 - 1.10)
Purity High, single chemical entityMixture of different chain lengths
Batch-to-Batch Consistency High, ensuring reproducibilityCan exhibit variability, posing challenges for quality control
Characterization Straightforward, with a single peak in mass spectrometryComplex, showing a distribution of peaks
Impact on Conjugate PropertiesMonodisperse PEG LinkersPolydisperse PEG LinkersReferences
Drug-to-Antibody Ratio (DAR) Precise and uniform, leading to a homogeneous ADC productAverage DAR, with a mixture of different drug-loaded species
Pharmacokinetics (PK) Predictable and consistent, with a well-defined half-lifeVariable, can lead to faster clearance of certain species
Immunogenicity Lower risk due to homogeneity and reduced chance of aggregationPotential for increased immunogenicity due to heterogeneity
In Vivo Efficacy Potentially enhanced due to optimized and consistent propertiesCan be compromised by the presence of suboptimal PEG chain lengths
Toxicity Potentially lower and more predictableMay have a less predictable toxicity profile due to the mixture of species

Visualizing the Core Differences and Processes

To better illustrate the fundamental distinctions and their implications, the following diagrams have been generated using the Graphviz DOT language.

Structural Differences

G cluster_0 Monodisperse PEG Linker cluster_1 Polydisperse PEG Linker m1 Functional Group A m2 -(CH₂CH₂O)n- m3 Functional Group B label_m n = a precise integer (e.g., 4, 8, 12) p1 Functional Group A p2 -(CH₂CH₂O)n- p3 Functional Group B label_p n = a range of integers (average value)

Caption: Structural comparison of monodisperse and polydisperse PEG linkers.

Synthesis and Conjugation Workflow

G cluster_0 Monodisperse PEG Synthesis (Solid-Phase) cluster_1 Polydisperse PEG Synthesis (Anionic Polymerization) cluster_2 Bioconjugation ms1 Resin Support ms2 Stepwise addition of PEG monomer ms1->ms2 ms3 Cleavage from resin ms2->ms3 ms4 Purification ms3->ms4 conj2 PEG Linker ms4->conj2 ps1 Ethylene Oxide Monomer ps3 Polymerization ps1->ps3 ps2 Anionic Initiator ps2->ps3 ps4 Termination ps3->ps4 ps4->conj2 conj1 Antibody conj4 Conjugation Reaction conj1->conj4 conj2->conj4 conj3 Drug Payload conj3->conj4 conj5 Purification and Characterization conj4->conj5

Caption: Simplified workflow for the synthesis of PEG linkers and their conjugation.

Impact on Drug Delivery

G cluster_0 Monodisperse PEG-Drug Conjugate cluster_1 Polydisperse PEG-Drug Conjugate mono_adc Homogeneous Population of ADCs mono_pk Predictable Pharmacokinetics mono_adc->mono_pk mono_eff Optimized Efficacy mono_pk->mono_eff mono_tox Consistent Toxicity Profile mono_eff->mono_tox tumor Tumor Target mono_eff->tumor poly_adc Heterogeneous Population of ADCs poly_pk Variable Pharmacokinetics poly_adc->poly_pk poly_eff Suboptimal Efficacy poly_pk->poly_eff poly_tox Unpredictable Toxicity Profile poly_eff->poly_tox poly_eff->tumor start Drug Administration start->mono_adc start->poly_adc

Caption: Impact of PEG dispersity on the properties of antibody-drug conjugates.

Detailed Experimental Protocols

The synthesis and characterization of monodisperse and polydisperse PEG linkers, as well as their subsequent conjugates, involve a series of precise experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of Monodisperse PEG Linkers (Solid-Phase Stepwise Synthesis)

This protocol is a generalized procedure based on the principles of solid-phase synthesis.

  • Resin Preparation: Swell a suitable solid support, such as Wang resin, in a compatible solvent like tetrahydrofuran (THF) for 30-60 minutes.

  • First Monomer Coupling:

    • Deprotonate the hydroxyl groups on the resin using a strong base (e.g., sodium hydride or potassium tert-butoxide) in anhydrous THF.

    • Add a protected PEG monomer (e.g., monotosylated tetraethylene glycol with a dimethoxytrityl (DMTr) protecting group on the other end) in excess and allow the reaction to proceed at room temperature for 12-24 hours.

    • Wash the resin extensively with THF, dichloromethane (DCM), and methanol to remove unreacted reagents.

  • Deprotection: Remove the DMTr protecting group using a mild acid solution (e.g., 3% trichloroacetic acid in DCM) until the characteristic orange color of the trityl cation is no longer observed. Neutralize and wash the resin thoroughly.

  • Iterative Chain Elongation: Repeat steps 2 and 3 with the protected PEG monomer to achieve the desired chain length.

  • Cleavage from Resin: Once the desired length is achieved, cleave the monodisperse PEG linker from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

  • Purification: Precipitate the cleaved PEG linker in cold diethyl ether and purify further using techniques like preparative high-performance liquid chromatography (HPLC).

Synthesis of Polydisperse PEG Linkers (Anionic Ring-Opening Polymerization)

This protocol describes a typical anionic ring-opening polymerization of ethylene oxide.

  • Initiator Preparation: In a flame-dried, inert atmosphere reactor, dissolve a suitable initiator (e.g., an alcohol like methanol or a glycol) in an anhydrous solvent like THF or dimethylformamide (DMF).

  • Deprotonation: Add a strong base (e.g., potassium naphthalenide or potassium hydride) to deprotonate the initiator and form the alkoxide initiator.

  • Polymerization:

    • Cool the reactor to the desired temperature (e.g., 0°C to room temperature).

    • Slowly introduce a measured amount of purified ethylene oxide monomer into the reactor. The reaction is exothermic and should be carefully controlled.

    • Allow the polymerization to proceed for a set time, which will influence the average molecular weight.

  • Termination: Terminate the living polymer chains by adding a proton source, such as acidified methanol.

  • Purification: Precipitate the polydisperse PEG in a non-solvent like cold diethyl ether or hexane. The polymer can be further purified by dialysis or size exclusion chromatography to narrow the molecular weight distribution.

Site-Specific Antibody PEGylation

This protocol outlines a general procedure for the site-specific PEGylation of an antibody via engineered cysteine residues.

  • Antibody Reduction:

    • Prepare a solution of the cysteine-engineered antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a 3-5 molar excess to the antibody.

    • Incubate at room temperature for 1-2 hours to reduce the engineered disulfide bonds and expose the free thiol groups.

  • PEGylation Reaction:

    • Prepare a solution of a maleimide-functionalized PEG linker (either monodisperse or polydisperse) in the same buffer.

    • Add the PEG-maleimide solution to the reduced antibody at a defined molar ratio (e.g., 10:1 to 20:1 PEG to antibody).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification: Purify the PEGylated antibody from unreacted PEG and antibody using techniques like size exclusion chromatography (SEC) or ion-exchange chromatography.

Characterization of PEG Linkers and Conjugates

This protocol provides a general guideline for the analysis of PEGylated proteins.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA in water).

  • Sample Preparation: Mix the PEGylated protein sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for large molecules. The mass spectrum will show a series of peaks corresponding to the different PEGylated species.

  • Data Analysis: For monodisperse PEGs, a single, sharp peak for each degree of PEGylation is expected. For polydisperse PEGs, a broad distribution of peaks will be observed for each PEGylation state. The average molecular weight and PDI can be calculated from the peak distribution.

SEC is used to determine the molecular weight distribution and PDI of PEG linkers and to separate PEGylated conjugates.

  • System Preparation: Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline) at a constant flow rate.

  • Calibration (for PDI of free PEG): Inject a series of narrow molecular weight PEG standards to generate a calibration curve of log(molecular weight) versus retention time.

  • Sample Analysis: Dissolve the PEG linker or PEGylated antibody sample in the mobile phase and inject it into the system.

  • Data Analysis:

    • For free PEG linkers, the PDI can be calculated from the chromatogram using the calibration curve.

    • For PEGylated antibodies, the chromatogram will show peaks corresponding to the un-PEGylated antibody, and the mono-, di-, and higher-order PEGylated species, allowing for their separation and quantification.

Conclusion

The choice between monodisperse and polydisperse PEG linkers is a critical decision in the development of bioconjugates, with profound implications for the final product's characteristics. Monodisperse PEGs offer unparalleled precision, leading to homogeneous conjugates with predictable and consistent properties. This homogeneity can translate to improved pharmacokinetics, enhanced efficacy, and a better safety profile. While polydisperse PEGs have been historically utilized and are suitable for certain applications, the trend in modern drug development, particularly for complex biologics like ADCs, is shifting towards the adoption of monodisperse linkers to ensure product quality, reproducibility, and optimal therapeutic performance. A thorough understanding of the fundamental differences, supported by robust analytical characterization, is paramount for researchers and scientists aiming to harness the full potential of PEGylation technology.

References

An In-depth Technical Guide to PEGylation for Protein and Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein or peptide, is a cornerstone of biopharmaceutical development. This modification has been instrumental in enhancing the therapeutic efficacy of numerous protein-based drugs by improving their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of PEGylation, including the fundamental chemistry, quantitative benefits, detailed experimental protocols, and the impact on cellular signaling pathways.

Core Principles of PEGylation

PEGylation is a chemical modification that imparts several beneficial properties to therapeutic proteins and peptides. The covalent attachment of the hydrophilic and biocompatible PEG polymer creates a hydrated shield around the molecule.[1] This steric hindrance is the primary mechanism behind the observed improvements in drug performance.

Key Benefits of PEGylation:

  • Prolonged Circulatory Half-Life: The increased hydrodynamic size of PEGylated proteins reduces their renal clearance, leading to a significantly longer half-life in the bloodstream.[1][2] This allows for less frequent dosing, improving patient compliance.

  • Reduced Immunogenicity: The PEG shield masks antigenic epitopes on the protein surface, reducing the likelihood of an immune response and the formation of neutralizing antibodies.[1][2]

  • Enhanced Stability: PEGylation protects proteins from proteolytic degradation, increasing their stability in biological fluids.

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic proteins and peptides, aiding in formulation and delivery.

Challenges in PEGylation:

  • Reduced Bioactivity: The PEG chains can sometimes sterically hinder the protein's interaction with its target receptor, leading to a decrease in biological activity. Careful optimization of PEG size and attachment site is crucial to mitigate this effect.

  • Immunogenicity of PEG: While generally considered non-immunogenic, anti-PEG antibodies have been observed in some patients, which can lead to accelerated clearance of the PEGylated drug.

  • Manufacturing Complexity: The PEGylation process adds complexity and cost to drug manufacturing, requiring precise control to ensure batch-to-batch consistency.

Quantitative Impact of PEGylation

The benefits of PEGylation can be quantified across several key parameters. The following tables summarize the typical improvements observed for various PEGylated therapeutics.

Table 1: Enhancement of Serum Half-Life

Therapeutic ProteinUnmodified Half-LifePEGylated Half-LifeFold IncreaseReference
Interferon-alpha6.6–29.2 L/h (Clearance)0.06–0.10 L/h (Clearance with 40 kDa branched PEG)~66-486
TIMP-11.1 h28 h (with 20 kDa PEG)25
Granulocyte Colony-Stimulating Factor (G-CSF)3.5-3.8 hup to 42 h~11-12

Table 2: Reduction in Immunogenicity

ProteinMeasurementReduction after PEGylationReference
MDSPI16Antibody Titer62.5%

Table 3: Improvement in Solubility

CompoundUnmodified SolubilitySolubility with PEG 4000Fold IncreaseReference
Carvedilol15.54 mcg/mL78.96 mcg/mL (1:4 ratio)5.08

Chemistry of PEGylation

The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with a specific amino acid side chain on the protein. The choice of chemistry depends on the desired site of attachment and the need for site-specificity.

4.1 Amine-Reactive PEGylation (Lysine and N-terminus)

This is the most common PEGylation strategy due to the abundance of lysine residues on the surface of most proteins.

  • N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters react with the primary amines of lysine residues and the N-terminal α-amino group under mild alkaline conditions (pH 7-8.5) to form stable amide bonds.

  • Aldehydes: PEG-aldehydes can be used for site-specific N-terminal PEGylation at a slightly acidic pH (around 6.5). At this pH, the N-terminal α-amino group is more reactive than the ε-amino groups of lysine residues. The reaction forms an imine bond, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.

4.2 Thiol-Reactive PEGylation (Cysteine)

This strategy allows for highly site-specific PEGylation by targeting free cysteine residues.

  • Maleimides: PEG-maleimides react specifically with the thiol group of cysteine residues under mild conditions (pH 6.5-7.5) to form a stable thioether bond.

  • Vinyl Sulfones: PEG-vinyl sulfones also react with thiols to form stable thioether linkages.

Experimental Protocols

5.1 Protocol for N-terminal Specific PEGylation using PEG-Aldehyde

  • Protein Preparation: Dissolve the protein in a reaction buffer (e.g., 100 mM MES, pH 6.5) to a final concentration of 1-5 mg/mL.

  • PEG-Aldehyde Preparation: Dissolve the PEG-aldehyde derivative in the same reaction buffer to achieve a 5-10 fold molar excess over the protein.

  • Reaction Incubation: Add the PEG-aldehyde solution to the protein solution. Gently mix and incubate the reaction at 4°C for 2-4 hours.

  • Reduction: Add a fresh solution of sodium cyanoborohydride to a final concentration of 20 mM. Continue the incubation at 4°C for another 12-16 hours.

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification: Purify the PEGylated protein from the reaction mixture using ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

  • Characterization: Characterize the purified product by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry (LC/MS) to determine the degree of PEGylation and identify the PEGylation site.

5.2 Protocol for Lysine Residue PEGylation using PEG-NHS Ester

  • Protein Preparation: Dissolve the protein in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5) to a final concentration of 1-5 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in the same reaction buffer to achieve a 3-5 fold molar excess over the protein.

  • Reaction Incubation: Add the PEG-NHS ester solution to the protein solution. Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M glycine or Tris-HCl, pH 8.0) to react with any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated protein from the reaction mixture using ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

  • Characterization: Analyze the purified product by SDS-PAGE and mass spectrometry (LC/MS) to confirm successful PEGylation and determine the extent of modification.

Impact on Signaling Pathways

PEGylated therapeutics can modulate cellular signaling pathways by altering the interaction of the protein with its receptor.

6.1 PEGylated Interferon (e.g., Peginterferon alfa-2a)

PEGylated interferon-alpha binds to the interferon-alpha receptor (IFNAR), activating the JAK-STAT signaling pathway. This leads to the transcription of interferon-stimulated genes (ISGs), which have antiviral and immunomodulatory effects. PEGylation prolongs the presence of interferon in the circulation, leading to sustained activation of this pathway.

PEG_Interferon_Signaling cluster_receptor Cell Membrane cluster_nucleus Nucleus PEG-IFNα PEG-IFNα IFNAR IFNAR PEG-IFNα->IFNAR Binds JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 TYK2->STAT2 ISGF3 ISGF3 STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE ISGF3->ISRE Binds to ISG Transcription ISG Transcription ISRE->ISG Transcription Induces

PEG-Interferon JAK-STAT Signaling Pathway.

6.2 Pegvisomant (Growth Hormone Receptor Antagonist)

Pegvisomant is a PEGylated growth hormone (GH) analog that acts as a competitive antagonist at the GH receptor. It binds to the receptor but fails to induce the necessary conformational change for receptor dimerization, thereby blocking the downstream JAK-STAT signaling cascade and inhibiting the production of insulin-like growth factor 1 (IGF-1).

Pegvisomant_Signaling cluster_receptor Cell Membrane Pegvisomant Pegvisomant GHR GHR Pegvisomant->GHR Binds GH GH GH->GHR Binding blocked Dimerization GHR->Dimerization Prevents dimerization JAK2 JAK2 STAT5 STAT5 JAK2->STAT5 Phosphorylation blocked Signaling Blocked Signaling Blocked STAT5->Signaling Blocked Dimerization->JAK2 Activation blocked

Pegvisomant's Blockade of GH Signaling.

Experimental and Developmental Workflow

The development of a PEGylated therapeutic involves a multi-step process, from initial protein production to final characterization and in vivo testing.

PEGylation_Workflow cluster_upstream Upstream Processing cluster_pegylation PEGylation Reaction cluster_downstream Downstream Processing cluster_analysis Functional Analysis Protein Expression Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Protein Characterization Protein Characterization Protein Purification->Protein Characterization Reaction Optimization Reaction Optimization Protein Characterization->Reaction Optimization Scale-up PEGylation Scale-up PEGylation Reaction Optimization->Scale-up PEGylation Purification of PEG-Protein Purification of PEG-Protein Scale-up PEGylation->Purification of PEG-Protein Characterization of PEG-Protein Characterization of PEG-Protein Purification of PEG-Protein->Characterization of PEG-Protein In vitro Bioassays In vitro Bioassays Characterization of PEG-Protein->In vitro Bioassays In vivo Pharmacokinetics In vivo Pharmacokinetics In vitro Bioassays->In vivo Pharmacokinetics

General Workflow for Developing a PEGylated Therapeutic.

Conclusion

PEGylation remains a vital and powerful tool in the development of protein and peptide therapeutics. By understanding the underlying chemistry, optimizing the reaction conditions, and thoroughly characterizing the final product, researchers can harness the benefits of PEGylation to create more effective and patient-friendly drugs. As new PEGylation chemistries and strategies continue to emerge, the potential for this technology to improve human health will only continue to grow.

References

A Technical Guide to Boc-PEG4-acid: Suppliers, Commercial Availability, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-PEG4-acid, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics. This guide details its commercial availability from various suppliers, outlines key experimental protocols for its use, and illustrates its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound, chemically known as tert-butoxycarbonyl-15-amino-4,7,10,13-tetraoxapentadecanoic acid, is a valuable crosslinking reagent. It features a tetraethylene glycol (PEG4) spacer that enhances hydrophilicity and provides a flexible bridge between conjugated molecules. One terminus is protected by a tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions to reveal a primary amine. The other terminus possesses a carboxylic acid group, which can be activated for conjugation to amine-containing molecules. This orthogonal reactivity makes it an ideal tool for the stepwise assembly of complex biomolecular constructs.

The hydrophilic nature of the PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugates, reducing aggregation and potential immunogenicity.[1] These characteristics have led to its widespread adoption in the development of targeted therapeutics like ADCs and PROTACs.

Commercial Availability and Supplier Information

A variety of chemical suppliers offer this compound and its derivatives. The products may vary in purity, formulation, and the specific structure of the PEG linker. Below is a summary of commercially available this compound and related compounds.

Product NameSupplierCAS NumberMolecular Weight ( g/mol )Purity
Boc-NH-PEG4-acid Sigma-Aldrich876345-13-0351.39Not Specified
t-Boc-N-amido-PEG4-acid BroadPharm756525-91-4365.4>98%
(Boc-amino)-PEG4-carboxylic Acid TCI America (via Fisher Scientific)756525-91-4365.42>98.0%
BocNH-PEG4-CH2COOH PurePEG876345-13-0351.39Not Specified
Boc-NH-PEG4-COOH Biopharma PEG756525-91-4365.4≥95%
t-boc-N-amido-dPEG®₄-acid Vector Labs756525-91-4365.42>98%
BocNH-PEG4-CH2COOH Biosynth876345-13-0351.39Not Specified
This compound MedchemExpress756525-91-4365.42Not Specified

Table 1: Commercial Suppliers of this compound and its Common Variants.

Several derivatives of this compound are also commercially available, offering alternative functionalities for diverse bioconjugation strategies.

Product NameSupplierCAS NumberMolecular Weight ( g/mol )Key Features
N-Boc-N-bis(PEG4-acid) ChemScene2093152-88-4613.69Branched linker with two carboxylic acid groups.
t-Boc-Aminooxy-PEG4-acid AxisPharm2062663-68-5381.42Contains an aminooxy group for conjugation to aldehydes and ketones.
t-Boc-N-amido-PEG4-amine BroadPharm811442-84-9336.4Features a terminal amine instead of a carboxylic acid.
N-methyl-N-(t-Boc)-PEG4-acid BroadPharm1260431-01-3379.5N-methylated amine for altering reactivity and basicity.
N-Boc-N-bis(PEG4-acid) TargetMol2093152-88-4613.69PROTAC linker with a branched structure.

Table 2: Commercially Available Derivatives of this compound.

Key Experimental Protocols

The utility of this compound lies in its sequential deprotection and conjugation reactions. The following protocols provide detailed methodologies for these key steps.

Boc Group Deprotection to Yield a Free Amine

The Boc protecting group is reliably removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).[2][3]

Materials:

  • This compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4]

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting product is the amine-PEG4-acid as a TFA salt, which can often be used directly in the subsequent coupling step.

Optional Basic Work-up for the Free Amine:

  • Dissolve the crude residue in DCM.

  • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: This will cause CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the free amine.[2]

Carboxylic Acid Activation and Amide Bond Formation

The carboxylic acid terminus of the PEG linker can be activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with a primary amine on a target molecule.

Materials:

  • Amine-PEG4-acid (from the deprotection step) or this compound

  • Molecule with a primary amine (e.g., protein, peptide, or small molecule drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)

  • DIPEA (N,N-Diisopropylethylamine) for organic reactions

  • Magnetic stirrer and stir bar

Procedure (Aqueous Method):

  • Equilibrate all reagents to room temperature before use.

  • Dissolve the PEG-acid linker in MES buffer (0.1 M, pH 5.0).

  • Add EDC·HCl (1.2 equivalents) and sulfo-NHS (1.2 equivalents) to the PEG-acid solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Dissolve the amine-containing molecule in a conjugation buffer (e.g., PBS, pH 7.4).

  • Add the activated PEG-acid solution to the amine-containing molecule solution.

  • Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature or 4°C.

  • Quench the reaction by adding an amine-containing buffer such as Tris or by adding hydroxylamine.

  • Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography.

Procedure (Organic Solvent Method):

  • Dissolve the PEG-acid linker (1 equivalent) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-containing molecule (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent like ethyl acetate, followed by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final conjugate by flash column chromatography.

Applications in Drug Development

This compound is a cornerstone in the construction of complex therapeutic modalities, most notably Antibody-Drug Conjugates and PROTACs.

Synthesis of Antibody-Drug Conjugates (ADCs)

In ADC synthesis, this compound serves as a hydrophilic linker connecting the antibody to a cytotoxic payload. The general workflow involves conjugating the linker to the drug, followed by deprotection and subsequent attachment to the antibody.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Conjugation cluster_deprotection Deprotection cluster_conjugation Antibody Conjugation Boc_PEG4_Acid This compound Activated_Linker Activated Linker (e.g., NHS ester) Boc_PEG4_Acid->Activated_Linker EDC/NHS Drug_Linker_Boc Drug-Linker (Boc-protected) Activated_Linker->Drug_Linker_Boc Amide Coupling Drug Cytotoxic Drug with Amine Drug->Drug_Linker_Boc Drug_Linker_Amine Drug-Linker (Amine) Drug_Linker_Boc->Drug_Linker_Amine TFA ADC Antibody-Drug Conjugate Drug_Linker_Amine->ADC Conjugation Antibody Antibody with Reactive Site (e.g., Thiol) Antibody->ADC PROTAC_Synthesis_Workflow cluster_ligation1 First Ligation cluster_deprotection Deprotection cluster_ligation2 Second Ligation Boc_PEG4_Acid This compound Intermediate_1 Warhead-Linker (Boc-protected) Boc_PEG4_Acid->Intermediate_1 EDC/NHS Activation & Amide Coupling Warhead Target Protein Ligand (Warhead) with Amine Warhead->Intermediate_1 Intermediate_2 Warhead-Linker (Amine) Intermediate_1->Intermediate_2 TFA PROTAC Final PROTAC Molecule Intermediate_2->PROTAC EDC/NHS Activation & Amide Coupling E3_Ligase_Ligand E3 Ligase Ligand with Carboxylic Acid E3_Ligase_Ligand->PROTAC

References

In-Depth Technical Guide: Safety and Handling of Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Boc-PEG4-acid (tert-butoxycarbonyl-poly(ethylene glycol)4-acid), a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a viscous liquid characterized by a Boc-protected amine and a terminal carboxylic acid, separated by a hydrophilic tetra-polyethylene glycol spacer. These properties make it a versatile tool for covalently linking molecules.[1] This guide primarily addresses the compound with CAS Number 876345-13-0.

Table 1: Physical and Chemical Properties of this compound (CAS: 876345-13-0)

PropertyValueSource(s)
Molecular Formula C₁₅H₂₉NO₈[2][3][4]
Molecular Weight 351.39 g/mol [2]
Appearance Liquid or Semi-solid
Density 1.1395 g/mL
Refractive Index n/D 1.4641
Storage Temperature -20°C
SMILES String OC(COCCOCCOCCOCCNC(OC(C)(C)C)=O)=O
InChI Key SHMYENBXRNPSOG-UHFFFAOYSA-N

Safety and Handling

Table 2: Hazard Identification and Precautionary Statements

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritation Skin Irrit. 2P264, P280, P302+P352, P332+P313, P362+P364
H319: Causes serious eye irritation Eye Irrit. 2P264, P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritation STOT SE 3P261, P271, P304+P340, P403+P233
Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to prevent exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield approved under appropriate government standards (e.g., NIOSH or EN 166).

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection : A lab coat or a complete suit protecting against chemicals should be worn.

  • Respiratory Protection : If working outside a fume hood or if aerosolization is possible, use a full-face particle respirator (e.g., N100 or P3) or a supplied-air respirator.

Storage and Stability
  • Storage : Store in a tightly sealed container at -20°C in a dry, well-ventilated place. For long-term stability, it is recommended to keep the container under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incompatibilities : Avoid contact with strong acids, alkalis, and strong oxidizing agents.

First Aid Measures

In case of exposure, follow these procedures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Spills and Disposal
  • Spill Cleanup : Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal. Do not allow the product to enter drains.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_exposure In Case of Exposure prep1 Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep2 Work in a well-ventilated area (Fume Hood) prep1->prep2 handle1 Allow reagent to reach room temperature before opening prep2->handle1 handle2 Aliquot required amount using appropriate tools handle1->handle2 handle3 Seal container tightly under inert gas if possible handle2->handle3 clean1 Dispose of waste in designated chemical waste container handle2->clean1 clean3 Store reagent at -20°C handle3->clean3 clean2 Clean work area thoroughly clean1->clean2 clean2->clean3 expo1 Follow First Aid Procedures Immediately expo2 Seek Medical Attention expo1->expo2

Safe Handling Workflow for this compound.

Experimental Protocols

This compound is a bifunctional linker. The following are generalized protocols for its two primary reactive handles. Note: These are representative procedures and should be optimized for specific substrates and reaction conditions.

Boc Group Deprotection (Amine Unmasking)

The Boc protecting group is reliably removed under acidic conditions to yield a free primary amine.

Methodology:

  • Dissolution : Dissolve the this compound conjugate in a suitable organic solvent (e.g., Dichloromethane (DCM) or Dioxane).

  • Acid Addition : Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), typically 20-50% in DCM.

    • 4M HCl in Dioxane.

  • Reaction : Stir the mixture at room temperature. The reaction is usually complete within 1-2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup : Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted if the free amine is required.

Carboxylic Acid Coupling to an Amine (Amide Bond Formation)

The terminal carboxylic acid can be coupled to a primary amine using standard peptide coupling reagents to form a stable amide bond.

Methodology (using EDC/HATU):

  • Activation : Dissolve this compound (1 equivalent) and an activating agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Base Addition : Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.

  • Amine Addition : Add the amine-containing substrate (1-1.2 equivalents) to the activated linker solution.

  • Reaction : Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen) for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS).

  • Workup : Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified using an appropriate technique, such as flash column chromatography or preparative HPLC.

Application in PROTAC Synthesis

A primary application of this compound is as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker provides the necessary spatial separation and flexibility between the E3 ligase ligand and the target protein ligand.

The diagram below illustrates the general mechanism of action for a PROTAC synthesized using a PEG-based linker like this compound.

PROTAC_MoA Conceptual Mechanism of Action for a PROTAC cluster_components Components cluster_process Process PROTAC PROTAC (Ligand-Linker-Ligand) Ternary Formation of Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited by PROTAC Target Target Protein Target->Ternary Recruited by PROTAC Ub Ubiquitin Transfer to Target Protein Ternary->Ub PolyUb Polyubiquitination Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Catalyzes

PROTAC Mechanism of Action.

References

Methodological & Application

Utilizing Boc-PEG4-Acid as a Heterobifunctional Linker in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, heterobifunctional polyethylene glycol (PEG) linkers have become indispensable tools. This document provides detailed application notes and protocols for the use of Boc-PEG4-acid, a discrete PEG linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid.

The this compound linker offers a strategic advantage in multi-step conjugation strategies. The carboxylic acid can be activated to react with primary amines on a biomolecule, while the Boc-protected amine remains inert. Subsequent removal of the acid-labile Boc group unmasks a primary amine, which can then be used for the conjugation of a second molecule. The discrete PEG4 spacer enhances the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and potentially prolong circulation half-life.[1][2][3]

Core Applications

This compound is a versatile linker suitable for a range of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): In ADC development, the linker connects the antibody to the cytotoxic payload.[4][5] The hydrophilic PEG4 spacer can help to mitigate the hydrophobicity of the payload, reducing the risk of aggregation and improving the pharmacokinetic properties of the ADC.

  • PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as a flexible linker to connect the target protein ligand and the E3 ligase ligand, with the PEG4 spacer providing optimal spatial separation for the formation of a productive ternary complex.

  • Peptide and Protein Modification: This linker can be used to attach small molecules, labels (like fluorescent dyes), or other peptides to a protein or peptide of interest in a controlled, stepwise manner.

Data Presentation: The Impact of PEGylation

The incorporation of a PEG linker, such as PEG4, can significantly influence the physicochemical properties and biological performance of a bioconjugate. The following tables summarize the expected impact based on available data for PEG linkers.

ParameterWithout PEG LinkerWith PEG4 LinkerRationaleReference
Solubility Often low for hydrophobic payloadsIncreasedThe hydrophilic ethylene glycol units improve the overall solubility of the conjugate in aqueous media.
Aggregation Higher propensity, especially with hydrophobic drugsReducedThe PEG spacer can act as a shield, preventing intermolecular interactions that lead to aggregation.
In Vivo Half-Life ShorterPotentially longerThe hydrophilic nature of PEG can reduce renal clearance and shield the conjugate from enzymatic degradation.
Immunogenicity Higher potentialReducedThe PEG chain can mask immunogenic epitopes on the biomolecule.
Conjugation ParameterTypical Efficiency/YieldFactors Influencing OutcomeReference
EDC/NHS Coupling Efficiency 40-70%pH, buffer composition, molar excess of reagents, stability of NHS-ester.
HATU Coupling Yield >70%Anhydrous conditions, choice of base, absence of nucleophilic scavengers.
Boc Deprotection Yield >90%Anhydrous conditions, presence of scavengers for sensitive residues, complete removal of TFA.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in using this compound as a linker in bioconjugation.

Protocol 1: Activation of this compound with EDC/NHS and Conjugation to an Amine-Containing Biomolecule

This protocol describes the activation of the carboxylic acid moiety of this compound to form an amine-reactive NHS ester, followed by conjugation to a biomolecule (e.g., an antibody or protein).

Materials and Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing biomolecule (e.g., antibody in PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC-HCl, and NHS/Sulfo-NHS to room temperature before use.

    • Prepare a 10 mg/mL stock solution of EDC-HCl in ultrapure water.

    • Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in ultrapure water or DMSO.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound (10-20 fold molar excess over the biomolecule) with EDC-HCl (1.2 equivalents to this compound) and NHS/Sulfo-NHS (1.5 equivalents to this compound) in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Biomolecule:

    • Immediately add the activated Boc-PEG4-NHS ester solution to the biomolecule solution in Conjugation Buffer.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS.

Protocol 2: HATU-Mediated Coupling of this compound to an Amine-Containing Molecule

This protocol is suitable for coupling this compound to an amine-containing small molecule, peptide, or other substrate in an organic solvent, which is a common step in PROTAC synthesis.

Materials and Reagents:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

    • Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the amine-containing molecule (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group from the conjugated molecule to expose a primary amine for further functionalization.

Materials and Reagents:

  • Boc-PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (optional, e.g., triisopropylsilane (TIS) for sensitive substrates)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-PEGylated conjugate in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If using a scavenger, add it to the TFA before adding to the reaction mixture (e.g., TFA/DCM/TIS 50:45:5).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up and Isolation:

    • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Isolate the product by centrifugation and decantation or by filtration.

    • Wash the product with cold diethyl ether to remove scavengers and residual TFA.

    • Dry the final product under vacuum. The resulting amine is typically obtained as a TFA salt.

Visualizations

The following diagrams illustrate the key chemical transformations and a general workflow for using this compound in a two-step bioconjugation process.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling cluster_deprotection Step 3: Boc Deprotection Boc_PEG_Acid This compound (R-COOH) NHS_Ester Boc-PEG4-NHS Ester (Amine-Reactive) Boc_PEG_Acid->NHS_Ester Activation EDC_NHS EDC / NHS EDC_NHS->NHS_Ester Biomolecule Biomolecule (Protein-NH2) Conjugate1 Boc-PEG4-Biomolecule (Stable Amide Bond) NHS_Ester->Conjugate1 Conjugation (pH 7.2-7.5) Biomolecule->Conjugate1 Final_Conjugate H2N-PEG4-Biomolecule (Ready for 2nd Conjugation) Conjugate1->Final_Conjugate Deprotection TFA TFA TFA->Final_Conjugate

Caption: Chemical workflow for this compound conjugation.

G Start Start: this compound & Biomolecule-NH2 Activate Activate this compound with EDC/NHS Start->Activate Purify1 Optional: Remove Excess Activation Reagents Activate->Purify1 Conjugate Conjugate Activated Linker to Biomolecule-NH2 Purify1->Conjugate Purify2 Purify Boc-Protected Conjugate Conjugate->Purify2 Deprotect Remove Boc Group with TFA Purify2->Deprotect Purify3 Purify Final Amine-Reactive Conjugate Deprotect->Purify3 End End: H2N-PEG4-Biomolecule Purify3->End

Caption: Experimental workflow for two-step bioconjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker for advanced bioconjugation applications. Its discrete PEG4 spacer provides a balance of hydrophilicity and length, which can enhance the solubility and stability of the resulting conjugates. The orthogonal reactivity of the carboxylic acid and the Boc-protected amine allows for a controlled, stepwise approach to the synthesis of complex biomolecules like ADCs and PROTACs. The protocols provided herein offer a robust starting point for researchers to implement this valuable tool in their drug development and research endeavors.

References

Step-by-Step Guide for Boc Deprotection of PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of tert-butoxycarbonyl (Boc) protected polyethylene glycol (PEG) linkers. The Boc group is a widely used protecting group for amines in organic synthesis and bioconjugation due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] These protocols are designed to offer a step-by-step approach for researchers in academic and industrial settings, particularly those involved in the development of antibody-drug conjugates (ADCs) and other PEGylated biotherapeutics.

Introduction

PEG linkers are integral components in drug delivery systems, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[3] The terminal amine group of a PEG linker is often protected with a Boc group to allow for selective modification of other parts of the molecule.[2] The removal of the Boc group is a critical step to unmask the amine functionality for subsequent conjugation reactions. The most common method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (DCM).[4]

Chemical Reaction Mechanism

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid is unstable and readily decarboxylates to yield the free amine, while the tert-butyl cation can be scavenged to prevent side reactions.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors including the acid concentration, reaction temperature, and time. The following tables summarize common reaction conditions and the use of scavengers to prevent side reactions.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.
Hydrochloric Acid (HCl)4 M1,4-Dioxane1 - 4 hoursRoom Temp.

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Experimental Protocols

This section provides detailed protocols for the Boc deprotection of PEG linkers using the standard TFA/DCM method.

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is a general and widely applicable method for the deprotection of Boc-protected amines.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • Aqueous Work-up (for non-water-soluble products): If the free amine is required and the product is not water-soluble, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious of CO₂ evolution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

    • Precipitation: The deprotected PEG-linker, often as its ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product Isolation A Dissolve Boc-PEG in DCM B Cool to 0°C A->B C Add TFA +/- Scavenger B->C D Stir at 0°C then RT C->D E Monitor by TLC/LC-MS D->E F Evaporate Solvent & TFA E->F G Optional: Aqueous Wash F->G H Optional: Precipitation F->H I Deprotected PEG-Amine G->I H->I

Caption: Experimental workflow for Boc deprotection.

Monitoring the Deprotection Reaction

Careful monitoring of the reaction is crucial to ensure complete deprotection while minimizing potential side reactions.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively assess the reaction progress. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value on a silica gel plate. Ninhydrin stain can be used to visualize primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction. It allows for the monitoring of the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.

Troubleshooting

Problem 1: Incomplete Deprotection

  • Possible Causes:

    • Insufficient acid strength or concentration.

    • Inadequate reaction time or temperature.

    • Steric hindrance from a bulky PEG chain.

    • Poor solubility of the PEG-linker conjugate in the chosen solvent.

  • Solutions:

    • Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).

    • Extend the reaction time and continue to monitor.

    • Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.

    • Ensure the chosen solvent provides good solubility for your specific PEGylated compound.

Problem 2: Observation of Side Products

  • Possible Causes:

    • Alkylation of nucleophilic sites on the substrate by the tert-butyl cation.

  • Solutions:

    • Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to trap the carbocation.

Conclusion

The Boc deprotection of PEG linkers is a fundamental and critical step in the synthesis of various bioconjugates. The protocols and data presented in this guide provide a solid foundation for performing this reaction efficiently and with high yields. Careful consideration of the reaction conditions, appropriate monitoring, and troubleshooting are essential for successful outcomes in the development of novel PEGylated therapeutics.

References

Application Notes and Protocols: Activation of Boc-PEG4-acid Carboxyl Group with EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the activation of the terminal carboxyl group of Boc-PEG4-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure is a fundamental step in bioconjugation, enabling the covalent attachment of the PEG linker to primary amine-containing molecules such as proteins, peptides, antibodies, and drug delivery nanocarriers.

Principle of the Reaction

The activation of this compound with EDC and NHS is a two-step process designed to create a more stable, amine-reactive intermediate, thereby increasing coupling efficiency.[1]

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[1][2]

  • Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted to a more stable NHS ester. This semi-stable ester is less prone to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, releasing NHS. The use of NHS or its water-soluble analog, Sulfo-NHS, is crucial for improving the efficiency of the conjugation reaction.

The Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG linker remains intact during this process, allowing for subsequent deprotection and further functionalization if required.

Key Reaction Parameters and Optimization

The efficiency of the EDC/NHS coupling reaction is influenced by several factors that can be optimized to achieve the desired conjugation yield.

ParameterRecommended ConditionsNotes
pH Activation: pH 4.5-6.0Conjugation: pH 7.0-8.5The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment. The subsequent reaction of the NHS-ester with a primary amine is favored at neutral to slightly basic pH.
Buffers Activation: MES bufferConjugation: PBS, Borate bufferIt is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates, as they will compete with the reaction.
Reagents Freshly prepared EDC and NHS solutionsEDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation.
Molar Ratio EDC:NHS:this compound (e.g., 1.5:1.5:1 to 5:2:1)The optimal molar ratio can vary depending on the specific application and should be empirically determined. An excess of EDC and NHS is generally used to drive the reaction forward.
Temperature Room temperature (20-25°C) or 4°CThe reaction can be performed at room temperature for faster kinetics or at 4°C overnight for convenience and to minimize potential degradation of sensitive molecules.
Reaction Time Activation: 15-60 minutesConjugation: 2 hours to overnightThe activation step is typically rapid. The conjugation time depends on the reactivity of the amine-containing molecule.

Experimental Protocols

Two primary protocols are provided: one for activation in an organic solvent, suitable for creating a stock of the NHS-activated linker, and another for a one-pot aqueous activation and conjugation, which is common for bioconjugation to proteins in solution.

Protocol 1: Activation of this compound in an Organic Solvent

This protocol is ideal for synthesizing and purifying the Boc-PEG4-NHS ester for later use.

Materials and Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Nitrogen or Argon gas supply (optional)

Procedure:

  • Preparation: Ensure all glassware is dry. To minimize moisture, the reaction can be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Addition of Reagents: Add NHS (1.5 equivalents) to the solution and stir until fully dissolved. Subsequently, add EDC-HCl (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.

  • Purification (Optional): The reaction mixture can be purified by flash chromatography on silica gel to isolate the pure Boc-PEG4-NHS ester. The activated ester can then be stored under desiccated conditions at -20°C for future use.

Protocol 2: Two-Step Aqueous Activation and Conjugation to a Primary Amine

This protocol is designed for the in-situ activation of this compound and immediate conjugation to an amine-containing biomolecule, such as a protein.

Materials and Reagents:

  • This compound

  • EDC-HCl

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare stock solutions of EDC and Sulfo-NHS immediately before use.

  • Dissolution of this compound: Dissolve the desired amount of this compound in the Activation Buffer.

  • Activation Step:

    • Add Sulfo-NHS to the this compound solution to a final concentration of approximately 5 mM.

    • Add EDC-HCl to a final concentration of approximately 2 mM.

    • Incubate the reaction for 15 minutes at room temperature.

  • Conjugation Step:

    • Immediately add the activated this compound solution to the amine-containing molecule, which has been prepared in the Coupling Buffer. A 5 to 20-fold molar excess of the activated PEG linker over the amine-containing molecule is a common starting point.

    • Alternatively, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer before adding the amine-containing molecule.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and by-products by purifying the conjugate using a desalting column or dialysis.

Visualizing the Workflow and Mechanism

Reaction Mechanism of EDC/NHS Activation

G cluster_activation Step 1: Activation cluster_stabilization Step 2: NHS Ester Formation cluster_conjugation Step 3: Conjugation BocPEG_COOH Boc-PEG4-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) BocPEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Boc-PEG4-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Boc-PEG4-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 Amine R-NH2 (e.g., Protein)

Caption: EDC/NHS activation of this compound.

Experimental Workflow for Aqueous Conjugation

G start Start prepare_reagents Prepare this compound, EDC, Sulfo-NHS, and Buffers start->prepare_reagents activation Activate this compound with EDC/Sulfo-NHS in Activation Buffer (pH 6.0) prepare_reagents->activation conjugation Add activated PEG to Amine-Molecule in Coupling Buffer (pH 7.2-7.5) activation->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation quenching Quench Reaction (e.g., with Tris or Hydroxylamine) incubation->quenching purification Purify Conjugate (Desalting Column / Dialysis) quenching->purification end End purification->end

Caption: Workflow for aqueous activation and conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Inactive reagents (EDC/NHS) due to moisture exposure.Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening.
Inappropriate buffer composition.Use non-amine, non-carboxylate buffers like MES for activation and PBS for coupling.
Hydrolysis of intermediate NHS-ester.Perform the conjugation step immediately after activation. Ensure the pH is within the optimal range.
Precipitation During Reaction High concentration of EDC.If precipitation is observed, try reducing the concentration of EDC.
Protein aggregation due to pH change or reagent addition.Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility.

By following these detailed protocols and considering the key optimization parameters, researchers can successfully activate this compound and achieve efficient conjugation for a wide range of applications in drug development and life sciences research.

References

Revolutionizing ADC Development: Applications of Boc-PEG4-acid in Enhancing Stability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, plays a pivotal role in the overall stability, solubility, and pharmacokinetic profile of the ADC. Among the diverse array of linker technologies, Boc-PEG4-acid has emerged as a key building block, offering a strategic advantage in the development of next-generation ADCs.

This compound is a heterobifunctional linker that incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique architecture provides researchers with a versatile tool to precisely engineer ADCs with improved therapeutic indices. The hydrophilic PEG4 spacer enhances the aqueous solubility of the ADC, mitigating the aggregation often associated with hydrophobic payloads.[1][2] This improved solubility contributes to better stability and manufacturability.[3] Furthermore, the PEG linker can create a protective shield around the payload, reducing immunogenicity and prolonging the circulation half-life of the ADC.[1][4]

The Boc protecting group is instrumental in the synthetic strategy, allowing for a sequential and controlled conjugation process. The carboxylic acid end of the linker is first conjugated to an amine-containing payload. Following this, the Boc group is removed under acidic conditions to reveal a primary amine, which can then be coupled to the antibody, often after activation to an N-hydroxysuccinimide (NHS) ester. This methodical approach ensures a well-defined ADC construct.

Key Applications of this compound in ADC Development:

  • Enhanced Solubility and Stability: The primary application of the PEG4 moiety is to increase the hydrophilicity of the ADC, thereby preventing aggregation and improving stability in aqueous formulations and in circulation.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG4 linker can lead to a longer plasma half-life of the ADC by reducing renal clearance and shielding it from the mononuclear phagocyte system.

  • Controlled Drug-to-Antibody Ratio (DAR): The defined length of the discrete PEG4 linker contributes to the generation of more homogeneous ADCs with a consistent DAR, a critical quality attribute for safety and efficacy.

  • Versatile Conjugation Chemistry: The terminal carboxylic acid and the Boc-protected amine provide orthogonal handles for a variety of conjugation strategies, allowing for the attachment of a wide range of payloads and antibodies.

Quantitative Data Summary

The incorporation of PEG linkers, such as PEG4, has a demonstrable impact on the physicochemical and pharmacokinetic properties of ADCs. The following tables summarize representative quantitative data from various studies, highlighting the benefits of PEGylation.

ParameterADC without PEG LinkerADC with PEG4 LinkerReference
Aggregation (% HMW Species) Higher tendency to aggregate, especially with hydrophobic payloadsSignificantly reduced aggregation
Drug-to-Antibody Ratio (DAR) May be limited by payload hydrophobicityCan achieve higher DAR with hydrophobic payloads
In Vitro Cytotoxicity PotentPotency can be maintained or slightly reduced depending on the construct
Plasma Half-life ShorterModerately increased
Kidney Uptake HigherSignificantly reduced

Table 1: Comparative Effects of PEG4 Linker on ADC Properties. Note: The exact values can vary depending on the specific antibody, payload, and conjugation chemistry.

Linker LengthEffect on DAREffect on In Vivo ClearanceReference
PEG2Higher DAR in some cases-
PEG4 Balanced DAR and hydrophilicity Reduced clearance
PEG8Lower DAR in some casesFurther reduced clearance
PEG12 / PEG24Can lead to lower DAR but increased hydrophilicitySignificantly reduced clearance

Table 2: Influence of PEG Linker Length on ADC Characteristics. Note: The optimal PEG length is context-dependent and needs to be empirically determined.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of ADCs utilizing the this compound linker. The following protocols provide a step-by-step guide for the key experimental procedures.

Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-PEG4-Boc)

This protocol describes the conjugation of a payload containing a primary or secondary amine to the carboxylic acid of this compound.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • LC-MS for reaction monitoring

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. c. Monitor the reaction progress by LC-MS.

  • Conjugation to Payload: a. In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the payload solution to act as a base. c. Slowly add the activated Boc-PEG4-NHS ester solution to the payload solution. d. Stir the reaction mixture at room temperature overnight.

  • Purification: a. Monitor the reaction completion by LC-MS. b. Upon completion, remove the solvent under reduced pressure. c. Purify the resulting Payload-PEG4-Boc conjugate by reverse-phase HPLC. d. Lyophilize the pure fractions to obtain the final product.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to reveal the terminal amine for antibody conjugation.

Materials:

  • Payload-PEG4-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Deprotection Reaction: a. Dissolve the Payload-PEG4-Boc conjugate in a 1:1 mixture of DCM and TFA. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Co-evaporate with toluene (3 times) to remove residual TFA. c. The resulting Payload-PEG4-NH2 as a TFA salt can be used directly in the next step or neutralized.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of the deprotected drug-linker to the antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Payload-PEG4-NH2 (deprotected drug-linker)

  • EDC and Sulfo-NHS (for in-situ activation of a carboxylated antibody, if applicable) or activation of the linker's amine to an NHS ester.

  • Conjugation buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: a. Exchange the antibody into the conjugation buffer to a final concentration of 2-10 mg/mL.

  • Activation of Payload-PEG4-NH2 (if converting to NHS ester): a. React the deprotected linker with an NHS-ester activating agent (e.g., disuccinimidyl suberate) as per the manufacturer's protocol to form Payload-PEG4-NHS.

  • Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the Payload-PEG4-NHS ester to the antibody solution. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching and Purification: a. Quench the reaction by adding the quenching solution to consume any unreacted NHS-ester. b. Purify the resulting ADC from excess drug-linker conjugate and other impurities using size-exclusion chromatography.

  • Characterization: a. Determine the protein concentration (e.g., by A280). b. Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. c. Assess the level of aggregation by SEC.

Visualizing the Process and Principles

To further elucidate the applications of this compound in ADC development, the following diagrams illustrate the key workflows and underlying principles.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis Boc_PEG4_Acid This compound Activated_Linker Activated Boc-PEG4-NHS Boc_PEG4_Acid->Activated_Linker EDC, NHS Payload Amine-Payload Drug_Linker_Boc Payload-PEG4-Boc Payload->Drug_Linker_Boc Amide Coupling Activated_Linker->Drug_Linker_Boc Amide Coupling Drug_Linker_Amine Payload-PEG4-NH2 Drug_Linker_Boc->Drug_Linker_Amine Boc Deprotection (TFA) ADC Final ADC Drug_Linker_Amine->ADC Conjugation (to Lysine) Antibody Antibody (mAb) Antibody->ADC

Caption: Workflow for ADC synthesis using this compound.

PEG_Function cluster_benefits Improved ADC Properties ADC_Core Antibody-Payload Conjugate (Hydrophobic) Solubility Increased Solubility Stability Reduced Aggregation PK Improved Pharmacokinetics Homogeneity Controlled DAR PEG4 This compound Linker PEG4->ADC_Core Incorporation PEG4->Solubility Hydrophilicity PEG4->Stability Steric Hindrance PEG4->PK Hydrodynamic Shield PEG4->Homogeneity Discrete Length

Caption: Functional benefits of incorporating a PEG4 linker.

ADC_MoA cluster_circulation Systemic Circulation cluster_cell Tumor Cell ADC ADC (Stable) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxicity

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols for the Synthesis of PROTACs Using Boc-PEG4-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. Polyethylene glycol (PEG) linkers, such as Boc-PEG4-acid, are widely employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. The Boc (tert-butyloxycarbonyl) protecting group allows for a modular and controlled synthetic approach.

These application notes provide detailed protocols and guidelines for the synthesis of PROTACs utilizing a this compound linker, focusing on a representative synthesis of a BRD4-targeting PROTAC.

Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary Binding E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Recruitment Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Recognition & Degradation

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a PROTAC using a this compound linker is typically a multi-step process involving the sequential coupling of the linker to the E3 ligase ligand and the target protein ligand. The following protocols describe a general workflow for the synthesis of a VHL-based BRD4 degrader.

Protocol 1: Coupling of this compound to VHL Ligand

This protocol describes the amide bond formation between the carboxylic acid of the this compound linker and the amine group of a VHL E3 ligase ligand.

Materials:

  • This compound (1.0 eq)

  • VHL ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the VHL ligand in anhydrous DMF.

  • Add this compound to the solution.

  • Add HATU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a free amine for the subsequent coupling step.

Materials:

  • Boc-protected intermediate from Protocol 1

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Cool the solution to 0 °C.

  • Add TFA (typically 20-50% v/v) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Coupling of Intermediate to BRD4 Ligand

This protocol describes the final amide bond formation between the deprotected linker-VHL ligand intermediate and a BRD4 ligand bearing a carboxylic acid.

Materials:

  • Amine-functionalized intermediate from Protocol 2 (1.0 eq)

  • BRD4 ligand with a carboxylic acid (e.g., JQ1-acid) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve the BRD4 ligand in anhydrous DMF.

  • Add the amine-functionalized intermediate to the solution.

  • Add HATU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Synthetic_Workflow start Starting Materials: - this compound - VHL Ligand (amine) - BRD4 Ligand (acid) step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate1 Boc-PEG4-VHL Intermediate step1->intermediate1 step2 Step 2: Boc Deprotection (TFA, DCM) intermediate1->step2 intermediate2 H2N-PEG4-VHL Intermediate step2->intermediate2 step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) intermediate2->step3 purification Purification (Prep-HPLC) step3->purification final_product Final PROTAC (BRD4-PEG4-VHL) characterization Characterization (LC-MS, NMR) final_product->characterization purification->final_product

General Synthetic Workflow

Data Presentation

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

Table 1: Degradation Efficacy of a Representative BRD4-Targeting PROTAC with a PEG4 Linker

PROTAC CompoundTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
BRD4-PROTAC-1BRD4VHLMDA-MB-23160>95
BRD4-PROTAC-2BRD4CRBNMDA-MB-23162>95

Data is representative and based on values reported for analogous BRD4 degraders.[3]

Table 2: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC-1Alkyl785.94.2165.2
PROTAC-2PEG2831.93.5174.5
PROTAC-3PEG4919.02.8193.0

This table illustrates the general trend of how increasing PEG linker length can impact key physicochemical properties.[3]

Conclusion

The this compound linker is a versatile and valuable building block for the modular synthesis of PROTACs. The protocols outlined in these application notes provide a robust framework for the synthesis of potent protein degraders. The use of PEG linkers can favorably impact the solubility and degradation efficacy of PROTACs, although optimization of the linker length and composition is often necessary for each specific target and E3 ligase pair. Careful characterization and quantitative biological evaluation are essential to determine the potency and efficacy of the final PROTAC molecules.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of nanoparticles using Boc-PEG4-acid. This heterobifunctional linker allows for the covalent attachment of a hydrophilic PEG spacer to the nanoparticle surface, with a protected amine group that can be subsequently deprotected for further functionalization, such as the attachment of targeting ligands, imaging agents, or therapeutic molecules.

Introduction to this compound in Nanoparticle Surface Modification

This compound is a valuable tool in nanotechnology, offering a straightforward method to introduce a short polyethylene glycol (PEG) linker to the surface of nanoparticles. The key features of this linker are:

  • Carboxylic Acid Group (-COOH): This functional group allows for covalent conjugation to nanoparticles displaying surface amine groups through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., EDC and NHS).

  • Boc-Protected Amine Group (Boc-NH-): The tert-butyloxycarbonyl (Boc) protecting group provides a latent primary amine. This group is stable under the conditions of the initial conjugation but can be readily removed under acidic conditions to expose the amine for subsequent bioconjugation reactions.

  • PEG4 Spacer: The short, hydrophilic tetra-ethylene glycol spacer enhances the aqueous solubility and stability of the nanoparticles, can reduce non-specific protein binding, and may improve their pharmacokinetic profile in vivo.

This two-step functionalization process allows for a controlled and stepwise approach to building complex, multifunctional nanoparticle systems for applications in drug delivery, diagnostics, and bio-imaging.

Data Presentation: Physicochemical Characterization of Modified Nanoparticles

The successful surface modification of nanoparticles with this compound and subsequent deprotection can be monitored by tracking changes in their physicochemical properties. The following tables summarize expected quantitative data for a model 100 nm amine-functionalized nanoparticle at each stage of modification.

Table 1: Change in Hydrodynamic Diameter

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Amine-Functionalized Nanoparticles (Bare)102 ± 5< 0.2
Boc-PEG4-Conjugated Nanoparticles110 ± 7< 0.25
Amine-PEG4-Functionalized Nanoparticles (after Boc deprotection)108 ± 6< 0.25

Table 2: Change in Zeta Potential

Nanoparticle StageZeta Potential (mV)
Amine-Functionalized Nanoparticles (Bare)+25 ± 5
Boc-PEG4-Conjugated Nanoparticles+10 ± 5
Amine-PEG4-Functionalized Nanoparticles (after Boc deprotection)+18 ± 5

Note: The specific values will vary depending on the core material, size, and surface chemistry of the initial nanoparticles, as well as the efficiency of the conjugation and deprotection reactions.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface via EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in MES buffer to a final concentration of 10 mg/mL.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

    • Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1 mg/mL.

    • Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of linker to the estimated surface amine groups on the nanoparticles should be optimized, but a starting point of a 50-fold molar excess of the linker is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.

    • Purify the Boc-PEG4-conjugated nanoparticles by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.

    • Resuspend the purified nanoparticles in PBS and store at 4°C.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-PEG4-conjugated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units

Procedure:

  • Lyophilization:

    • Lyophilize the purified Boc-PEG4-conjugated nanoparticles to obtain a dry powder.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Resuspend the dried nanoparticles in the deprotection solution.

    • Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Purification:

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

    • Wash the resulting amine-PEG4-functionalized nanoparticles extensively with PBS using centrifugal filter units to remove residual acid and byproducts. Ensure the pH of the final nanoparticle suspension is neutral.

    • Resuspend the purified amine-PEG4-functionalized nanoparticles in the desired buffer for further use or storage at 4°C.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the surface modification of nanoparticles with this compound.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection cluster_2 Characterization A Amine-Functionalized Nanoparticles D Conjugation Reaction A->D B This compound C EDC/NHS Activation in MES Buffer B->C C->D E Quenching & Purification (Centrifugation/Washing) D->E F Boc-PEG4-Conjugated Nanoparticles E->F K DLS (Size & PDI) F->K L Zeta Potential F->L G Boc-PEG4-Conjugated Nanoparticles H TFA/DCM Treatment G->H I Purification (Evaporation & Washing) H->I J Amine-PEG4-Functionalized Nanoparticles I->J J->K J->L M FTIR/NMR J->M TLR7_Signaling cluster_0 Cellular Uptake and Endosomal Localization cluster_1 TLR7 Signaling Cascade NP Amine-PEG4-NP -TLR7 Agonist Endocytosis Endocytosis NP->Endocytosis Endosome Endosome Endocytosis->Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex activates IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines induces transcription of TypeI_IFN Type I Interferons (IFN-α/β) IRF7->TypeI_IFN induces transcription of G NP Bare Nanoparticle BocPEG_NP Boc-PEG4-NP NP->BocPEG_NP this compound Conjugation AminePEG_NP Amine-PEG4-NP BocPEG_NP->AminePEG_NP Boc Deprotection Prop1 Improved Stability BocPEG_NP->Prop1 Prop2 Reduced Biofouling BocPEG_NP->Prop2 Targeted_NP Targeted Nanoparticle AminePEG_NP->Targeted_NP Ligand Conjugation Drug_NP Drug-Loaded Nanoparticle AminePEG_NP->Drug_NP Drug Conjugation Prop3 Reactive Handle for Further Conjugation AminePEG_NP->Prop3 App1 Targeted Delivery Targeted_NP->App1 App2 Theranostics Drug_NP->App2

Application Notes and Protocols: Boc-PEG4-acid in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG4-acid is a heterobifunctional linker widely utilized in peptide synthesis and modification. It features a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure offers several advantages in peptide chemistry, including increased solubility of hydrophobic peptides, reduced immunogenicity, and improved pharmacokinetic profiles of peptide-based therapeutics.[1][2] The Boc protecting group is labile to mild acidic conditions, allowing for selective deprotection and further functionalization of the amine group, while the carboxylic acid can be activated for efficient coupling to primary amines on a peptide.[1][2] These characteristics make this compound a valuable tool for the synthesis of PEGylated peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[3]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and modification protocols.

PropertyValueReference
Molecular Formula C16H31NO8
Molecular Weight 365.4 g/mol
Appearance Solid or viscous liquid
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions -20°C, keep in dry and avoid sunlight

Applications in Peptide Synthesis and Modification

N-Terminal PEGylation of Peptides

The most common application of this compound is the PEGylation of the N-terminus of a peptide. This modification can significantly enhance the therapeutic properties of the peptide. The general workflow involves coupling the carboxylic acid of this compound to the deprotected N-terminal amine of a resin-bound peptide, followed by the deprotection of the Boc group.

Workflow for N-Terminal Peptide PEGylation using this compound

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PEGylation PEGylation cluster_Final Final Steps A Resin-Bound Peptide with Protected Amino Acids B N-Terminal Fmoc/Boc Deprotection A->B Deprotection Reagent C Coupling of this compound B->C Activation Reagent (e.g., HATU) D Boc Deprotection C->D Acidic Conditions (e.g., TFA) E Cleavage from Resin and Side-Chain Deprotection D->E Cleavage Cocktail F Purification of PEGylated Peptide E->F e.g., RP-HPLC G Characterization F->G e.g., LC-MS, MALDI-TOF

Caption: General workflow for N-terminal PEGylation of a peptide on solid support using this compound.

Synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs

This compound serves as a flexible linker in the construction of more complex biomolecules like ADCs and PROTACs. In these applications, the PEG4 spacer provides optimal distance between the targeting moiety (e.g., an antibody or a small molecule ligand) and the payload (e.g., a cytotoxic drug or an E3 ligase ligand), while enhancing the overall solubility and bioavailability of the conjugate.

Logical Relationship in a PROTAC Molecule

PROTAC cluster_ternary Formation of Ternary Complex POI Target Protein of Interest (POI) Ligand Linker This compound derived Linker POI->Linker E3 E3 Ubiquitin Ligase Ligand Linker->E3

References

Application Notes and Protocols: Enhancing Molecular Hydrophilicity with PEG4 Spacers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide on utilizing tetra-ethylene glycol (PEG4) spacers to increase the hydrophilicity of molecules. It includes detailed protocols for conjugation and characterization, quantitative data on the effects of PEGylation, and visual diagrams of key processes.

Introduction: The Role of PEG4 in Modulating Hydrophilicity

Hydrophilicity, the property of a molecule to be solvated by water, is a critical parameter in drug development and various biological applications. Poor aqueous solubility can lead to challenges in formulation, reduced bioavailability, and non-specific binding. Poly(ethylene glycol) (PEG) is a polymer composed of repeating ethylene glycol units, and its conjugation (PEGylation) to molecules is a widely adopted strategy to enhance hydrophilicity.

A PEG4 spacer, containing four ethylene glycol units, offers a discrete and defined chain length to systematically modify molecular properties. The oxygen atoms in the ethylene glycol backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell around the conjugated molecule and increasing its aqueous solubility. This modification can lead to improved pharmacokinetic profiles of therapeutic molecules, reduced aggregation of proteins and peptides, and enhanced performance in aqueous-based assays.

Key Applications of Enhanced Hydrophilicity using PEG4 Spacers

  • Improved Drug Solubility and Bioavailability: Many potent drug candidates are abandoned due to poor water solubility. PEGylation with a PEG4 spacer can significantly increase their solubility, thereby improving their formulation properties and bioavailability.

  • Reduced Non-Specific Binding: In diagnostics and bioassays, non-specific binding of molecules to surfaces can lead to high background noise and reduced sensitivity. The hydrophilic nature of the PEG4 spacer helps to minimize these unwanted interactions.

  • Enhanced Pharmacokinetics: The increased hydrodynamic radius and hydrophilicity of a PEGylated therapeutic can reduce renal clearance and proteolytic degradation, leading to a longer circulation half-life.

  • Decreased Aggregation: The attachment of flexible, hydrophilic PEG4 chains can prevent the aggregation of proteins and peptides, which is often a major issue during their production, storage, and administration.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein via Amine Coupling

This protocol describes the conjugation of a PEG4-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • PEG4-NHS ester (e.g., Succinimidyl-tetraethylene glycol)

  • Reaction buffer: Amine-free buffer such as PBS or HEPES, pH 7.2-8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the reaction.

  • PEG4-NHS Ester Preparation: Immediately before use, dissolve the PEG4-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) at a 10-20 fold molar excess to the protein.

  • Conjugation Reaction: Add the dissolved PEG4-NHS ester to the protein solution. The reaction is typically carried out for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Remove the unreacted PEG reagent and by-products by either size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of PEGylation.

Protocol 2: Characterization of PEGylated Molecules

A. Confirmation of PEGylation by SDS-PAGE:

  • Prepare 4-12% Bis-Tris polyacrylamide gels.

  • Load the unmodified protein, the PEGylated protein, and a molecular weight marker.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Result: The PEGylated protein will show a band with a higher apparent molecular weight compared to the unmodified protein due to the attached PEG4 chains.

B. Determination of Hydrophilicity by Measuring the Octanol-Water Partition Coefficient (LogP):

  • Prepare a saturated solution of the unmodified and PEGylated molecule in both n-octanol and water.

  • Mix equal volumes of the n-octanol and water phases containing the molecule in a separatory funnel.

  • Shake vigorously for 5-10 minutes to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect each phase and measure the concentration of the molecule in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the LogP value using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

  • Expected Result: The PEGylated molecule will exhibit a lower LogP value, indicating increased hydrophilicity.

Quantitative Data on the Effect of PEGylation

The following table summarizes the typical effects of PEGylation on the physicochemical properties of a model small molecule and a peptide.

ParameterUnmodified Small MoleculePEG4-Small MoleculeUnmodified PeptidePEG4-Peptide
Aqueous Solubility (mg/mL) 0.15.20.512.8
LogP (Octanol/Water) 3.51.22.1-0.5
HPLC Retention Time (min) *15.210.812.58.1

*A shorter retention time on a reverse-phase HPLC column is indicative of increased hydrophilicity.

Visual Diagrams

G cluster_workflow Experimental Workflow for Protein PEGylation A Unmodified Protein in Amine-Free Buffer C Conjugation Reaction (Protein + PEG4-NHS) A->C B Dissolve PEG4-NHS Ester in DMSO B->C D Quench Reaction with Tris Buffer C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (SDS-PAGE, Mass Spec, HPLC) E->F G Purified PEGylated Protein E->G

Caption: Workflow for the conjugation of a PEG4-NHS ester to a protein.

G cluster_hydrophilicity Mechanism of Hydrophilicity Enhancement cluster_water Water Molecules Molecule Molecule PEG4 O O O O Molecule->PEG4 Covalent Bond W1 H2O PEG4->W1 H-Bond W2 H2O PEG4->W2 H-Bond W3 H2O PEG4->W3 H-Bond W4 H2O PEG4->W4 H-Bond

Caption: Interaction of a PEG4 spacer with water molecules via hydrogen bonds.

G cluster_logic Logical Flow for PEGylation Strategy Start Identify Target Molecule & Functional Groups Decision1 Target Functional Group? Start->Decision1 Amine Primary Amine (-NH2) Decision1->Amine Amine Thiol Thiol (-SH) Decision1->Thiol Thiol Other Other (e.g., Alkyne, Azide) Decision1->Other Other NHS Use PEG4-NHS Ester Amine->NHS Maleimide Use PEG4-Maleimide Thiol->Maleimide Click Use PEG4 for Click Chemistry Other->Click

Caption: Decision tree for selecting the appropriate PEG4 derivative.

Application Notes and Protocols for Coupling Boc-PEG4-acid to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's solubility, stability, and circulation half-life, while reducing its immunogenicity. This document provides detailed application notes and protocols for the coupling of Boc-PEG4-acid to proteins, a common workflow for introducing a PEG spacer with a protected amine functionality.

The coupling process involves the activation of the carboxylic acid group of this compound using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive intermediate. This activated PEG linker then reacts with primary amines (e.g., the side chain of lysine residues) on the surface of the target protein to form a stable amide bond. Following successful conjugation, the tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield a free amine, which can be used for subsequent modifications.

Data Presentation: Reaction Conditions for EDC/NHS Coupling

Optimizing the reaction conditions is crucial for achieving efficient and controlled conjugation of this compound to proteins. The following table summarizes key parameters and their recommended ranges for the EDC/NHS-mediated coupling reaction. These values should be considered as a starting point for optimization for each specific protein and application.

ParameterRecommended RangeNotes
Molar Ratio (this compound:Protein) 5:1 to 50:1A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio depends on the number of available lysines and the desired degree of PEGylation.
Molar Ratio (EDC:this compound) 1:1 to 10:1A molar excess of EDC ensures efficient activation of the carboxylic acid.[1]
Molar Ratio (NHS/Sulfo-NHS:EDC) 1:1 to 2:1NHS or Sulfo-NHS is used to increase the stability of the active intermediate and improve coupling efficiency.[2]
Activation pH 4.5 - 6.0This pH range is optimal for the activation of the carboxylic acid by EDC.[3][4][5] MES buffer is a common choice.
Coupling pH 7.0 - 8.5The reaction of the NHS-activated PEG with primary amines on the protein is most efficient at a slightly basic pH. Phosphate-buffered saline (PBS) is a suitable buffer.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to minimize protein degradation and non-specific reactions, while room temperature reactions are typically faster.
Reaction Time (Activation) 15 - 30 minutesA short incubation time is usually sufficient for the activation of this compound with EDC and NHS.
Reaction Time (Coupling) 1 - 4 hoursThe coupling reaction time should be optimized to achieve the desired level of PEGylation.
Quenching Reagent Hydroxylamine, Tris, or GlycineUsed to stop the reaction by consuming any unreacted NHS esters.

Experimental Protocols

Protocol 1: Two-Step Coupling of this compound to a Protein

This protocol is recommended to minimize protein-protein crosslinking.

Materials:

  • This compound

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0)

  • Desalting column for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.

    • Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

    • Prepare fresh solutions of EDC and Sulfo-NHS in water or buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound (e.g., 10-fold molar excess over the protein) with EDC (e.g., 2-fold molar excess over this compound) and Sulfo-NHS (e.g., 2-fold molar excess over this compound) in an activation buffer (0.1 M MES, pH 5.5).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Protein Conjugation:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer (PBS).

    • Immediately add the protein solution to the activated this compound mixture.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time will depend on the protein and desired degree of PEGylation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for the protein.

Protocol 2: Boc Deprotection of PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose the terminal amine on the PEG linker. Caution should be exercised as the acidic conditions can potentially affect protein stability and function. Optimization of the TFA concentration and reaction time is critical.

Materials:

  • Boc-PEGylated protein in a suitable buffer

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (optional, for small molecule test reactions)

  • Neutralization Buffer (e.g., 1 M Tris base or PBS, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Reaction Setup:

    • Lyophilize the Boc-PEGylated protein if it is in a buffer that is incompatible with acidic conditions.

    • Resuspend the protein in a minimal amount of a suitable solvent. For proteins, aqueous acidic conditions are preferred. A common approach is to use a solution of TFA in water.

    • Carefully add a pre-determined concentration of TFA to the protein solution. A final TFA concentration of 1-5% (v/v) is a good starting point for proteins. The optimal concentration should be determined empirically to ensure Boc removal without protein denaturation.

    • For small molecule test deprotections, a solution of 25-50% TFA in DCM can be used.

  • Deprotection Reaction:

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction progress if possible (e.g., by mass spectrometry on a small aliquot) to determine the optimal reaction time.

  • Neutralization and Purification:

    • Neutralize the reaction mixture by adding a Neutralization Buffer.

    • Immediately purify the deprotected PEGylated protein using a desalting column or dialysis to remove TFA and other small molecules. The protein should be exchanged into a suitable storage buffer.

Note on Stability: Standard amide bonds formed during the EDC/NHS coupling are generally stable to the acidic conditions used for Boc deprotection. However, the stability of the protein itself under these conditions must be empirically verified.

Mandatory Visualization

experimental_workflow cluster_coupling Coupling of this compound to Protein cluster_deprotection Boc Deprotection reagents This compound EDC, Sulfo-NHS activation Activation (pH 4.5-6.0) reagents->activation protein Protein coupling Coupling (pH 7.0-8.5) protein->coupling activation->coupling quenching Quenching coupling->quenching boc_peg_protein Boc-PEGylated Protein purification1 Purification (Desalting) boc_peg_protein->purification1 quenching->boc_peg_protein purified_boc_peg_protein Purified Boc-PEGylated Protein purification1->purified_boc_peg_protein tfa TFA Treatment (Acidic Conditions) purified_boc_peg_protein->tfa neutralization Neutralization tfa->neutralization deprotected_protein PEGylated Protein (with free amine) purification2 Purification (Desalting/Dialysis) deprotected_protein->purification2 neutralization->deprotected_protein final_product Final PEGylated Protein purification2->final_product

Caption: Workflow for the coupling of this compound to proteins and subsequent Boc deprotection.

signaling_pathway Boc_PEG_Acid Boc-PEG4-COOH Active_Intermediate O-acylisourea intermediate (unstable) Boc_PEG_Acid->Active_Intermediate + EDC EDC EDC->Active_Intermediate NHS_Ester Amine-reactive Sulfo-NHS ester (more stable) Active_Intermediate->NHS_Ester Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester + Pegylated_Protein Protein-NH-CO-PEG-Boc (Stable Amide Bond) NHS_Ester->Pegylated_Protein Protein_Amine Protein-NH2 Protein_Amine->Pegylated_Protein +

Caption: Chemical activation and coupling pathway for this compound to a protein amine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the troubleshooting of incomplete Boc (tert-butyloxycarbonyl) deprotection of Boc-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection of this compound?

Incomplete deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid (e.g., Trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion. The presence of water can also reduce the effective acidity of the reaction medium.

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group, especially with the sterically hindered nature of the PEG chain. While many deprotections are performed at room temperature, some substrates may require longer reaction times.

  • Steric Hindrance: The polyethylene glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.

  • Solvent Issues: The choice of solvent is crucial. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it needs to fully solvate both the this compound and the acid.

  • Substrate Solubility: Poor solubility of this compound in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.

Q2: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material (this compound) and the appearance of the deprotected product (H-PEG4-acid). The deprotected amine is more polar and will typically have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.

Q3: What are potential side reactions during Boc deprotection and how can I minimize them?

A common side reaction is the alkylation of nucleophilic sites on the molecule by the tert-butyl cation generated during deprotection. To minimize this, scavengers can be added to the reaction mixture. Common scavengers include:

  • Triisopropylsilane (TIS)

  • Water

  • Thioanisole

Q4: How should I work up the reaction and isolate the deprotected H-PEG4-acid?

The work-up procedure depends on the desired final salt form of the amine:

  • To obtain the TFA salt: The reaction mixture can be concentrated under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting TFA salt can often be used directly in the next step.

  • To obtain the free amine: After removing the bulk of the TFA, the residue can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

  • Precipitation: The deprotected product, often as its ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting incomplete Boc deprotection of this compound.

Problem: Incomplete Deprotection

Symptom: Analytical monitoring (TLC, LC-MS, NMR) shows a significant amount of starting material (this compound) remaining after the standard reaction time.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Observed check_reagents Verify Reagent Quality (Fresh TFA, Anhydrous Solvent) start->check_reagents increase_acid Increase Acid Concentration (e.g., 20% -> 50% TFA) check_reagents->increase_acid Reagents OK monitor Monitor Progress (TLC, LC-MS) increase_acid->monitor extend_time Extend Reaction Time (e.g., 1-2h -> 4-6h) extend_time->monitor increase_temp Increase Reaction Temperature (e.g., RT -> 40°C) increase_temp->monitor stronger_acid Use a Stronger Acid System (e.g., 4M HCl in Dioxane) stronger_acid->monitor monitor->extend_time Incomplete monitor->increase_temp Still Incomplete monitor->stronger_acid Still Incomplete success Deprotection Complete monitor->success Complete fail Still Incomplete monitor->fail After all steps re_evaluate Re-evaluate Strategy (Consider alternative protecting groups) fail->re_evaluate

Caption: A step-by-step workflow for troubleshooting incomplete Boc deprotection.

Data Presentation

The following tables summarize common reaction conditions for Boc deprotection. Note that the optimal conditions for this compound may vary, and these tables provide a starting point for optimization.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Typical Reaction Time (hours)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temperature1 - 2
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature0.5 - 4

Table 2: Comparison of TFA Concentrations for Boc Deprotection (Illustrative)

TFA Concentration (% in DCM)Reaction Time (min)Purity (%)Notes
55%30~9% higher on averageBased on a study on solid-phase peptide synthesis, suggesting better resin swelling and solvent transfer.
100%5LowerMay lead to incomplete deprotection due to poor resin swelling in solid-phase synthesis; in solution, high concentrations can sometimes lead to side reactions.

Disclaimer: The data in Table 2 is adapted from a study on solid-phase peptide synthesis and serves as an illustration of the potential impact of TFA concentration. Results in solution for this compound may differ.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a general starting point for the deprotection of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (optional, for removal of residual TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • (Optional) Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt can be used directly.

  • For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with saturated aqueous NaHCO₃ solution, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This protocol offers an alternative to TFA-based deprotection.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a minimal amount of a suitable co-solvent if necessary, then add the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Deprotection is often complete in less than an hour.

  • Upon completion, the product may precipitate as the hydrochloride salt.

  • The solvent can be removed in vacuo, and the resulting solid can be washed with diethyl ether and filtered.

Protocol 3: Analytical Monitoring by HPLC

This protocol outlines how to quantitatively monitor the deprotection reaction.

Procedure:

  • Develop an appropriate HPLC method (e.g., reverse-phase C18 column) to separate this compound and H-PEG4-acid.

  • Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by diluting with mobile phase containing a neutralizing agent).

  • Inject the quenched sample into the HPLC system.

  • Analyze the chromatogram to determine the relative peak areas of the starting material and product to calculate the percent conversion over time.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the Boc deprotection of this compound.

Experimental_Workflow General Experimental Workflow for Boc Deprotection start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_acid Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) cool->add_acid react Stir at RT (1-2h) add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Reaction Work-up monitor->workup Complete isolate_salt Isolate as TFA/HCl Salt workup->isolate_salt Salt Form Desired neutralize Neutralize with Base workup->neutralize Free Amine Desired end End: H-PEG4-acid isolate_salt->end isolate_free_amine Isolate Free Amine neutralize->isolate_free_amine isolate_free_amine->end

Caption: A flowchart illustrating the key steps in a typical Boc deprotection experiment.

References

Strategies to improve the solubility of Boc-PEG4-acid conjugates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Boc-PEG4-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has poor solubility in aqueous buffers. Isn't the PEG chain supposed to enhance water solubility?

A1: While the polyethylene glycol (PEG) linker is hydrophilic and generally improves the aqueous solubility of conjugated molecules, the overall solubility of the conjugate is a composite property.[1] It is significantly influenced by the physicochemical characteristics of the conjugated molecule (e.g., a small molecule drug or peptide). If the conjugated molecule is highly hydrophobic, the PEG4 chain may not be sufficient to overcome its inherent low solubility.

Q2: At what pH should I dissolve my this compound conjugate for optimal solubility?

A2: The optimal pH for dissolving your conjugate depends on the pKa of the terminal carboxylic acid on the PEG linker and the pKa of your conjugated molecule. The carboxylic acid on the PEG linker will be deprotonated and more soluble at a pH above its pKa (typically around 4.5). Therefore, using a buffer with a pH in the neutral to slightly basic range (pH 7.0-8.0) is a good starting point to ensure the carboxylate is in its more soluble anionic form.[2] However, the pH stability of your conjugated molecule must also be considered.

Q3: Can I use organic co-solvents to dissolve my this compound conjugate?

A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or PEG 400 can be used to first dissolve the conjugate, which can then be carefully diluted into an aqueous buffer.[3] It is crucial to start with a concentrated stock solution in the organic solvent and add it to the aqueous buffer with vigorous stirring to prevent precipitation.

Q4: I'm still observing precipitation even after using a co-solvent. What should I do?

A4: If precipitation persists, you may need to consider more advanced formulation strategies. One such technique is the preparation of an amorphous solid dispersion (ASD).[4] In an ASD, the conjugate is molecularly dispersed within a polymer matrix, which can prevent crystallization and enhance solubility and dissolution rates.

Q5: How can I determine the solubility of my this compound conjugate?

A5: The equilibrium solubility can be determined using the shake-flask method.[5] An excess amount of the conjugate is agitated in a specific buffer at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved conjugate in the filtrate is quantified, typically by HPLC or LC-MS.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with your this compound conjugates.

Problem: The this compound conjugate is insoluble or precipitates from an aqueous solution.

Below is a workflow to diagnose and solve the solubility problem.

G start Low Solubility Observed ph_optimization Optimize Buffer pH start->ph_optimization cosolvent Use Organic Co-solvent ph_optimization->cosolvent Still Insoluble success Solubility Improved ph_optimization->success Soluble asd Prepare Amorphous Solid Dispersion (ASD) cosolvent->asd Precipitation Occurs cosolvent->success Soluble salt_formation Consider Salt Formation asd->salt_formation Technically Challenging asd->success Soluble fail Still Insoluble (Consult Formulation Specialist) salt_formation->fail

Caption: A workflow diagram for troubleshooting solubility issues.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize hypothetical quantitative data to illustrate the potential improvements in solubility using different strategies.

Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical this compound-Drug Conjugate

Buffer pHSolubility (µg/mL)
4.05
5.025
6.0150
7.0500
7.4800
8.0950

Table 2: Effect of Co-solvents on the Solubility of a Hypothetical this compound-Drug Conjugate in PBS (pH 7.4)

Co-solvent (v/v %)Solubility (mg/mL)
None0.8
5% DMSO2.5
10% DMSO7.0
5% Ethanol1.8
10% Ethanol4.5
5% PEG 4003.0
10% PEG 4008.5

Table 3: Comparison of Solubility for Crystalline vs. Amorphous Solid Dispersion (ASD) of a Hypothetical this compound-Drug Conjugate

FormulationKinetic Solubility (µg/mL at 2h)
Crystalline Conjugate15
ASD with PVP K30 (1:1 ratio)350
ASD with HPMC-AS (1:1 ratio)550

Experimental Protocols

Here are detailed methodologies for key experiments to improve the solubility of your this compound conjugates.

Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a this compound conjugate in a specific buffer.

Materials:

  • This compound conjugate

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm)

  • HPLC or LC-MS for quantification

Procedure:

  • Add an excess amount of the this compound conjugate to a vial containing the selected aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solids settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm syringe filter that is compatible with your sample and does not bind the conjugate.

  • Dilute the filtered supernatant with an appropriate solvent for analysis.

  • Quantify the concentration of the dissolved conjugate using a validated HPLC or LC-MS method.

  • The experiment should be performed in triplicate.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis prep1 Add excess conjugate to buffer prep2 Seal vial prep1->prep2 inc1 Agitate for 24-48h at constant temp. prep2->inc1 inc2 Let solids settle inc1->inc2 an1 Filter supernatant inc2->an1 an2 Dilute filtrate an1->an2 an3 Quantify by HPLC/LC-MS an2->an3

Caption: Experimental workflow for solubility determination.

Protocol 2: Improving Solubility with a Co-solvent

This protocol describes how to prepare a solution of a poorly soluble this compound conjugate using an organic co-solvent.

Materials:

  • This compound conjugate

  • Water-miscible organic co-solvent (e.g., DMSO, DMF, Ethanol, PEG 400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution: Weigh a precise amount of the this compound conjugate and dissolve it in a minimal volume of the chosen organic co-solvent. Use sonication or gentle warming if necessary to aid dissolution.

  • Prepare the Aqueous Buffer: In a separate tube, place the required volume of the final aqueous buffer.

  • Combine the Solutions: While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution dropwise. It is critical to add the organic stock to the stirring aqueous buffer to facilitate rapid dispersion and minimize precipitation.

  • Visual Inspection: After adding the stock solution, visually inspect the final solution for any signs of precipitation or cloudiness.

  • Final Concentration: The final concentration of the organic co-solvent should be kept as low as possible, ideally below 5% (v/v), to avoid potential interference in biological assays.

G cluster_stock Stock Solution cluster_buffer Aqueous Buffer cluster_mixing Mixing cluster_final Final Solution stock Dissolve conjugate in minimal co-solvent mix Add stock dropwise to vortexing buffer stock->mix buffer Prepare aqueous buffer buffer->mix final_sol Visually inspect for precipitation mix->final_sol

Caption: Workflow for using a co-solvent to improve solubility.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD of a this compound conjugate for initial screening purposes.

Materials:

  • This compound conjugate

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Weigh the this compound conjugate and the selected polymer to achieve the desired drug loading (e.g., 1:1 w/w). Dissolve both components completely in the chosen volatile organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the wall of the flask.

  • Drying: Transfer the flask to a vacuum oven and dry the film under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Collection: Carefully scrape the solid ASD material from the flask. The resulting material should be a fine powder.

  • Characterization (Recommended): Before solubility testing, confirm the amorphous nature of the conjugate within the dispersion using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Solubility Testing: Disperse the ASD powder in the desired aqueous buffer and measure the concentration of the dissolved conjugate over time using a validated analytical method to assess the extent and duration of supersaturation.

G dissolve Dissolve conjugate and polymer in solvent evaporate Solvent evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum drying evaporate->dry collect Collect ASD powder dry->collect characterize Characterize (XRPD, DSC) collect->characterize test Solubility testing characterize->test

Caption: Workflow for preparing an amorphous solid dispersion.

References

Navigating Boc-PEG4-Acid Conjugation Challenges: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics and research tools. The Boc-PEG4-acid linker is a valuable component in this process, offering a hydrophilic spacer with a protected amine and a terminal carboxylic acid for covalent modification. However, the path to a successful conjugation is often fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of your this compound conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

A1: this compound possesses a terminal carboxylic acid group. To conjugate it to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule), a common method is carbodiimide chemistry. This typically involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2]

The reaction proceeds in two main steps:

  • Activation: EDC activates the carboxylic acid on this compound to form a highly reactive O-acylisourea intermediate.[1][2]

  • NHS Ester Formation and Amine Coupling: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target molecule to create a stable amide bond.[1]

Q2: My reaction is not working. What are the most common reasons for failure?

A2: Several factors can lead to an unsuccessful conjugation reaction. The most frequent culprits include:

  • Inappropriate Buffer Choice: The use of buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated this compound, significantly reducing or preventing a successful conjugation.

  • Suboptimal pH: The pH of the reaction is critical. The activation step with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent conjugation to the amine is favored at a slightly basic pH (7.2-8.5).

  • Hydrolysis of Reagents: Both the O-acylisourea intermediate and the NHS ester are susceptible to hydrolysis, especially at higher pH values. This breakdown will regenerate the carboxylic acid and prevent conjugation.

  • Poor Reagent Quality: this compound and the coupling reagents (EDC, NHS) are sensitive to moisture. Improper storage and handling can lead to degradation and loss of reactivity.

Q3: How should I properly store and handle this compound and my coupling reagents?

A3: To maintain the integrity and reactivity of your reagents, adhere to the following storage and handling guidelines:

ReagentRecommended Storage ConditionHandling Precautions
This compound Store at -20°C in a dry environment.Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. These compounds are often hygroscopic.
EDC Store at -20°C.Highly hygroscopic; equilibrate to room temperature before opening. Prepare solutions immediately before use.
NHS/sulfo-NHS Store at -20°C to 4°C.Also hygroscopic; allow to come to room temperature before opening. Prepare solutions immediately before use.

Troubleshooting Guide

Issue 1: Low or No Conjugation Product Observed

If you are not seeing the desired product, a systematic approach to troubleshooting is essential. The following workflow can help identify the potential point of failure.

References

Technical Support Center: Preventing Protein Aggregation with Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of protein aggregation when modifying proteins with Boc-PEG4-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein modification?

This compound is a heterobifunctional PEGylation reagent. It contains a Boc-protected amine group and a terminal carboxylic acid. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on a protein, forming a stable amide bond. The Boc protecting group can be removed under acidic conditions to reveal a free amine, which can then be used for further conjugation. This reagent is often used to create PEGylated proteins with improved solubility, stability, and pharmacokinetic properties.[1][2][3]

Q2: What are the primary causes of protein aggregation during modification with this compound?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, and buffer composition can destabilize the protein, leading to the exposure of hydrophobic regions and subsequent aggregation.[4]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[4]

  • Chemical Modifications: The process of chemical modification itself can sometimes induce conformational changes in the protein, making it more prone to aggregation.

  • Purity of Starting Material: The presence of pre-existing protein aggregates can act as seeds, accelerating the aggregation process during the PEGylation reaction.

Troubleshooting Guides

Issue 1: Visible precipitation or increased turbidity observed during the conjugation reaction.

This is a clear indicator of significant protein aggregation.

Troubleshooting Steps:

  • Optimize Reaction pH: Proteins are least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the protein's pI. The activation of the carboxylic acid on this compound with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction of the activated NHS-ester with primary amines is most efficient at pH 7-8. A two-step process may be beneficial to optimize both activation and conjugation while maintaining protein stability.

  • Reduce Protein and Reagent Concentrations: High concentrations can drive aggregation. Attempt the reaction at a lower protein concentration (e.g., 0.5-2 mg/mL) and a lower molar excess of the PEGylating reagent.

  • Lower the Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can slow down the aggregation process.

  • Incorporate Stabilizing Additives: The addition of certain excipients to the reaction buffer can help maintain protein solubility.

    AdditiveRecommended ConcentrationMechanism of Action
    Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
    Sucrose/Trehalose 5-10% (w/v)Stabilizes protein structure through preferential exclusion.
    Glycerol 5-20% (v/v)Acts as an osmolyte to stabilize the native protein state.
    Non-ionic Surfactants (e.g., Polysorbate 20) 0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Issue 2: No visible aggregation, but analysis shows the presence of high molecular weight species.

Aggregation may still be occurring at a level not visible to the naked eye.

Troubleshooting Steps:

  • Analyze by Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and larger aggregates. Aggregates will elute earlier than the monomeric protein.

  • Utilize Dynamic Light Scattering (DLS): DLS can detect the presence of a heterogeneous population of particle sizes, indicating aggregation.

  • Perform SDS-PAGE (non-reducing): Under non-reducing conditions, covalently cross-linked aggregates will appear as high molecular weight bands.

  • Review and Optimize Reaction Stoichiometry: An excessive molar ratio of the PEG reagent can lead to over-modification and aggregation. Titrate the molar ratio of this compound to the protein to find the optimal balance between modification efficiency and aggregation.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of Protein with this compound

This protocol is designed to minimize protein exposure to potentially destabilizing conditions by separating the activation of the PEG reagent from the conjugation step.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the starting protein solution is free of aggregates by centrifugation or filtration (0.22 µm filter). Adjust the protein concentration to 1-5 mg/mL in the appropriate buffer.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in the Activation Buffer. A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated this compound solution to the protein solution. The molar ratio of the PEG reagent to the protein should be optimized (start with a 5 to 20-fold molar excess).

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by reacting with any excess NHS-activated PEG. Incubate for 15 minutes.

  • Purification: Remove excess PEG reagent and quenching buffer components by size exclusion chromatography or dialysis.

Protocol 2: Screening for Optimal Buffer Conditions

This protocol helps identify the most suitable buffer composition to maintain protein stability during conjugation.

Materials:

  • Protein of interest

  • A panel of buffers (e.g., Phosphate, HEPES, Borate) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0)

  • Stock solutions of stabilizing additives (e.g., Arginine, Sucrose, Glycerol)

  • Analytical method for detecting aggregation (e.g., SEC, DLS)

Procedure:

  • Prepare Buffer Matrix: Prepare small-scale aliquots of the protein in each of the different buffer conditions. Include conditions with and without the various stabilizing additives.

  • Incubation: Incubate the samples under the intended reaction conditions (temperature and duration) without the PEGylating reagent.

  • Analysis: Analyze each sample for signs of aggregation using your chosen analytical method.

  • Selection: Choose the buffer condition that shows the minimal amount of aggregation to proceed with the actual PEGylation experiment.

Visualizations

Troubleshooting_Workflow start Start: Protein Aggregation Observed issue_type Visible Precipitation? start->issue_type step1 Optimize Reaction Conditions: - Adjust pH away from pI - Lower Protein/Reagent Concentration - Lower Temperature issue_type->step1 Yes step3 Analyze for Aggregates: - Size Exclusion Chromatography (SEC) - Dynamic Light Scattering (DLS) - Non-reducing SDS-PAGE issue_type->step3 No visible Yes not_visible No step2 Add Stabilizing Excipients: - Arginine - Sucrose/Glycerol - Non-ionic Surfactants step1->step2 check1 Aggregation Resolved? step2->check1 step4 Optimize Stoichiometry: - Titrate PEG:Protein molar ratio step3->step4 check2 Aggregation Resolved? step4->check2 end_success End: Successful Conjugation check1->end_success Yes end_further End: Further Optimization Needed check1->end_further No check2->end_success Yes check2->end_further No

Caption: Troubleshooting workflow for preventing protein aggregation.

Boc_PEG4_Acid_Reaction cluster_activation Activation Step (pH 4.5-7.2) cluster_conjugation Conjugation Step (pH 7.0-8.0) boc_peg This compound activated_peg Boc-PEG4-NHS Ester boc_peg->activated_peg + edc_nhs EDC / NHS edc_nhs->activated_peg peg_protein Boc-PEG4-Protein Conjugate activated_peg->peg_protein + protein Protein-NH2 protein->peg_protein

Caption: Two-step reaction of this compound with a protein.

References

Technical Support Center: Purification of Boc-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the purification of Boc-PEG4-acid conjugates from unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound conjugation reaction?

The most common impurities include unreacted this compound, excess coupling agents (e.g., EDC, HATU), byproducts of the coupling reaction, and unreacted substrate (e.g., peptide, small molecule, or protein). The presence of these impurities can interfere with downstream applications and analytics.

Q2: Which purification techniques are most suitable for separating this compound conjugates from unreacted materials?

The choice of purification method depends on the properties of the conjugate, such as size, charge, and hydrophobicity. Commonly used techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted materials like excess this compound and coupling agents.[][2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is particularly useful for purifying conjugates of small molecules and peptides.[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This method is effective if the charge of the conjugate differs significantly from that of the unreacted materials.[][3]

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities from larger conjugates, such as proteins or antibodies.

Q3: How can I monitor the progress and success of the purification?

The purity of the collected fractions should be assessed using analytical techniques such as:

  • Analytical RP-HPLC: To determine the retention time of the conjugate and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of small molecule conjugates.

Q4: What is a typical expected yield and purity for the purification of a this compound conjugate?

Yield and purity can vary significantly depending on the conjugation reaction efficiency and the chosen purification method. For RP-HPLC purification of PEGylated peptides, it is possible to achieve high purity, often exceeding 95%. However, the yield may be lower due to losses during the chromatographic process. A well-optimized purification protocol can often provide yields in the range of 70-90%.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of the conjugate - Inefficient elution from the chromatography column: The conjugate may be strongly adsorbed to the stationary phase. - Precipitation of the conjugate: The conjugate may not be soluble in the mobile phase or buffer. - Non-specific binding: The conjugate may bind to the surface of purification devices.- Optimize the elution gradient or mobile phase composition: For RP-HPLC, a shallower gradient or a stronger organic solvent may be required. For IEX, adjusting the salt concentration or pH can improve elution. - Improve solubility: Add organic modifiers or change the buffer composition. - Use low-binding consumables: Utilize low-protein-binding tubes and membranes.
Co-elution of the conjugate with unreacted this compound - Similar physicochemical properties: The conjugate and unreacted PEG linker may have similar retention times under the chosen conditions. - Column overloading: Exceeding the column's capacity can lead to poor separation.- Optimize chromatographic conditions: Adjust the gradient, mobile phase, or pH to enhance resolution. Consider using an orthogonal purification method (e.g., IEX after RP-HPLC). - Reduce the sample load: Inject a smaller amount of the reaction mixture onto the column.
Presence of multiple peaks for the conjugate - Isomers: The conjugation may have occurred at different sites on the substrate molecule. - Aggregation: The conjugate may be forming aggregates. - Degradation: The conjugate may be unstable under the purification conditions.- Analytical characterization: Use MS to determine if the peaks correspond to isomers with the same mass. - Optimize purification conditions to minimize aggregation: Work at lower concentrations, adjust buffer pH, or add stabilizing agents. Use SEC as a final polishing step to remove aggregates. - Use milder purification conditions: Avoid harsh pH or high temperatures if the conjugate is labile.
Unreacted substrate still present after purification - Incomplete reaction: The conjugation reaction may not have gone to completion. - Inefficient separation: The purification method may not be able to resolve the conjugate from the unreacted substrate.- Optimize the conjugation reaction: Increase the molar excess of this compound or extend the reaction time. - Employ a high-resolution purification technique: RP-HPLC is often effective at separating the more hydrophobic PEGylated conjugate from the unreacted substrate.

Experimental Protocols

Protocol 1: Purification of a this compound Peptide Conjugate using RP-HPLC

This protocol is suitable for the purification of small to medium-sized peptide conjugates.

Materials:

  • Crude conjugation reaction mixture

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

  • Lyophilizer

Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate appropriate for the column dimensions.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 214 nm or 280 nm). The PEGylated conjugate is expected to elute later than the un-PEGylated peptide due to its increased hydrophobicity.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity of the product by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified conjugate as a solid.

Protocol 2: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)

This protocol is effective for separating larger conjugates (e.g., proteins, antibodies) from small, unreacted materials.

Materials:

  • Crude conjugation reaction mixture

  • SEC column with an appropriate molecular weight cutoff

  • Elution buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Fraction collector

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the elution buffer.

  • Sample Application: Apply the crude reaction mixture to the top of the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the elution buffer at a constant flow rate. The larger conjugate will elute first in the void volume, while smaller molecules like unreacted this compound will be retained and elute later.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance.

  • Analysis and Pooling: Analyze the fractions to identify those containing the purified conjugate. Pool the desired fractions.

  • Concentration (if necessary): If the conjugate is too dilute, it can be concentrated using ultrafiltration.

Quantitative Data

The following table provides representative data for the purification of a PEGylated peptide using RP-HPLC. Please note that actual results may vary depending on the specific conjugate and experimental conditions.

Purification Method Starting Material Product Purity (%) Yield (%)
RP-HPLC Crude Peptide Conjugation MixturePurified Boc-PEG4-Peptide>9575

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product reaction This compound + Substrate -> Crude Mixture purification Chromatography (e.g., RP-HPLC, SEC) reaction->purification Load Crude Mixture analysis Purity & Identity Check (HPLC, MS) purification->analysis Collect Fractions final_product Purified Conjugate analysis->final_product Pool Pure Fractions

Caption: General experimental workflow for the purification of this compound conjugates.

troubleshooting_logic start Purification Issue Identified low_recovery Low Recovery? start->low_recovery co_elution Co-elution of Impurities? low_recovery->co_elution No optimize_elution Optimize Elution Conditions low_recovery->optimize_elution Yes multiple_peaks Multiple Product Peaks? co_elution->multiple_peaks No optimize_separation Optimize Separation Method co_elution->optimize_separation Yes analyze_peaks Analyze Peaks (MS) multiple_peaks->analyze_peaks Yes end Problem Resolved multiple_peaks->end No check_solubility Check Conjugate Solubility optimize_elution->check_solubility check_solubility->end reduce_load Reduce Sample Load optimize_separation->reduce_load reduce_load->end check_aggregation Investigate Aggregation analyze_peaks->check_aggregation check_aggregation->end

Caption: A decision tree for troubleshooting common purification issues.

References

Navigating the Nuances of Boc-PEG4-Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the successful application of this versatile linker. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as t-Boc-N-amido-PEG4-acid, is a monodisperse polyethylene glycol (PEG) linker.[1][2] It features a terminal carboxylic acid and a Boc-protected amine group.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] It is commonly used in bioconjugation, drug delivery, and nanotechnology. A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for the target protein.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it is recommended to store it at -20°C. Some suppliers suggest storage at -5°C and keeping it dry and away from sunlight. For stock solutions, it is advised to store them in separate packages to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution can be used within 6 months, while at -20°C, it should be used within 1 month.

Q3: How can I improve the solubility of this compound?

A3: The PEG spacer in this compound increases its solubility in aqueous media. If you encounter solubility issues, you can gently heat the tube to 37°C and sonicate it in an ultrasonic bath for a short period. It is soluble in solvents such as DMSO, DCM, and DMF.

Troubleshooting Guides

Guide 1: Amide Bond Formation using the Carboxylic Acid Group

Problem: Low yield or incomplete reaction when coupling this compound to a primary amine.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inactive Carboxylic Acid Activate the carboxylic acid using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).These reagents react with the carboxylic acid to form a more reactive intermediate that readily couples with the primary amine.
Suboptimal Reaction pH Maintain a slightly basic pH (around 7.5-8.5) during the coupling reaction.This ensures that the primary amine of the substrate is deprotonated and thus more nucleophilic, facilitating the reaction.
Inappropriate Solvent Use an anhydrous aprotic solvent such as DMF (Dimethylformamide) or DCM (Dichloromethane).These solvents will dissolve the reactants and will not interfere with the coupling reaction.
Steric Hindrance If the amine is sterically hindered, consider increasing the reaction time or temperature. A different coupling agent may also be beneficial.Bulky groups near the reactive sites can slow down the reaction rate.
Guide 2: Boc Deprotection

Problem: Incomplete removal of the Boc protecting group.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Acid Strength or Concentration Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%. Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.The Boc group is cleaved by acidolysis, and a higher acid concentration can drive the reaction to completion.
Inadequate Reaction Time or Temperature Extend the reaction time and monitor the progress using TLC, LC-MS, or NMR. Gentle heating may be required for some substrates.Deprotection is a kinetic process, and some reactions may require more time or energy to go to completion.
Steric Hindrance For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary.The bulky nature of the PEG chain or the substrate can hinder the approach of the acid to the Boc group.
Poor Solubility Ensure that the Boc-protected compound is fully dissolved in the chosen solvent.Incomplete dissolution will lead to an incomplete reaction.

Problem: Observation of side products after deprotection.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Alkylation by t-Butyl Cation Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.The t-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on the substrate. Scavengers trap this cation, preventing side reactions.
Cleavage of Other Acid-Sensitive Groups Use milder acidic conditions. For example, if your compound contains an acid-sensitive ester, using HCl in EtOAc may be preferable to TFA in DCM, as it can deprotect the Boc group without significantly cleaving the ester.Different acid-labile protecting groups have varying sensitivities to acid. Milder conditions can allow for selective deprotection.

Experimental Protocols

Protocol 1: Amide Bond Formation

This protocol describes a general procedure for coupling this compound to a primary amine-containing substrate.

  • Dissolution: Dissolve this compound and the amine-containing substrate in anhydrous DMF.

  • Activation: Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines a general procedure for the removal of the Boc protecting group.

  • Dissolution: Dissolve the Boc-protected PEGylated compound in an appropriate solvent like dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. If the product is not water-soluble, the mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

  • Purification: The deprotected product, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether. Further purification can be achieved by chromatography if required.

Visualized Workflows

experimental_workflow_coupling cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Product Boc_PEG4_Acid This compound Coupling Amide Bond Formation (EDC/HATU, DIPEA, DMF) Boc_PEG4_Acid->Coupling Amine_Substrate Amine Substrate Amine_Substrate->Coupling Workup Aqueous Work-up Coupling->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product Boc-Protected PEGylated Conjugate Chromatography->Final_Product

Caption: Workflow for Amide Bond Formation with this compound.

experimental_workflow_deprotection cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Product Boc_Conjugate Boc-Protected PEGylated Conjugate Deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) Boc_Conjugate->Deprotection Neutralization Neutralization/ Precipitation Deprotection->Neutralization Final_Product Deprotected Amine (as salt or free base) Neutralization->Final_Product

Caption: Workflow for Boc Deprotection of a PEGylated Conjugate.

troubleshooting_decision_tree Start Incomplete Boc Deprotection? Check_Acid Increase Acid Concentration/ Strength? Start->Check_Acid Yes Increase_Time Extend Reaction Time? Check_Acid->Increase_Time No Improvement Success Reaction Complete Check_Acid->Success Yes, reaction complete Check_Solubility Is Substrate Fully Dissolved? Increase_Time->Check_Solubility No Improvement Increase_Time->Success Yes, reaction complete Failure Consult Further Check_Solubility->Failure No Check_Solubility->Failure Yes, still incomplete

Caption: Decision Tree for Troubleshooting Incomplete Boc Deprotection.

References

Impact of pH on the efficiency of Boc-PEG4-acid reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the efficiency of Boc-PEG4-acid reactions. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for activating the carboxylic acid of this compound with EDC/NHS?

A1: The activation of the carboxylic acid group on this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2.[1] A common practice is to perform this activation step at a pH of 5-6.[1]

Q2: What is the optimal pH for coupling the activated Boc-PEG4-NHS ester to a primary amine?

A2: The reaction between an NHS-activated this compound and a primary amine is most efficient at a pH between 7 and 9.[1][2][3] A frequently recommended pH range is 8.3-8.5 to ensure a good balance between the efficient reaction of the primary amine and minimizing the hydrolysis of the NHS ester.

Q3: What buffers should I use for the coupling reaction?

A3: It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.

Q4: How does pH affect the stability of the activated Boc-PEG4-NHS ester?

A4: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which becomes more rapid as the pH increases. At a higher pH, the half-life of the NHS ester is shorter, which can lead to lower conjugation efficiency if the reaction is not performed promptly after activation.

Q5: What are the optimal pH conditions for removing the Boc protecting group?

A5: The tert-butoxycarbonyl (Boc) group is removed under acidic conditions. This is typically achieved using a strong acid like trifluoroacetic acid (TFA), often in a solution with a co-solvent like dichloromethane (DCM). The reaction is carried out in a neat acidic solution, so pH in the traditional aqueous sense is not measured. The key is the presence of a strong acid to facilitate the cleavage.

Troubleshooting Guide

Issue 1: Low Yield of Amide Conjugate

Possible Cause Troubleshooting Steps
Suboptimal pH during Carboxylic Acid Activation Ensure the pH of the reaction mixture is between 4.5 and 7.2 during the EDC/NHS activation step. Using a buffer like MES at pH 5-6 is recommended.
Suboptimal pH during Amine Coupling After activating the carboxylic acid, adjust the pH of the reaction to 7-9 before adding your amine-containing molecule. A pH of 8.3 is often a good starting point.
Hydrolysis of NHS Ester Work quickly after the EDC/NHS activation step, as the NHS ester is more prone to hydrolysis at higher pH values. Consider a two-step reaction where the activation is performed at a lower pH, followed by a pH adjustment and addition of the amine.
Competitive Amine-Containing Buffers Avoid using buffers like Tris or glycine, as they contain primary amines that will compete with your target molecule for the activated this compound.

Issue 2: Incomplete Removal of the Boc Group

Possible Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis. If you observe incomplete deprotection, consider increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or using a stronger acid system like 4M HCl in 1,4-dioxane.
Inadequate Reaction Time Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.
Steric Hindrance The bulky nature of the PEG chain can sometimes hinder the approach of the acid. Ensure adequate mixing and consider slightly longer reaction times.

Data Summary

The efficiency of the coupling reaction between an activated this compound and a primary amine is a balance between aminolysis (the desired reaction) and hydrolysis of the activated ester. The following table summarizes the expected trend of reaction efficiency at different pH values.

pHRelative Rate of AminolysisRelative Rate of NHS Ester HydrolysisOverall Conjugation Efficiency
6.0LowVery LowLow
7.0ModerateLowModerate
7.5HighModerateHigh
8.0Very HighHighOptimal
8.5Very HighVery HighHigh to Moderate (can decrease due to rapid hydrolysis)
9.0HighExtremely HighModerate to Low (hydrolysis often outcompetes aminolysis)

Experimental Protocols

Protocol 1: Two-Step Amide Coupling of this compound to a Primary Amine
  • Activation of this compound:

    • Dissolve this compound in a suitable buffer, such as 0.5M MES, at a pH of 4.5-6.0.

    • Add EDC and NHS to the solution. A typical molar ratio is 1:1.2:1.5 (this compound:EDC:NHS).

    • Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Primary Amine:

    • Immediately before adding your amine-containing substrate, raise the pH of the reaction mixture to 7.2-8.5 using a non-amine-containing buffer like PBS or borate buffer.

    • Add your amine-containing molecule to the activated this compound solution.

    • Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • The reaction can be quenched by adding an amine-containing buffer like Tris or hydroxylamine to consume any unreacted NHS ester.

Protocol 2: Boc Group Deprotection
  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

    • If your molecule is sensitive to cations formed during deprotection, consider adding scavengers like triisopropylsilane (TIS).

  • Reaction and Monitoring:

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • To remove residual TFA, co-evaporate with a solvent like toluene.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a mild base like saturated sodium bicarbonate solution.

Visualizations

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Boc Deprotection Boc_PEG_Acid This compound Activated_Ester Boc-PEG4-NHS Ester Boc_PEG_Acid->Activated_Ester pH 4.5 - 7.2 EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Activated_Ester_2 Boc-PEG4-NHS Ester Amine Primary Amine (R-NH2) Conjugate Boc-PEG4-Amide Conjugate Amine->Conjugate Conjugate_2 Boc-PEG4-Amide Conjugate Activated_Ester_2->Conjugate pH 7.0 - 9.0 Deprotected_Conjugate Free Amine-PEG4-Amide Conjugate Conjugate_2->Deprotected_Conjugate TFA Trifluoroacetic Acid (TFA) TFA->Deprotected_Conjugate

Caption: Workflow for this compound conjugation and deprotection.

G cluster_low_ph Low pH (e.g., < 6.5) cluster_optimal_ph Optimal pH (e.g., 7.0 - 8.5) cluster_high_ph High pH (e.g., > 9.0) pH_Value Reaction pH Protonated_Amine R-NH3+ (Protonated Amine) pH_Value->Protonated_Amine influences Unprotonated_Amine R-NH2 (Unprotonated Amine) pH_Value->Unprotonated_Amine influences Fast_Hydrolysis Rapid NHS Ester Hydrolysis pH_Value->Fast_Hydrolysis influences Slow_Aminolysis Slow Aminolysis Protonated_Amine->Slow_Aminolysis Fast_Aminolysis Fast Aminolysis Unprotonated_Amine->Fast_Aminolysis High_Yield High Conjugation Yield Fast_Aminolysis->High_Yield Stable_NHS Relatively Stable NHS Ester Stable_NHS->High_Yield Low_Yield Low Conjugation Yield Fast_Hydrolysis->Low_Yield

Caption: Logical relationship between pH and reaction outcomes.

References

Monitoring the progress of a Boc-PEG4-acid conjugation reaction.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Boc-PEG4-Acid Conjugation

Welcome to the technical support center for this compound conjugation. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues encountered during the reaction monitoring process, and standardized protocols for analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugation reaction?

A this compound conjugation is a chemical reaction used to link a molecule containing a primary amine (e.g., a protein, peptide, or small molecule drug) to the this compound linker. The reaction forms a stable amide bond. This process typically involves activating the carboxylic acid group (-COOH) on the PEG linker using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[1][2]. The NHS is added to create a more stable amine-reactive intermediate, which then efficiently couples with the amine-containing molecule[2][3][4].

Q2: How can I monitor the progress of my conjugation reaction?

There are several effective analytical techniques to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and measure the concentration of reactants and products. Both Reverse-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC) can be effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific technique that confirms the identity of the conjugated product by verifying its molecular weight. The expected mass of the product is the sum of the starting materials minus the mass of a water molecule (18.02 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for detailed structural confirmation of the final, purified conjugate, but can also be adapted to monitor reaction conversion.

Q3: Why do I need to use coupling agents like EDC and NHS?

Directly reacting a carboxylic acid and an amine to form an amide bond requires very high temperatures, which can degrade sensitive biomolecules. Coupling agents are used to perform the reaction under mild conditions. EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water and can hydrolyze back to the carboxylic acid or rearrange into an unreactive N-acylurea byproduct. Adding NHS traps this intermediate to form a more stable NHS ester, which then reacts efficiently with the primary amine to yield the desired amide conjugate.

Q4: Which buffer system is best for this conjugation?

The choice of buffer is critical.

  • Activation Step (EDC/NHS): Use a buffer that is free of extraneous amines and carboxylates, as these will compete with the reaction. MES buffer (2-(N-morpholino)ethanesulfonic acid) at a pH between 4.7 and 6.0 is highly recommended for the activation step.

  • Conjugation Step (Amine addition): After activation, the reaction with the primary amine is most efficient at a pH of 7.2 to 8.0. Phosphate-buffered saline (PBS) is a common choice for this step.

Experimental Workflow & Protocols

The general workflow for performing and monitoring the conjugation is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Analysis cluster_purification Purification prep_reagents Prepare Reagents (this compound, Amine-Molecule, EDC, NHS, Buffers) activate 1. Activate PEG-Acid (Add EDC/NHS in MES Buffer) prep_reagents->activate conjugate 2. Add Amine-Molecule (Adjust pH to 7.2-8.0) activate->conjugate quench 3. Quench Reaction (e.g., with hydroxylamine) conjugate->quench take_aliquot Take Aliquot (t=0, t=x hr, t=final) conjugate->take_aliquot During Reaction purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify tlc TLC Analysis take_aliquot->tlc hplc HPLC Analysis take_aliquot->hplc lcms LC-MS Analysis take_aliquot->lcms characterize Final Characterization purify->characterize

Caption: General experimental workflow for this compound conjugation.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: At different time points (e.g., 0, 1, 4, and 24 hours), take a small aliquot of the reaction mixture. Spot it on the TLC plate alongside spots of your starting materials (the amine-containing molecule and this compound) as controls.

  • Mobile Phase: A common mobile phase system is Dichloromethane (DCM) and Methanol (MeOH). A ratio of 9:1 DCM:MeOH is a good starting point. The polarity can be adjusted as needed to achieve good separation.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow it to develop until the solvent front is near the top.

  • Visualization:

    • Examine the dried plate under UV light (254 nm) to see UV-active compounds.

    • Stain the plate to visualize specific functional groups. A ninhydrin stain is excellent for detecting the unreacted primary amine starting material, which will appear as a colored spot (typically purple or yellow) upon heating.

  • Interpretation: A successful reaction is indicated by the disappearance or significant reduction in the intensity of the starting amine spot and the appearance of a new spot for the conjugated product.

Protocol 2: Reaction Monitoring by HPLC
  • System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is commonly used.

  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture by diluting it in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). This prevents further reaction.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

    • Solvent B: 0.1% TFA or FA in Acetonitrile (ACN).

  • Gradient: Run a linear gradient from low to high concentration of Solvent B. A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Detection: Use a UV detector set to a wavelength where one of your components absorbs (e.g., 220 nm for peptide bonds or 280 nm for proteins with Trp/Tyr residues).

  • Interpretation: Inject standards of your starting materials to determine their retention times. As the reaction proceeds, the peak corresponding to the starting material will decrease, while a new peak, corresponding to the more hydrophobic PEGylated conjugate, will appear at a different retention time.

Protocol 3: Product Confirmation by LC-MS
  • System: Use an LC-MS system, typically with an electrospray ionization (ESI) source, which is well-suited for polar and large molecules.

  • LC Method: Use the same HPLC method as described above. The use of a volatile acid like formic acid is preferred over TFA, which can cause ion suppression in the MS.

  • MS Method: Acquire mass spectra in positive ion mode. Set the mass range to scan for the expected molecular weights of your starting materials and the final conjugate.

  • Data Analysis:

    • Confirm the mass of your starting materials in a control run.

    • In the reaction sample, look for the mass of the new conjugate. The expected mass will be: Mass (Conjugate) = Mass (Amine-Molecule) + Mass (this compound) - 18.02 Da

    • The mass of this compound is approximately 365.4 Da.

Troubleshooting Guide

This section addresses common problems, their potential causes, and solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No product formation (or very low yield) 1. Inactive EDC/NHS: Reagents may have degraded due to moisture.Use fresh, high-quality EDC and NHS. Always store them in a desiccator.
2. Incorrect Buffer: Use of an amine or carboxylate-containing buffer (e.g., Tris, Glycine, Acetate) during the activation step.Switch to an appropriate buffer like MES for the EDC/NHS activation step.
3. Hydrolysis of Activated Ester: The reaction mixture was left too long after activation before adding the amine, or the pH is too low/high.Add the amine-containing molecule promptly after the activation step (typically 15-30 minutes). Ensure pH for the coupling step is between 7.2-8.0.
4. Low Reactant Concentration: The reaction kinetics are too slow.Increase the concentration of the reactants. Using a 10-20 fold molar excess of the this compound linker can also drive the reaction to completion.
Multiple unexpected spots/peaks 1. N-acylurea Formation: A common side-product from the rearrangement of the O-acylisourea intermediate.Add NHS or Sulfo-NHS to the reaction, as this minimizes the formation of this byproduct by creating a more stable intermediate.
2. Multiple Conjugation Sites: If your target molecule has multiple primary amines, you may get a mixture of products.This is an inherent property of the molecule. Purification (e.g., ion-exchange chromatography) may be required to separate species. For future experiments, consider using protecting groups or site-specific conjugation chemistry.
3. Degradation: One of the reactants or the product may be unstable under the reaction conditions.Run the reaction at a lower temperature (e.g., 4°C) and for a longer time. Ensure the pH is not excessively high.
Starting material is still present after a long reaction time 1. Incomplete Reaction: The reaction may have stalled due to steric hindrance or suboptimal conditions.Try a second addition of fresh EDC/NHS. Consider switching to a different coupling reagent like HATU, which can be more effective for difficult couplings.
2. Aggregation: The peptide or protein may be aggregating, making amine sites inaccessible.Change the solvent system or add denaturants (if compatible with your molecule) to improve solubility and accessibility.
TLC spot does not move from the baseline 1. Compound is too polar: Highly charged or polar molecules (like some peptides) may adhere strongly to the silica gel.Modify the mobile phase. Add a small amount of acetic acid or triethylamine to the eluent to improve the mobility of acidic or basic compounds, respectively.
2. Inappropriate Stationary Phase: Silica may not be suitable.Consider using a reverse-phase TLC plate (e.g., C18-modified silica) if your compound is very polar.

Data & Visualization

Key Reaction Parameters
ParameterReactant/ProductTypical Value / ObservationAnalytical Method
Molecular Weight This compound~365.4 g/mol MS
Amine-Molecule (Example: Peptide)VariesMS
ConjugateMW(Amine) + 347.4 DaMS
Retention Factor (R_f) Amine-MoleculeVaries (e.g., R_f = 0.2)TLC
ConjugateHigher R_f than amine (more hydrophobic)TLC
Retention Time (t_R) Amine-MoleculeVaries (e.g., t_R = 8 min)RP-HPLC
ConjugateLonger t_R than amine (more hydrophobic)RP-HPLC

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_side Side Reaction PEG Boc-PEG4-COOH EDC_NHS EDC + NHS (in MES Buffer, pH 4.7-6.0) PEG->EDC_NHS Amine R-NH₂ (Amine-Molecule) Product Boc-PEG4-NH-R (Final Conjugate) Amine->Product ActivatedEster Boc-PEG4-NHS Ester (Amine-Reactive Intermediate) EDC_NHS->ActivatedEster Forms ActivatedEster->Amine Reacts with Hydrolysis Hydrolysis (H₂O) ActivatedEster->Hydrolysis Susceptible to Hydrolysis->PEG Regenerates

Caption: Activation of this compound and conjugation to a primary amine.

Troubleshooting Decision Tree

G start Reaction Analysis: No/Low Product Yield q1 Did you use an amine/carboxylate-free buffer (e.g., MES) for activation? start->q1 a1_yes Check Reagent Quality q1->a1_yes Yes a1_no Incorrect Buffer Used q1->a1_no No q2 Was the amine added promptly after activation? a1_yes->q2 sol2 Solution: Switch to MES buffer for the activation step. a1_no->sol2 sol1 Solution: Use fresh EDC/NHS. Store desiccated. a2_yes Consider Reaction Conditions q2->a2_yes Yes a2_no Hydrolysis of Activated Ester q2->a2_no No sol3 Solution: Increase reactant concentration. Use molar excess of PEG linker. Consider a stronger coupling agent (HATU). a2_yes->sol3 sol4 Solution: Add amine within 15-30 min of adding EDC/NHS. a2_no->sol4

Caption: A decision tree for troubleshooting low-yield conjugation reactions.

References

Validation & Comparative

Confirming Successful Boc-PEG4-Acid Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, confirming the successful attachment of moieties like Boc-PEG4-acid is a critical step to ensure the desired molecular composition and functionality. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this verification, offering robust and reliable analysis. This guide provides a comparative overview of HPLC and other key analytical methods for confirming the successful conjugation of this compound, complete with experimental protocols and supporting data.

Principles of HPLC for PEGylation Analysis

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for analyzing PEGylation reactions. This method separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), while the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile. In the context of a this compound conjugation, the starting material, the activated PEG linker, and the final conjugate will each exhibit different polarities, leading to distinct retention times on the HPLC column.

Successful conjugation will be indicated by the appearance of a new peak corresponding to the conjugate, with a different retention time from the starting materials, and a concurrent decrease in the peak areas of the reactants.

Experimental Protocol: HPLC Analysis of this compound Conjugation

This protocol outlines a general method for monitoring the conjugation of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein, or small molecule)

  • Coupling agents (e.g., EDC, HATU)

  • Anhydrous DMF or DMSO

  • Reversed-phase HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reaction quenching solution (e.g., hydroxylamine)

Procedure:

  • Reaction Setup: Dissolve the amine-containing molecule and this compound in anhydrous DMF or DMSO. Add the coupling agents to initiate the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution to prevent further reaction.

  • Sample Preparation: Dilute the quenched aliquot with Mobile Phase A to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptides or a wavelength where the conjugated molecule absorbs).

  • Data Analysis: Analyze the chromatograms to identify the peaks corresponding to the starting materials and the newly formed conjugate. Successful conjugation is confirmed by the appearance of a new, typically more hydrophobic (later eluting), peak and the depletion of the starting material peaks.

Comparison of Analytical Techniques

While HPLC is a powerful tool, a multi-faceted approach using orthogonal techniques provides the most comprehensive confirmation of successful conjugation. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two such complementary methods.

FeatureHPLCMass Spectrometry (MS)NMR Spectroscopy
Principle Separation based on polarity/hydrophobicity.Measurement of mass-to-charge ratio.Analysis of the magnetic properties of atomic nuclei.
Information Provided Purity, reaction progress, and relative quantification.Confirmation of molecular weight of the conjugate.Detailed structural information and confirmation of covalent linkage.
Sample Requirement Microliter quantities of the reaction mixture.Picomole to femtomole quantities.Milligram quantities of purified sample.
Analysis Time 15-60 minutes per sample.A few minutes per sample.30 minutes to several hours per sample.
Resolution High resolution of reaction components.High mass accuracy for unambiguous identification.Atomic-level structural resolution.
Quantitative Capability Good for relative quantification based on peak area.Can be quantitative with appropriate standards.Highly quantitative.
Limitations Does not provide direct structural information.Can be challenging for heterogeneous PEG mixtures.Lower sensitivity compared to MS.

Experimental Workflows and Logical Relationships

A systematic workflow is crucial for the unambiguous confirmation of conjugation. The following diagrams illustrate the experimental process and the logical relationship between the different analytical techniques.

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Analysis start Start Reaction (this compound + Amine) reaction Incubate and Take Time Points start->reaction quench Quench Reaction reaction->quench hplc HPLC Analysis quench->hplc Monitor Progress lcms LC-MS Analysis hplc->lcms Identify Peaks purification Purify Conjugate lcms->purification Confirm Mass nmr NMR Analysis purification->nmr Structural Confirmation end end nmr->end Final Confirmation

Caption: Experimental workflow for conjugation and analysis.

logical_relationship conjugation Successful Conjugation? hplc HPLC: New Peak, Reactants Consumed conjugation->hplc Primary Check failed Conjugation Failed/ Incomplete conjugation->failed If HPLC is negative ms Mass Spectrometry: Correct Molecular Weight hplc->ms If HPLC is positive hplc->failed If new peak absent nmr NMR Spectroscopy: Expected Proton Shifts, New Covalent Bond Signature ms->nmr If MS is positive ms->failed If mass incorrect confirmed Conjugation Confirmed nmr->confirmed If NMR is positive nmr->failed If structure incorrect

Caption: Logical relationship for confirming conjugation.

Conclusion

Confirming the successful conjugation of this compound is most effectively achieved through a combination of analytical techniques. HPLC provides an excellent initial assessment of the reaction's progress and the purity of the product. For unambiguous confirmation of the conjugate's identity and structure, coupling HPLC with mass spectrometry (LC-MS) and performing NMR spectroscopy on the purified product are highly recommended. This integrated approach ensures the quality and reliability of the final PEGylated molecule for its intended research or therapeutic application.

Characterizing Boc-PEG4-Acid Modified Peptides by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount for ensuring the quality, efficacy, and safety of novel therapeutics. The covalent attachment of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides.[1] Among the various PEGylation reagents, Boc-PEG4-acid offers the advantage of being a monodisperse linker with a defined chain length, which simplifies analysis and leads to a more homogeneous product compared to traditional polydisperse PEG reagents.[2][3][] This guide provides a comparative overview of the characterization of this compound modified peptides by mass spectrometry, complete with experimental protocols and data presentation.

Performance Comparison with Alternatives

The choice of PEGylation reagent significantly impacts the complexity of the subsequent analysis. This compound, as a monodisperse reagent, offers clear advantages in mass spectrometry by producing a single, well-defined peak for the modified peptide, in contrast to the broad, heterogeneous distribution of peaks observed with polydisperse PEG reagents.[1] The tert-butyloxycarbonyl (Boc) protecting group on the PEG linker also introduces a characteristic fragmentation pattern that can be exploited for confident identification.

Below is a qualitative comparison of key mass spectrometry performance indicators for a peptide modified with this compound versus a traditional polydisperse PEG.

Performance IndicatorThis compound Modified PeptidePolydisperse PEG Modified Peptide
Mass Spectrum Complexity Low (single major peak for the modified peptide)High (broad distribution of peaks corresponding to different PEG chain lengths)
Molecular Weight Determination High accuracy and precisionAverage molecular weight determination, with inherent uncertainty
Identification Confidence High, aided by characteristic fragmentation of the Boc group and the defined mass of the PEG linkerModerate, can be challenging to distinguish from other modifications or impurities
Quantification Straightforward due to well-defined peaksComplex, often requires specialized software for deconvolution and quantification of the entire peak distribution
Potential Challenges In-source fragmentation (loss of Boc group) can occur, but is a predictable event that can be accounted for.Spectral overlap and suppression effects can complicate data interpretation, especially in complex mixtures.

Experimental Protocols

Accurate characterization of this compound modified peptides by mass spectrometry relies on robust and optimized experimental protocols. The following provides a general methodology for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Sample Preparation
  • Peptide Solubilization: Dissolve the this compound modified peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Dilution for LC-MS/MS: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

  • Matrix Preparation for MALDI-TOF: For MALDI-TOF analysis, a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) should be used. Prepare a saturated solution of the matrix in a solvent mixture like 50% acetonitrile, 0.1% trifluoroacetic acid (TFA). Mix the peptide solution with the matrix solution in a 1:1 ratio directly on the MALDI target plate and allow it to air dry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or analytical-flow liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of mobile phase B to ensure proper separation of the modified peptide from any impurities.

  • MS Method:

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ion of the this compound modified peptide.

    • MS2 Scan (Tandem MS): Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire fragment ion spectra to confirm the peptide sequence and characterize the modification.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
  • Instrumentation: A MALDI-TOF mass spectrometer capable of both linear and reflector modes.

  • Mode:

    • Linear Mode: Often used for initial screening and analysis of high molecular weight compounds.

    • Reflector Mode: Provides higher mass accuracy and resolution, which is beneficial for resolving isotopic patterns and confirming the monodisperse nature of the modification.

  • Analysis: Acquire mass spectra to determine the molecular weight of the modified peptide. The presence of a single, sharp peak corresponding to the expected mass of the this compound modified peptide confirms the success of the modification and the monodispersity of the product.

Data Presentation

Quantitative data from the mass spectrometric analysis of modified peptides should be summarized in a clear and structured format to facilitate comparison.

Table 1: Illustrative Mass Spectrometry Data for a Model Peptide Modified with this compound

ParameterValue
Peptide Sequence [Example Peptide Sequence]
Calculated Monoisotopic Mass (Unmodified) [e.g., 1500.80 Da]
This compound Moiety Mass 319.18 Da (C15H27NO6)
Calculated Monoisotopic Mass (Modified) [e.g., 1819.98 Da]
Observed m/z (MS1) [e.g., 910.99 (z=2)]
Mass Accuracy [e.g., < 5 ppm]
Key Fragment Ions (MS2) b- and y-type ions confirming the peptide backbone; Characteristic neutral loss of 100.05 Da (Boc group); Fragments corresponding to the PEG4 linker.
Purity (by LC-UV) [e.g., >95%]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound modified peptides by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_characterization Characterization Peptide_Synthesis Synthesis of This compound Modified Peptide Solubilization Solubilization Peptide_Synthesis->Solubilization Dilution Dilution for LC-MS Solubilization->Dilution LC_Separation Reversed-Phase LC Separation MS1_Scan MS1 Full Scan (Precursor Ion Detection) LC_Separation->MS1_Scan MS2_Scan MS2 Fragmentation (CID/HCD) MS1_Scan->MS2_Scan Data_Analysis Data Analysis and Interpretation MS2_Scan->Data_Analysis Confirmation Confirmation of Mass and Purity Fragmentation_Analysis Fragmentation Pattern Analysis Confirmation->Fragmentation_Analysis Sequence_Verification Peptide Sequence Verification Fragmentation_Analysis->Sequence_Verification

Experimental workflow for LC-MS/MS characterization.
Predicted Fragmentation Pathway

The fragmentation of a this compound modified peptide in tandem mass spectrometry is expected to follow predictable pathways, including cleavage of the peptide backbone to produce b- and y-ions, as well as characteristic fragmentation of the modification itself.

fragmentation_pathway cluster_peptide This compound Modified Peptide cluster_fragments Major Fragmentation Pathways (CID/HCD) Peptide H₂N-...-AA(this compound)-...-COOH b_ions b-ions (N-terminal fragments) Peptide->b_ions Peptide Backbone Cleavage y_ions y-ions (C-terminal fragments) Peptide->y_ions Peptide Backbone Cleavage Neutral_Loss Neutral Loss of Boc (100.05 Da) Peptide->Neutral_Loss Modification Fragmentation PEG_Fragments PEG4 Fragments (e.g., loss of C₂H₄O units) Peptide->PEG_Fragments Modification Fragmentation

Predicted fragmentation of a this compound peptide.

References

A Comparative Guide to the Stability of Amide Bonds Formed with Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of the resulting conjugate. Among the various available linker chemistries, the formation of an amide bond using reagents such as Boc-PEG4-acid is a widely employed strategy due to its perceived stability. This guide provides an objective comparison of the stability of amide bonds with other common linkages, supported by experimental data and detailed methodologies, to inform the rational design of bioconjugates.

Introduction to Linker Stability in Bioconjugation

An ideal linker in a bioconjugate, such as an antibody-drug conjugate (ADC), must exhibit high stability in systemic circulation to prevent the premature release of a payload, which could lead to off-target toxicity and a diminished therapeutic window.[1] Conversely, for some applications, controlled cleavage at the target site is desirable.[1] Linkers are broadly classified as non-cleavable or cleavable, with the amide bond being a primary example of a non-cleavable linkage.

Quantitative Comparison of Linker Stability

The hydrolytic stability of a covalent bond is a key determinant of its suitability for in vivo applications. Amide bonds are renowned for their exceptional stability under a wide range of physiological conditions. This stability is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond.

While direct quantitative half-life data for the amide bond formed specifically with this compound under various conditions is not extensively available in comparative literature, its stability is widely acknowledged to be significantly greater than other common bioconjugation linkages. One study systematically investigated the hydrolysis of amide, ester, and thioester linkages on a polymer backbone and found that the amide linkages showed no detectable hydrolysis over 300 hours across a pH range of 5.5 to 8.5 and at temperatures of 25°C and 50°C. In contrast, the ester and thioester linkages demonstrated increasing rates of hydrolysis with both increasing pH and temperature.

The following table summarizes available quantitative and qualitative data on the stability of various common bioconjugation linkages to provide a comparative perspective.

Linker TypeBondGeneral StabilityHalf-life (t½) at Physiological pH (~7.4)Conditions Affecting Stability
Amide -CO-NH-Very High Estimated to be >100 years.[2] No detectable hydrolysis over 300 hours in one study.Extremely resistant to hydrolysis. Cleavage typically requires harsh conditions (strong acid/base, high temperature) or specific enzymatic action.
Ester -CO-O-Low to ModerateHours to days.Susceptible to hydrolysis, which is accelerated by increasing pH and temperature. Can be cleaved by esterase enzymes.
Hydrazone -C=N-NH-pH-DependentCan range from hours to days. For example, a phenylketone-derived hydrazone linker showed a t½ of ~2 days in plasma.[3] An acyl hydrazone linker was stable with only 6% hydrolysis after 24 hours at pH 7.4.[4]Stability is highly dependent on the chemical structure of the carbonyl and hydrazine precursors. Generally less stable at acidic pH, making them useful for pH-sensitive drug release in endosomes/lysosomes.
Oxime -C=N-O-HighGenerally more stable than hydrazones.More stable than hydrazones at physiological pH.
Thioether -S-Very High Very stable.Highly resistant to hydrolysis and enzymatic degradation. Considered a non-cleavable linkage.
Disulfide -S-S-Reductively LabileStable in circulation but susceptible to cleavage in the reducing environment of the cell.Stability is dependent on the redox potential, not pH. Can be cleaved by reducing agents like glutathione.
Carbamate -O-CO-NH-Moderate to HighA stable carbamate linker showed a half-life estimated to exceed 100 years, while cleavable versions have half-lives from hours to weeks.Stability can be tuned by the chemical structure. Some are designed to be cleaved by specific enzymes (e.g., cathepsins).

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective and safe bioconjugates. Below are detailed methodologies for key experiments to evaluate linker stability.

Objective: To determine the rate of hydrolytic cleavage of a linker in a bioconjugate at different pH values.

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Prepare stock solutions of the bioconjugate in a suitable solvent (e.g., DMSO).

  • Dilute the bioconjugate stock solution into the different pH buffers to a final concentration of 1 mg/mL.

  • Incubate the samples at a constant temperature, typically 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quench the reaction by adding the quenching solution.

  • Analyze the samples by HPLC to quantify the amount of remaining intact bioconjugate and any released payload or degradation products.

  • Calculate the half-life (t½) of the linker at each pH by plotting the percentage of intact bioconjugate versus time and fitting the data to a first-order decay model.

Objective: To evaluate the stability of a bioconjugate in the presence of plasma enzymes and other components, simulating physiological conditions.

Materials:

  • Bioconjugate of interest

  • Plasma from a relevant species (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Protein precipitation solution (e.g., cold acetonitrile)

  • Centrifuge

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the bioconjugate.

  • Spike the bioconjugate into the plasma at a final concentration (e.g., 10 µM).

  • Incubate the plasma samples at 37°C.

  • At various time points, withdraw aliquots and immediately precipitate the plasma proteins by adding cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the bioconjugate and any released components.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact bioconjugate.

  • Calculate the half-life of the bioconjugate in plasma.

Objective: To determine the susceptibility of a linker to cleavage by a specific enzyme (e.g., cathepsin B, pepsin).

Materials:

  • Bioconjugate of interest

  • Purified enzyme of interest

  • Enzyme-specific reaction buffer

  • Protease inhibitor or quenching solution

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of the bioconjugate in the appropriate reaction buffer.

  • Add the purified enzyme to initiate the cleavage reaction.

  • Incubate the reaction at 37°C.

  • At various time points, stop the reaction by adding a protease inhibitor or by denaturing the enzyme.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and remaining intact bioconjugate.

Visualizing the Experimental Workflow and Chemical Reaction

The following diagrams illustrate the general workflow for assessing linker stability and the chemical reaction for forming a stable amide bond with this compound.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Bioconjugate Bioconjugate Buffer (pH 5.0) Buffer (pH 5.0) Bioconjugate->Buffer (pH 5.0) Buffer (pH 7.4) Buffer (pH 7.4) Bioconjugate->Buffer (pH 7.4) Plasma Plasma Bioconjugate->Plasma Incubate at 37°C Incubate at 37°C Buffer (pH 5.0)->Incubate at 37°C Buffer (pH 7.4)->Incubate at 37°C Plasma->Incubate at 37°C Time Points Time Points Incubate at 37°C->Time Points Quench Reaction Quench Reaction Time Points->Quench Reaction HPLC/LC-MS HPLC/LC-MS Quench Reaction->HPLC/LC-MS Data Analysis Data Analysis HPLC/LC-MS->Data Analysis

Caption: General workflow for assessing the stability of bioconjugate linkers.

G Boc_PEG_Acid Boc-NH-PEG4-COOH Intermediate Activated NHS Ester Boc_PEG_Acid->Intermediate Activation Amine_Molecule R-NH₂ Amide_Conjugate Boc-NH-PEG4-CO-NH-R (Stable Amide Bond) Amine_Molecule->Amide_Conjugate Coupling_Reagents EDC/NHS or HATU Intermediate->Amide_Conjugate Coupling Byproducts Water-soluble byproducts

Caption: Formation of a stable amide bond using this compound.

Conclusion

The amide bond formed using reagents like this compound provides exceptional stability, making it a linker of choice for applications requiring long-term integrity of the bioconjugate in physiological environments. While other linkers offer functionalities such as pH-sensitive or enzyme-specific cleavage, they often do so at the cost of reduced stability in circulation. The quantitative data, though sometimes indirect, consistently points to the superior stability of the amide linkage compared to common cleavable alternatives like esters and hydrazones. The selection of an appropriate linker should, therefore, be guided by a thorough understanding of the desired in vivo fate of the bioconjugate, with the amide bond representing the gold standard for non-cleavable, stable conjugation.

References

The Pivotal Role of PEG Linker Length: A Comparative Analysis of Boc-PEG4-acid versus Shorter and Longer Chain Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biopharmaceutical research and drug development, the strategic use of polyethylene glycol (PEG) linkers is a cornerstone for optimizing the therapeutic potential of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of these hydrophilic spacers is a critical design parameter that significantly influences a conjugate's solubility, stability, pharmacokinetics, and ultimately, its efficacy. This guide provides an objective comparison of Boc-PEG4-acid with its shorter (Boc-PEG2-acid) and longer (Boc-PEG6-acid) counterparts, supported by experimental data, to empower researchers in making informed decisions for their molecular designs.

Impact of PEG Linker Length on Physicochemical and Pharmacokinetic Properties

The incorporation of PEG linkers in bioconjugates serves to enhance the hydrophilicity of often hydrophobic drug payloads. This modification can prevent aggregation, a common challenge that can lead to rapid clearance from circulation and reduced efficacy.[1][2] The length of the PEG chain directly correlates with the degree of hydrophilicity and the hydrodynamic radius of the resulting conjugate.

Generally, increasing the PEG linker length leads to a more pronounced hydrophilic shield, which can improve the pharmacokinetic profile of a bioconjugate.[3][] This is often observed as reduced systemic clearance and a longer plasma half-life, allowing for greater accumulation of the therapeutic agent in the target tissue.[3]

Table 1: Comparative Physicochemical Properties of Boc-PEGn-acid Linkers

PropertyBoc-PEG2-acidThis compoundBoc-PEG6-acid
Molecular Weight ( g/mol ) 277.31365.42453.53
Number of PEG Units 246
Hydrophilicity ModerateHighHigher
Potential for Aggregation Higher (with hydrophobic payloads)ModerateLower

Table 2: Impact of PEG Linker Length on ADC Clearance (Rat Model)

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
Data adapted from Burke et al., 2017.

As the data in Table 2 suggests, a clear trend of decreasing ADC clearance is observed with increasing PEG linker length, indicating a longer circulation time.

Performance in Key Therapeutic Modalities: ADCs and PROTACs

The choice of PEG linker length represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent biological activity.

In the context of Antibody-Drug Conjugates (ADCs) , the linker length can influence both in vitro cytotoxicity and in vivo efficacy. While longer PEG chains can improve the ADC's pharmacokinetic profile, they may also introduce steric hindrance, potentially leading to a decrease in binding affinity or cellular uptake. For instance, one study on affibody-based drug conjugates demonstrated that while longer PEG chains (4 kDa and 10 kDa) significantly extended the half-life of the conjugate, they also led to a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively. However, the improved pharmacokinetics associated with the longer linker ultimately resulted in superior in vivo tumor therapeutic ability.

For PROTACs , the linker is not merely a spacer but a crucial element for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. While shorter linkers might offer rigidity, longer linkers provide greater conformational flexibility, which can be advantageous for achieving a productive ternary complex. For example, a study on an ERα-targeting PROTAC found that a 16-atom linker (akin to a longer PEG chain) exhibited stronger degradation activity compared to a 12-atom linker.

Experimental Methodologies

The conjugation of Boc-PEGn-acid linkers to amine-containing molecules, such as antibodies or ligands, is typically achieved through a well-established two-step carbodiimide coupling reaction.

General Protocol for EDC/NHS Coupling of Boc-PEG-acid to a Protein:

Materials:

  • Boc-PEGn-acid (e.g., Boc-PEG2-acid, this compound, or Boc-PEG6-acid)

  • Protein to be conjugated (in a suitable buffer, e.g., MES buffer, pH 4.5-6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Desalting column

Procedure:

  • Activation of Boc-PEGn-acid:

    • Dissolve the Boc-PEGn-acid in an appropriate solvent (e.g., DMSO or DMF).

    • Add the Boc-PEGn-acid solution to the protein solution in MES buffer.

    • Add EDC and NHS to the reaction mixture. The molar ratio of PEG-acid:EDC:NHS is typically optimized, often starting at 1:1.5:1.5.

    • Incubate for 15-60 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.

    • Purify the resulting conjugate using a desalting column to remove excess reagents and byproducts.

Visualizing the Process and Rationale

To better understand the concepts discussed, the following diagrams illustrate the general structure of a Boc-PEGn-acid linker, the workflow for bioconjugation, and the mechanism of PROTAC-mediated protein degradation.

G cluster_structure Boc-PEGn-acid Structure Boc Boc Group (Protecting Group) PEGn PEG Chain (n = 2, 4, 6) Boc->PEGn Acid Carboxylic Acid (Reactive Group) PEGn->Acid

Caption: General structure of a Boc-PEGn-acid linker.

G cluster_workflow Bioconjugation Workflow start Start: Boc-PEGn-acid + Protein activation Step 1: Activation (EDC/NHS) start->activation conjugation Step 2: Conjugation (pH 7.2-7.5) activation->conjugation purification Step 3: Purification (Desalting Column) conjugation->purification end End: Purified Conjugate purification->end

Caption: A typical bioconjugation workflow.

G cluster_protac PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The selection of the optimal PEG linker length is a multifaceted decision that requires careful consideration of the specific application and the desired therapeutic outcome. While shorter linkers like Boc-PEG2-acid may offer a more rigid connection, this compound often represents a balanced choice, providing enhanced hydrophilicity and improved pharmacokinetics without excessive steric hindrance. Longer linkers, such as Boc-PEG6-acid, can further improve circulation half-life but may necessitate empirical validation to ensure that in vitro potency is not compromised. Ultimately, a systematic evaluation of a range of PEG linker lengths is crucial for the rational design of highly effective and safe bioconjugates.

References

The Clear Advantage: A Comparative Guide to Discrete PEG Linkers Featuring Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development, particularly in the realm of bioconjugation, the choice of a linker molecule is a critical determinant of the final product's success. For researchers, scientists, and drug development professionals, the decision between a traditional polydisperse Polyethylene Glycol (PEG) linker and a discrete PEG linker, such as Boc-PEG4-acid, can significantly impact the therapeutic's performance. This guide provides an objective comparison, supported by experimental principles and data, to illuminate the distinct advantages of utilizing a discrete PEG linker.

The Homogeneity Advantage: Discrete vs. Polydisperse PEG Linkers

The fundamental difference between discrete and polydisperse PEG linkers lies in their chemical composition. A discrete PEG linker, like this compound, is a single molecular entity with a precisely defined structure and molecular weight.[1][2] In contrast, polydisperse PEGs are a heterogeneous mixture of polymers with a range of molecular weights, characterized by an average value.[2][] This inherent lack of uniformity in polydisperse PEGs can lead to a number of challenges in drug development, including issues with reproducibility and characterization of the final conjugate.[4]

The use of discrete PEG linkers results in a more homogeneous final product, which is a significant advantage in a therapeutic context. This homogeneity simplifies the analytical characterization of the bioconjugate and ensures batch-to-batch consistency, a crucial factor for regulatory approval and clinical success.

This compound: A Profile in Precision

This compound is a heterobifunctional, discrete PEG linker that embodies the advantages of this class of molecules. It features a Boc-protected amine and a terminal carboxylic acid, connected by a chain of exactly four ethylene glycol units. The hydrophilic PEG spacer enhances solubility in aqueous environments. The terminal carboxylic acid can be activated to react with primary amines, while the Boc-protected amine can be deprotected to allow for further conjugation, providing versatility in bioconjugation strategies.

Performance Comparison: this compound vs. Polydisperse PEG Alternatives

To illustrate the practical advantages of a discrete PEG linker, this section compares the expected performance of a bioconjugate linked with this compound against one linked with a traditional, polydisperse PEG.

Table 1: Physicochemical Properties
PropertyThis compound ConjugatePolydisperse PEG ConjugateRationale
Purity & Homogeneity High (Single defined molecule)Low (Mixture of different chain lengths)Discrete PEGs are single chemical entities, leading to a more uniform drug product.
Characterization Straightforward (Defined mass)Complex (Broad mass distribution)The defined structure of discrete PEG conjugates simplifies analytical techniques like mass spectrometry.
Solubility Enhanced and predictableEnhanced but variableThe hydrophilic nature of PEG improves solubility, but the precise contribution is more predictable with a discrete linker.
Immunogenicity ReducedPotentially higherThe heterogeneity of polydisperse PEGs can sometimes lead to the generation of anti-PEG antibodies.
Table 2: Pharmacokinetic & Pharmacodynamic Properties
PropertyThis compound ConjugatePolydisperse PEG ConjugateRationale
Pharmacokinetics (PK) More predictable and uniformVariableThe defined size and structure of discrete PEG conjugates lead to more consistent absorption, distribution, metabolism, and excretion (ADME) profiles.
In vivo Efficacy Potentially improved therapeutic indexLess optimizedA more predictable PK profile allows for better optimization of dosing regimens, potentially leading to improved efficacy and reduced toxicity.
Stability EnhancedVariableThe uniform hydration shell provided by discrete PEGs can lead to more consistent protection from enzymatic degradation.

Experimental Protocols for Comparative Analysis

To empirically validate the advantages of this compound, the following experimental protocols are provided. These methodologies outline how to compare the performance of a bioconjugate synthesized with this compound against a counterpart synthesized with a polydisperse PEG linker.

Bioconjugation with this compound (Amine Coupling)

This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein to be conjugated (e.g., monoclonal antibody)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching reagent (e.g., free cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a stock solution of this compound in anhydrous DMSO. Prepare fresh stock solutions of EDC and NHS in ultrapure water.

  • Activation of this compound: In an appropriate reaction vessel, combine the this compound stock solution with EDC and NHS in an amine-free buffer. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein: Add the activated this compound solution to the protein solution at a desired molar excess. The optimal molar ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent to react with any unreacted NHS-activated linker.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic method, such as size-exclusion chromatography, to remove unreacted linker and other reagents.

Workflow for Bioconjugation:

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Boc_PEG4_acid This compound Activated_Linker Activated Boc-PEG4-NHS Ester Boc_PEG4_acid->Activated_Linker EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Conjugate Protein-PEG4-Boc Conjugate Activated_Linker->Conjugate Protein Protein (e.g., Antibody) Protein->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate

Caption: Workflow for protein conjugation using this compound.

Comparative Solubility Assay (PEG Precipitation Method)

This assay compares the relative solubility of the this compound conjugate to the polydisperse PEG conjugate.

Materials:

  • Purified this compound conjugate

  • Purified polydisperse PEG conjugate

  • 40% (w/v) PEG 6000 stock solution

  • Appropriate buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the 40% PEG 6000 stock solution in the buffer.

  • Protein Addition: In a 96-well plate, add a fixed concentration of each conjugate to the different PEG dilutions.

  • Incubation and Precipitation: Incubate the plate to allow for protein precipitation.

  • Measurement: Measure the absorbance of the supernatant at 280 nm to determine the concentration of soluble protein.

  • Data Analysis: Plot the concentration of soluble protein against the PEG concentration. The PEG concentration at which 50% of the protein precipitates (PEG1/2) can be used as a measure of relative solubility.

Comparative In Vitro Stability Assay

This assay assesses the stability of the conjugates in plasma over time.

Materials:

  • Purified this compound conjugate

  • Purified polydisperse PEG conjugate

  • Human plasma

  • Incubator at 37°C

  • Analytical method to quantify the intact conjugate (e.g., ELISA, SEC-HPLC)

Procedure:

  • Incubation: Incubate each conjugate in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), remove aliquots of the plasma-conjugate mixture.

  • Analysis: Analyze the aliquots to determine the concentration of the intact conjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile and half-life of each conjugate in plasma.

Comparative Pharmacokinetic (PK) Study in a Rodent Model

This study compares the in vivo PK profiles of the two conjugates.

Materials:

  • Purified and sterile-filtered this compound conjugate

  • Purified and sterile-filtered polydisperse PEG conjugate

  • Rodent model (e.g., mice or rats)

  • Equipment for intravenous administration and blood collection

  • Bioanalytical method to quantify the conjugate in plasma (e.g., ELISA)

Procedure:

  • Administration: Administer a single intravenous dose of each conjugate to a cohort of animals.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the conjugate in the plasma samples using a validated bioanalytical method.

  • PK Analysis: Use pharmacokinetic modeling software to determine key PK parameters such as clearance, volume of distribution, and elimination half-life for each conjugate.

Signaling Pathway of a Targeted Bioconjugate:

G cluster_extracellular Extracellular cluster_intracellular Intracellular Bioconjugate Bioconjugate (e.g., ADC) Receptor Target Receptor Bioconjugate->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cellular_Target Cellular Target Payload_Release->Cellular_Target Biological_Effect Biological Effect (e.g., Apoptosis) Cellular_Target->Biological_Effect

Caption: Generalized signaling pathway of a targeted bioconjugate.

Conclusion

The use of discrete PEG linkers, exemplified by this compound, offers significant and tangible advantages over traditional polydisperse PEGs in the development of bioconjugates. The resulting homogeneity, improved physicochemical properties, and more predictable pharmacokinetic profiles contribute to the creation of safer and more effective therapeutics. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate and confirm the superior performance of discrete PEG linkers in their specific applications, ultimately accelerating the development of next-generation biopharmaceuticals.

References

A Comparative Guide to Purity Analysis of Boc-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of bioconjugation linkers is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Boc-PEG4-acid, a discrete polyethylene glycol (PEG) linker. We will delve into the performance of this linker against common alternatives and provide detailed experimental protocols and supporting data.

Performance Comparison: this compound vs. Alternatives

This compound offers the advantage of being a monodisperse compound, meaning it has a precisely defined length of four ethylene glycol units. This homogeneity is a significant benefit over traditional polydisperse PEGs, which consist of a mixture of varying chain lengths. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for controlled, stepwise conjugation strategies, as it can be selectively removed under acidic conditions to reveal a primary amine.

Here, we compare this compound with a common polydisperse PEG alternative and another class of emerging linkers, polysarcosine (pSar).

FeatureThis compoundPolydisperse mPEG-acid (avg. MW ~400 Da)Boc-pSar4-acid
Purity (Dispersity) High (>95% monodisperse)Low (mixture of chain lengths)High (>95% monodisperse)
Molecular Weight 365.4 g/mol [1]Average MW with a distribution~415.4 g/mol
NMR Spectrum Sharp, well-defined peaksBroad, unresolved signals for PEG backboneSharp, well-defined peaks
Mass Spectrum Single major peakDistribution of peaks separated by 44 DaSingle major peak
Immunogenicity Potential for anti-PEG antibodies[2]Potential for anti-PEG antibodies[2]Generally considered low to non-immunogenic[2]
Biodegradability Non-biodegradable[2]Non-biodegradableBiodegradable (peptide-based backbone)

Key Analytical Techniques for Purity Assessment

The purity of a this compound conjugate is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the identity, purity, and potential impurities of the compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for purity analysis, separating the target compound from impurities based on hydrophobicity.

Expected Results: A pure this compound sample should yield a single, sharp peak. Common impurities to monitor for include the deprotected analog (H2N-PEG4-acid) and any unreacted starting materials from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and purity assessment. It allows for the identification and quantification of the characteristic chemical groups within the molecule.

Expected ¹H NMR Spectral Features for this compound:

  • Boc Group: A sharp singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The presence and integration of this peak are primary indicators of the intact protecting group.

  • PEG Backbone: A complex of multiplets between 3.5 and 3.7 ppm, corresponding to the methylene protons of the ethylene glycol units.

  • Methylene groups adjacent to the amide and acid: Distinct signals for the CH2 groups alpha to the amide and carboxylic acid functionalities.

Quantitative NMR (qNMR) can be employed for a highly accurate purity determination by comparing the integral of a characteristic analyte peak to that of a certified internal standard of known concentration.

Mass Spectrometry (MS)

Mass spectrometry provides a precise determination of the molecular weight of the this compound conjugate, confirming its identity.

Expected Mass Spectrum: For this compound (Molecular Weight: 365.4 g/mol ), the mass spectrum will typically show the protonated molecule [M+H]⁺ at m/z 366.4 and/or a sodium adduct [M+Na]⁺ at m/z 388.4. The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) confirms the monodispersity of the sample.

Experimental Protocols

Below are detailed protocols for the key analytical methods discussed.

Protocol 1: Reversed-Phase HPLC Purity Analysis

Objective: To determine the purity of this compound by RP-HPLC.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 214 nm

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: ¹H NMR for Structural Confirmation and Purity

Objective: To confirm the structure and assess the purity of this compound using ¹H NMR.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.7 mL of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative analysis.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the characteristic peaks (Boc group, PEG backbone). The ratio of these integrals should be consistent with the molecular structure.

    • Identify any impurity peaks and estimate their concentration relative to the main compound.

Protocol 3: Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound by LC-MS.

Materials:

  • This compound sample

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

Procedure:

  • LC-MS System: Couple an HPLC system to an electrospray ionization (ESI) mass spectrometer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in Mobile Phase A.

  • LC-MS Conditions: Use a short C18 column and a rapid gradient to introduce the sample into the mass spectrometer.

  • MS Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular ions (e.g., m/z 100-1000).

  • Data Analysis: Identify the m/z values for the protonated molecule [M+H]⁺ and any other adducts (e.g., [M+Na]⁺).

Visualizing Workflows

To aid in understanding the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data_analysis Data Interpretation sample This compound Sample hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms hplc_data Chromatographic Purity hplc->hplc_data nmr_data Structural Confirmation nmr->nmr_data ms_data Molecular Weight Verification ms->ms_data purity_assessment Purity Assessment hplc_data->purity_assessment nmr_data->purity_assessment ms_data->purity_assessment

Analytical workflow for this compound purity assessment.

logical_relationship cluster_properties Key Properties BocPEG4Acid This compound Monodisperse Monodisperse BocPEG4Acid->Monodisperse Purity High Purity Monodisperse->Purity Defined_MW Defined Molecular Weight Monodisperse->Defined_MW Polydisperse Polydisperse Broad_MWD Broad MW Distribution Polydisperse->Broad_MWD PEG_Alternatives PEG Alternatives (e.g., pSar, POx) Reduced_Immunogenicity Reduced Immunogenicity PEG_Alternatives->Reduced_Immunogenicity Biodegradable Biodegradable PEG_Alternatives->Biodegradable

Logical relationships of this compound and its alternatives.

References

A Comparative Guide to Boc-PEG4-acid and Other Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a crosslinker is a critical determinant of the efficacy, stability, and overall performance of the resulting conjugate. This guide provides an objective comparison of Boc-PEG4-acid with other commonly used crosslinkers, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your research and development needs.

Introduction to this compound

This compound is a heterobifunctional crosslinker that offers a versatile platform for two-step or sequential bioconjugation strategies. Its structure consists of three key components:

  • A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for a primary amine. This allows for the selective reaction of the other end of the linker first. The Boc group can be efficiently removed under mild acidic conditions to expose the amine for a subsequent conjugation step.

  • A four-unit polyethylene glycol (PEG) spacer: The PEG spacer is hydrophilic, which enhances the water solubility of the crosslinker and the resulting bioconjugate. This property is particularly advantageous when working with hydrophobic molecules, as it can help to prevent aggregation. The PEG chain also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.

  • A terminal carboxylic acid: This functional group can be activated to react with primary amines on a target molecule, such as the lysine residues on a protein or antibody, to form a stable amide bond.

This unique combination of features makes this compound a valuable tool for creating well-defined bioconjugates with controlled stoichiometry and architecture.

Comparison with Other Crosslinker Chemistries

The performance of a crosslinker is highly dependent on its reactive groups and the nature of the covalent bond it forms. Here, we compare the amide bond formation facilitated by this compound with other common bioconjugation chemistries.

FeatureThis compound (Amide Bond)NHS-Ester Crosslinkers (Amide Bond)Maleimide Crosslinkers (Thioether Bond)
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)Sulfhydryls (-SH)
Reaction pH 4.5-7.5 (activation), 7.2-8.5 (coupling)7.2-8.56.5-7.5
Bond Stability Highly stableHighly stableRelatively stable, but can undergo retro-Michael addition
Selectivity High for primary aminesHigh for primary aminesHigh for sulfhydryls
Conjugation Strategy Two-step (activation required)One-step (pre-activated)One-step
Key Advantage Allows for controlled, sequential conjugationSimple and widely usedSite-specific conjugation to cysteine residues
Considerations Requires in-situ activation of the carboxylic acid; Boc deprotection step needed for second conjugation.Hydrolysis of the NHS-ester is a competing reaction, especially at higher pH.Potential for linker exchange in the presence of other thiols; requires a free sulfhydryl group on the target molecule.

Data Summary:

While direct head-to-head quantitative comparisons of this compound with other crosslinkers in a single study are limited in publicly available literature, the following table summarizes typical performance characteristics based on the chemistries involved.

Crosslinker TypeTypical Conjugation EfficiencyResulting Linkage Stability (in serum)Key Application Examples
This compound (after activation) High (dependent on activation)Very High (Amide bond)Antibody-drug conjugates (ADCs), PROTACs, peptide modifications
NHS-PEG-X HighVery High (Amide bond)Labeling proteins with biotin or fluorophores, ADC development
SMCC (Maleimide-based) HighModerate to High (Thioether bond)Site-specific conjugation to engineered cysteines in antibodies
SPDP (Disulfide-based) HighLow (Cleavable disulfide bond)Reversible conjugation, drug delivery systems with triggered release

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. The following protocols provide a framework for using this compound in a two-step conjugation strategy.

Protocol 1: Activation of this compound and First Conjugation

This protocol describes the activation of the carboxylic acid moiety of this compound using EDC and NHS, followed by conjugation to a primary amine-containing molecule (Molecule A).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Molecule A (containing primary amines, e.g., a protein)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add NHS (or Sulfo-NHS) to the solution, followed by EDC. A typical molar ratio is 1:1.5:1.5 (this compound:NHS:EDC).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Molecule A:

    • Immediately add the activated Boc-PEG4-NHS ester solution to a solution of Molecule A in Conjugation Buffer. The molar excess of the linker over Molecule A should be optimized but can start at 10-20 fold.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the conjugate (Boc-PEG4-Molecule A) using a desalting column to remove excess crosslinker and byproducts.

Protocol 2: Boc Deprotection and Second Conjugation

This protocol outlines the removal of the Boc protecting group and subsequent conjugation to a second molecule (Molecule B).

Materials:

  • Purified Boc-PEG4-Molecule A conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Molecule B (with a reactive group for amines, e.g., an NHS-ester)

  • Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Boc Deprotection:

    • Dissolve the lyophilized Boc-PEG4-Molecule A conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Second Conjugation:

    • Resuspend the deprotected conjugate (H₂N-PEG4-Molecule A) in a suitable buffer, such as the Neutralization buffer.

    • Add Molecule B to the solution. The molar ratio will depend on the desired final product.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Purify the final bioconjugate (Molecule B-PEG4-Molecule A) using an appropriate method, such as size-exclusion chromatography, to separate the desired conjugate from unreacted molecules.

Visualizing the Workflow and Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow and the underlying chemical reactions.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation Boc_PEG_Acid This compound Activated_Linker Boc-PEG4-NHS Ester Boc_PEG_Acid->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate_1 Boc-PEG4-Molecule A Activated_Linker->Conjugate_1 Coupling Molecule_A Molecule A (-NH2) Molecule_A->Conjugate_1 Deprotected_Linker H2N-PEG4-Molecule A Conjugate_1->Deprotected_Linker Boc Deprotection Purification_1 Purification Conjugate_1->Purification_1 TFA TFA TFA->Deprotected_Linker Final_Conjugate Molecule B-PEG4-Molecule A Deprotected_Linker->Final_Conjugate Coupling Molecule_B Molecule B (e.g., NHS-Ester) Molecule_B->Final_Conjugate Purification_2 Purification Final_Conjugate->Purification_2

Sequential bioconjugation workflow using this compound.

G cluster_0 PROTAC Formation cluster_1 Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Boc_PEG_Acid This compound Boc_PEG_Acid->PROTAC Linker E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Role of PEG linkers in PROTAC-mediated protein degradation.

Conclusion

This compound stands out as a highly versatile crosslinker for multi-step bioconjugation strategies where control over the reaction sequence is paramount. The combination of a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid allows for the synthesis of complex and well-defined bioconjugates. While direct, one-step crosslinkers like NHS esters and maleimides offer simplicity for many applications, the orthogonal nature of this compound provides a distinct advantage for constructing sophisticated architectures such as antibody-drug conjugates and PROTACs. The choice of crosslinker should be guided by the specific requirements of the biomolecules involved and the desired properties of the final conjugate.

Beyond the Standard: A Comparative Guide to Boc-PEG4-acid Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision that profoundly impacts the performance and safety of bioconjugates. For years, poly(ethylene glycol) (PEG) has been the linker of choice, with reagents like Boc-PEG4-acid serving as a versatile tool for attaching molecules and improving their pharmacokinetic profiles. However, emerging concerns about the immunogenicity and non-biodegradability of PEG are driving the exploration of alternatives. This guide provides an objective comparison of prominent alternatives to this compound for specific applications, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, connected by a four-unit polyethylene glycol spacer. This structure allows for the controlled, sequential conjugation of two different molecules. The PEG chain enhances the solubility and stability of the resulting conjugate.[1][] Key applications include its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and as a component of Antibody-Drug Conjugate (ADC) linkers.[3][4]

The primary driver for seeking alternatives to PEG-based linkers is the potential for immunogenicity. The presence of pre-existing and treatment-induced anti-PEG antibodies can lead to accelerated clearance of PEGylated therapeutics, reducing their efficacy and potentially causing hypersensitivity reactions. Furthermore, the non-biodegradable nature of PEG can lead to its accumulation in tissues.

Polymer-Based Alternatives to PEG

Several classes of polymers have emerged as promising substitutes for PEG, aiming to replicate its beneficial properties while mitigating its drawbacks. These alternatives often offer improved biocompatibility, reduced immunogenicity, and biodegradability.

Polysarcosine (pSar)

Polysarcosine, a polypeptoid, has shown significant promise as a PEG alternative. It is known for its low toxicity, biodegradability, and excellent "stealth" properties that help evade the immune system.

A direct comparison between a polysarcosine-conjugated interferon (pSar-IFN) and a PEGylated interferon (PEG-IFN) demonstrated the potential of pSar. The study revealed that while both conjugates showed a prolonged circulation half-life compared to the native protein, the pSar-IFN conjugate exhibited superior performance in several key areas.

Comparative Performance of pSar-IFN vs. PEG-IFN

ParameterPEG-IFNpSar-IFNFold Change (pSar vs. PEG)
In Vitro Activity (Antiproliferative Assay)
Daudi cells IC50 (pM)25.312.12.1x higher activity
In Vivo Antitumor Efficacy (Tumor Xenograft Model)
Tumor Growth Inhibition (%)~50%>90%~1.8x greater inhibition
Immunogenicity (Anti-IFN Antibody Titer)
Relative TiterHighSignificantly Lower-

Data synthesized from a study comparing site-specific conjugates of interferon-α2b.

The pSar-conjugated interferon not only retained more of its in vitro biological activity but also demonstrated significantly more potent tumor growth inhibition in a mouse xenograft model. Crucially, the pSar-IFN conjugate elicited a considerably lower anti-IFN antibody response compared to its PEGylated counterpart.

Other Promising Polymer Alternatives

Beyond polysarcosine, a range of other polymers are being investigated as PEG alternatives:

  • Poly(2-oxazolines) (POx): These polymers offer tunable properties and have shown reduced immunogenicity compared to PEG.

  • Hydrophilic Polymers: This broad class includes materials like polyvinylpyrrolidone (PVP) and poly(hydroxypropyl methacrylamide) (PHPMA), which are biocompatible and can enhance the solubility and stability of conjugated molecules.

  • Zwitterionic Polymers: Containing both positive and negative charges, these polymers are highly hydrophilic and exhibit excellent resistance to protein fouling, potentially reducing immunogenic responses.

  • Poly(amino acid)-based Lipopolymers: Polymers like polyglutamic acid (PGA) are biodegradable and biocompatible, offering a viable alternative to PEG for creating "stealth" liposomes for drug delivery.

Alternatives in Specific Applications

The choice of a linker is highly dependent on its intended application. Below is a comparison of alternatives for two major applications of this compound: PROTACs and ADCs.

PROTAC Linkers

In PROTACs, the linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The length and composition of this linker are critical for the formation of a stable ternary complex and subsequent target protein degradation. While PEG linkers are common, non-PEG linkers are being increasingly explored to improve cell permeability and oral bioavailability.

Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Warhead PROTAC PROTAC Warhead->PROTAC Conjugation Linker Linker Linker->PROTAC Conjugation E3_Ligand E3_Ligand E3_Ligand->PROTAC Conjugation Cell_Culture Cell_Culture PROTAC->Cell_Culture Treatment Western_Blot Western_Blot Cell_Culture->Western_Blot Protein Degradation DC50_EC50 DC50_EC50 Western_Blot->DC50_EC50 Quantification

Caption: A generalized workflow for the synthesis and evaluation of PROTAC molecules.

Alternatives to PEG-based linkers in PROTACs include:

  • Alkyl Chains: Simple alkyl chains of varying lengths are often used to optimize the distance between the two ligands.

  • Heterocyclic Moieties: Incorporation of rigid heterocyclic structures can help to control the conformation of the PROTAC, potentially leading to improved ternary complex formation.

Studies have shown that even subtle changes in linker length, such as the addition of a single ethylene glycol unit, can dramatically alter the degradation selectivity of a PROTAC.

ADC Linkers

In ADCs, the linker connects the antibody to the cytotoxic payload. The stability of the linker in circulation and its ability to release the payload at the target site are paramount. Linkers are broadly classified as cleavable or non-cleavable.

Mechanism of Action for a Cleavable ADC

ADC_Mechanism ADC_Circulation ADC in Circulation (Stable Linker) Target_Cell Target Cancer Cell ADC_Circulation->Target_Cell Binding Internalization Internalization (Endocytosis) Target_Cell->Internalization Lysosome Lysosome (Cleavage) Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death Payload_Release->Apoptosis

Caption: The mechanism of action for an antibody-drug conjugate with a cleavable linker.

This compound can be a component of such linkers, but many alternatives exist that utilize different cleavage mechanisms and spacer technologies:

  • Peptide Linkers: These linkers are designed to be cleaved by enzymes, such as cathepsin B, that are overexpressed in the tumor microenvironment. A common example is the valine-citrulline (Val-Cit) linker.

  • Disulfide Linkers: These linkers are cleaved in the reducing environment inside the target cell, where the concentration of glutathione is high.

  • Acid-Sensitive Linkers: These linkers are designed to be stable at physiological pH but cleave in the acidic environment of endosomes and lysosomes.

The choice of linker can significantly impact the therapeutic index of an ADC. For instance, a comparison of ADCs with different PEG linker lengths has shown that longer PEG chains can improve the pharmacokinetic profile and in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of different linkers. Below are example protocols for key experiments.

Protocol 1: Site-Specific N-Terminal Conjugation of a Polymer to a Protein

This protocol is adapted from a method used to compare pSar-IFN with PEG-IFN.

Objective: To achieve site-specific conjugation of a polymer (e.g., pSar or PEG) to the N-terminus of a protein (e.g., interferon-α2b).

Materials:

  • Protein solution (e.g., interferon-α2b)

  • Activated polymer (e.g., pSar-Thioester or PEG-Thioester)

  • Conjugation buffer (e.g., phosphate buffer with EDTA and a reducing agent)

  • Purification system: Size-Exclusion Chromatography (SEC)

Methodology:

  • Dissolve the protein in the conjugation buffer.

  • Add the activated polymer to the protein solution at a defined molar ratio.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 2-4 hours).

  • Monitor the reaction progress using SDS-PAGE or HPLC.

  • Once the reaction is complete, purify the conjugate using SEC to remove unreacted polymer and protein.

  • Characterize the final conjugate to determine the degree of substitution and confirm its purity.

Protocol 2: In Vivo Antitumor Efficacy Study

Objective: To compare the in vivo antitumor efficacy of different bioconjugates.

Methodology:

  • Tumor Implantation: Subcutaneously inoculate immunodeficient mice with a suspension of tumor cells (e.g., 5 x 10^6 cells).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, PEG-conjugate, alternative conjugate).

  • Dosing: Administer the test articles intravenously at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Data Analysis: Plot the mean tumor volume for each group over time and perform statistical analysis to determine the significance of any differences in tumor growth inhibition.

Conclusion

While this compound and other PEG-based linkers have been instrumental in the development of numerous bioconjugates, the field is evolving towards alternatives that can mitigate the risks of immunogenicity and offer improved performance characteristics. Polymers like polysarcosine are emerging as viable alternatives with demonstrated advantages in terms of bioactivity and reduced immunogenicity. For specific applications like PROTACs and ADCs, a diverse array of linker technologies, including alkyl chains and various cleavable moieties, provides researchers with a rich toolbox to optimize their drug candidates. The selection of the optimal linker requires a careful, data-driven approach, considering the specific therapeutic modality, the nature of the payload, and the desired pharmacokinetic and pharmacodynamic profile.

References

Assessing the Impact of Boc-PEG4-acid on Protein Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This guide provides a comprehensive assessment of Boc-PEG4-acid, a heterobifunctional PEGylation reagent, and its impact on protein biological activity. We offer a comparative analysis with alternative PEGylation strategies and other protein modification techniques, supported by experimental data and detailed protocols.

Introduction to this compound in Protein Modification

This compound is a discrete PEG linker (dPEG®) featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, connected by a 4-unit polyethylene glycol spacer.[1][2][3] This structure offers several advantages for protein modification:

  • Controlled Conjugation: The Boc protecting group allows for a stepwise and controlled conjugation strategy. It can be deprotected under mild acidic conditions to reveal a primary amine for subsequent modification.[1]

  • Amine Reactivity: The terminal carboxylic acid can be activated (e.g., using EDC and HATU) to react with primary amines on the protein surface, such as the ε-amine of lysine residues or the N-terminal α-amine, forming a stable amide bond.[1]

  • Hydrophilicity: The PEG4 spacer is hydrophilic, which can enhance the solubility and reduce the aggregation of the modified protein.

The primary goals of modifying a protein with this compound are to improve its pharmacokinetic and pharmacodynamic properties, including:

  • Increased Serum Half-Life: By increasing the hydrodynamic radius of the protein, PEGylation can reduce renal clearance, leading to a longer circulation time in the body.

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, potentially reducing the immune response.

However, the conjugation of any molecule to a protein, including a PEG linker, can also impact its biological activity. The size, length, and attachment site of the PEG chain can cause steric hindrance, potentially interfering with the protein's interaction with its target receptor or substrate. Therefore, a thorough assessment of biological activity post-modification is crucial.

Comparison of this compound with Alternative Modification Strategies

The selection of a protein modification strategy depends on the specific protein and the desired therapeutic outcome. Here, we compare this compound with other common alternatives.

Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that can significantly influence the biological activity of the conjugated protein. While a longer PEG chain can offer greater protection and a longer half-life, it may also lead to a greater loss of activity due to increased steric hindrance.

Table 1: Comparison of the Effect of Different PEG Linker Lengths on Protein Activity

FeatureShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG8, PEG12)Rationale for Selection
Steric Hindrance Lower potential for steric hindrance, often resulting in higher retention of biological activity.Higher potential for steric hindrance, which may lead to a greater reduction in binding affinity or enzymatic activity.The optimal length is a balance between sufficient protection and minimal interference with the protein's active site.
Hydrophilicity Provides a moderate increase in hydrophilicity.Offers a more significant increase in hydrophilicity, which can be beneficial for poorly soluble proteins.The choice depends on the intrinsic solubility of the protein.
Pharmacokinetics May result in a modest increase in circulation half-life.Generally leads to a more substantial increase in half-life due to a larger hydrodynamic radius.Longer linkers are often preferred when a significantly extended duration of action is required.
Flexibility Provides a defined and relatively rigid spacing.Offers greater flexibility, which can sometimes allow the conjugated payload to better access its target.The required flexibility depends on the specific protein-target interaction.
Comparison of Different Reactive Chemistries and Protecting Groups

This compound is one of many available PEGylation reagents with different reactive groups and protecting groups. The choice of chemistry depends on the available functional groups on the protein and the desired conjugation strategy.

Table 2: Comparison of this compound with Other PEGylation Reagents

ReagentReactive GroupTarget ResidueProtecting GroupKey Features & Considerations
This compound Carboxylic Acid (activated)Lysine, N-terminusBocAmine-reactive; Boc group is acid-labile, allowing for orthogonal deprotection strategies.
Maleimide-PEG4 MaleimideCysteineNoneThiol-reactive; enables site-specific conjugation to native or engineered cysteine residues, leading to more homogeneous products.
Fmoc-PEG4-acid Carboxylic Acid (activated)Lysine, N-terminusFmocAmine-reactive; Fmoc group is base-labile, providing an alternative orthogonal deprotection strategy to Boc.
NHS-ester-PEG4 N-hydroxysuccinimide esterLysine, N-terminusNoneHighly reactive towards primary amines, but can be susceptible to hydrolysis.
Alternatives to PEGylation

While PEGylation is a well-established technique, concerns about the potential for anti-PEG antibodies and the non-biodegradability of PEG have led to the development of alternative technologies. One of the most promising alternatives is PASylation.

PASylation involves the genetic fusion of a protein with a polypeptide sequence composed of proline, alanine, and serine (PAS). This creates a random coil structure with a large hydrodynamic radius, similar to PEG.

Table 3: Comparison of this compound (PEGylation) with PASylation

FeatureThis compound (PEGylation)PASylation
Modification Strategy Chemical conjugation post-translation.Genetic fusion, co-translational.
Homogeneity Can result in a heterogeneous mixture of positional isomers, though site-specific strategies can improve homogeneity.Produces a homogeneous product with a defined structure.
Biological Activity Risk of activity loss due to chemical modification and steric hindrance.Generally well-tolerated with good retention of biological activity.
Immunogenicity Potential for the generation of anti-PEG antibodies.Generally considered to be non-immunogenic.
Biodegradability PEG is not biodegradable and can accumulate in tissues.PAS polypeptides are biodegradable.
In Vitro Activity (Example: Fab fragment) A PEGylated Fab fragment showed a 2.1-fold increase in its dissociation constant (KD), primarily due to a slower association rate.A PASylated Fab fragment showed only a marginal increase in KD.
In Vivo Half-life (Example: hGH) PEGylation significantly increases the half-life of human growth hormone.PASylation of human growth hormone resulted in a terminal half-life of 4.42 hours compared to 0.047 hours for the unmodified protein in mice.

Experimental Protocols for Assessing Biological Activity

A thorough evaluation of the biological activity of a protein modified with this compound is essential. Below are detailed methodologies for key experiments.

General Protocol for Protein Conjugation with this compound

This protocol describes a general procedure for conjugating this compound to a protein via its primary amines.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • Reaction buffer (e.g., MES buffer, pH 6.0 for EDC/NHS coupling)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the reaction buffer.

    • Add a molar excess of EDC and NHS (or HATU).

    • Incubate at room temperature for 15-30 minutes to form the active NHS-ester.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution at a desired molar ratio (e.g., 10:1, 20:1 linker to protein).

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS-ester.

  • Purification:

    • Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.

  • Characterization:

    • Confirm the extent of PEGylation using SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

SPR is a powerful technique for quantifying the binding kinetics and affinity of a modified protein to its target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Unmodified protein (for comparison)

  • This compound modified protein

  • Target molecule (ligand)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the ligand solution over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the unmodified protein over the ligand-immobilized surface and a reference flow cell.

    • Record the binding sensorgrams.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Repeat with Modified Protein:

    • Repeat the analyte binding steps with the this compound modified protein.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the kinetic parameters of the modified protein to the unmodified protein to assess the impact of PEGylation on binding affinity.

Cell-Based Proliferation Assay for Growth Factors

For proteins that act as growth factors (e.g., G-CSF, FGF), a cell-based proliferation assay can determine the effect of PEGylation on their biological activity.

Materials:

  • A factor-dependent cell line (e.g., NFS-60 for G-CSF)

  • Cell culture medium and supplements

  • Unmodified growth factor (as a standard)

  • This compound modified growth factor

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., WST-8, MTS, or [3H]-thymidine)

  • Plate reader or scintillation counter

Procedure:

  • Cell Seeding:

    • Wash the factor-dependent cells to remove any residual growth factor and resuspend them in fresh medium.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 7 x 10^5 cells/mL for NFS-60).

  • Treatment:

    • Prepare serial dilutions of the unmodified and this compound modified growth factor.

    • Add the different concentrations of the growth factors to the wells. Include a negative control (medium only).

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 48 hours for NFS-60 cells stimulated with G-CSF).

  • Quantification of Proliferation:

    • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or radioactivity to quantify cell proliferation.

  • Data Analysis:

    • Plot the cell proliferation signal against the logarithm of the growth factor concentration to generate dose-response curves.

    • Calculate the EC50 (half-maximal effective concentration) for both the unmodified and modified growth factor.

    • A significant increase in the EC50 value for the modified protein indicates a reduction in its biological activity.

In Vitro Enzyme Kinetics Assay

For proteins that are enzymes, the impact of PEGylation on their catalytic activity can be assessed using an enzyme kinetics assay.

Materials:

  • Unmodified enzyme

  • This compound modified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of the unmodified and modified enzymes and the substrate in the assay buffer.

  • Kinetic Measurements:

    • In a cuvette or microplate well, mix the enzyme (unmodified or modified) with a range of substrate concentrations.

    • Monitor the rate of product formation or substrate consumption over time by measuring the change in absorbance or fluorescence.

  • Data Analysis:

    • Determine the initial reaction velocities (V0) for each substrate concentration.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

    • Compare the Km and Vmax values of the modified enzyme to those of the unmodified enzyme. An increase in Km or a decrease in Vmax indicates a reduction in enzymatic efficiency.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in this comparative analysis.

experimental_workflow cluster_modification Protein Modification cluster_analysis Biological Activity Assessment cluster_comparison Comparative Analysis Protein Protein of Interest Conjugation Conjugation Reaction Protein->Conjugation Boc_PEG4_acid This compound Boc_PEG4_acid->Conjugation Modified_Protein Boc-PEG4-Protein Conjugation->Modified_Protein SPR Surface Plasmon Resonance (SPR) Modified_Protein->SPR Binding Affinity (KD) Cell_Assay Cell-Based Assay (e.g., Proliferation) Modified_Protein->Cell_Assay Potency (EC50) Enzyme_Assay Enzyme Kinetics Assay Modified_Protein->Enzyme_Assay Catalytic Efficiency (Km, Vmax) Data_Comparison Data Comparison & Impact Assessment SPR->Data_Comparison Cell_Assay->Data_Comparison Enzyme_Assay->Data_Comparison Unmodified Unmodified Protein Unmodified->Data_Comparison Alternatives Alternative Modifications (e.g., different PEG length, PASylation) Alternatives->Data_Comparison

Caption: Workflow for assessing the impact of this compound on protein activity.

comparison_logic cluster_pegylation PEGylation cluster_alternatives Alternatives to PEGylation Modification_Strategy Choice of Protein Modification Strategy Boc_PEG4 This compound Modification_Strategy->Boc_PEG4 Other_PEG_Length Different PEG Lengths (e.g., PEG2, PEG8) Modification_Strategy->Other_PEG_Length Other_Chemistry Different Chemistries (e.g., Maleimide, Fmoc) Modification_Strategy->Other_Chemistry PASylation PASylation Modification_Strategy->PASylation Other_Polymers Other Hydrophilic Polymers Modification_Strategy->Other_Polymers Desired_Outcome Desired Therapeutic Outcome Boc_PEG4->Desired_Outcome Impact on Activity, PK/PD Other_PEG_Length->Desired_Outcome Impact on Activity, PK/PD Other_Chemistry->Desired_Outcome Impact on Activity, PK/PD PASylation->Desired_Outcome Impact on Activity, PK/PD Other_Polymers->Desired_Outcome Impact on Activity, PK/PD

Caption: Logical framework for selecting a protein modification strategy.

signaling_pathway Growth_Factor Growth Factor (e.g., G-CSF) Receptor Cell Surface Receptor (e.g., G-CSF Receptor) Growth_Factor->Receptor Binding PEG_Growth_Factor PEGylated Growth Factor (Boc-PEG4-G-CSF) PEG_Growth_Factor->Receptor Binding (Potentially altered affinity) Signaling_Cascade Intracellular Signaling Cascade (e.g., JAK/STAT pathway) Receptor->Signaling_Cascade Activation Biological_Response Biological Response (e.g., Cell Proliferation) Signaling_Cascade->Biological_Response

Caption: Impact of PEGylation on a growth factor signaling pathway.

Conclusion

The modification of therapeutic proteins with this compound can offer significant advantages in terms of improved pharmacokinetics and reduced immunogenicity. However, it is imperative to conduct a thorough assessment of the impact of this modification on the protein's biological activity. This guide provides a framework for comparing this compound with other PEGylation reagents and alternative technologies like PASylation. The selection of the optimal modification strategy will depend on a careful consideration of the specific protein, the desired therapeutic profile, and empirical data from the experimental protocols outlined herein. By systematically evaluating the trade-offs between enhanced stability and potential loss of activity, researchers can make informed decisions to advance the development of more effective protein-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Boc-PEG4-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like Boc-PEG4-acid are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a heterobifunctional linker commonly utilized in bioconjugation and pharmaceutical research. While this compound and its close derivatives are generally not classified as hazardous substances, adherence to established waste management protocols is essential.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to don the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases where dust may be generated, a type N95 dust mask or a respirator is recommended.[2]

In the event of accidental contact, follow these first aid measures:

  • Skin Contact: Wash the affected area with soap and plenty of water.

  • Eye Contact: Flush the eyes with water as a precautionary measure.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.

Quantitative Data for Safe Handling and Storage

For optimal stability and safety, this compound should be stored under the conditions specified by the manufacturer. The following table summarizes key quantitative data for related compounds.

ParameterValueSource
Storage Temperature -20°C to 8°C
Primary Hazard Not classified as a hazardous substance or mixture.
Incompatible Materials Strong oxidizing agents.

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is the segregation of waste streams to prevent unintended reactions. Under no circumstances should this compound waste be disposed of down the sewer system.

Solid Waste Disposal
  • Containment: Collect all solid waste, including contaminated consumables like pipette tips, weighing paper, and gloves, in a designated, leak-proof container.

  • Labeling: Clearly label the container with the full chemical name, "this compound," and indicate that it is "Non-hazardous Chemical Waste."

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Liquid Waste Disposal
  • Absorption: For small spills or residual amounts of this compound in solution, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Collection: Place the absorbent material into a designated, sealable container for chemical waste.

  • Labeling: As with solid waste, label the container with the chemical name and waste type.

  • Disposal: Follow your institution's protocol for the disposal of non-hazardous chemical waste.

Decontamination of Glassware
  • Initial Rinse: Rinse any glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residue.

  • Rinsate Collection: Collect this initial rinsate as chemical waste.

  • Secondary Wash: Subsequent washes with soap and water can typically be disposed of down the drain, but it is imperative to confirm this with your local EHS regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Spills) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in a Labeled, Leak-proof Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material (e.g., Vermiculite) liquid_waste->absorb_liquid rinse_glassware Triple Rinse with Appropriate Solvent glassware->rinse_glassware store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid Collect in a Labeled, Sealable Container absorb_liquid->collect_liquid collect_liquid->store_waste collect_rinsate Collect Rinsate as Chemical Waste rinse_glassware->collect_rinsate collect_rinsate->store_waste ehs_disposal Arrange for Pickup by EHS or Licensed Disposal Service store_waste->ehs_disposal end End: Proper Disposal ehs_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Safeguarding Your Research: A Guide to Handling Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Boc-PEG4-acid, a common reagent in drug development and bioconjugation. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of your research. This document is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is mandatory. While some suppliers indicate that similar compounds are not classified as hazardous, it is best practice to handle all chemicals with a comprehensive safety approach.

Body Part Personal Protective Equipment Material/Standard
Eyes/Face Chemical safety goggles or a face shieldGoggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected for integrity before each use.
Body Laboratory coatA standard lab coat is required. For larger quantities or when there is a risk of splashing, an impervious apron should be worn over the lab coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills.For low-fume environments, an N95 mask may be suitable. For higher exposures or when generating aerosols, a full-face respirator with appropriate cartridges is recommended.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound will minimize risks and ensure the compound's stability.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound should be stored at -20°C in a dry environment to prevent degradation.[1] Some suppliers recommend storage at -5°C; always consult the product-specific information sheet.[2][3]

  • PEGylated compounds can be hygroscopic; care should be taken to limit exposure to moisture.[4] Always allow the container to warm to room temperature before opening to avoid condensation.

  • Store under an inert atmosphere if possible.

2. Handling and Weighing:

  • All handling of solid or liquid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Do not breathe in dust or vapors.

  • Wash hands thoroughly with soap and water after handling.

3. Dissolution and Use:

  • When preparing solutions, add the solvent to the this compound slowly.

  • Common solvents for similar compounds include DMSO, PEG300, and saline mixtures.

  • If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

  • The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond. The Boc protecting group can be removed under mild acidic conditions.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Wear appropriate PPE.

    • Absorb the spill with an inert material such as sand or vermiculite.

    • Sweep up the absorbent material and place it in a tightly sealed container for disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Do not attempt to clean up large spills without proper training and equipment.

    • Contact your institution's environmental health and safety department.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Collect all chemical waste in a clearly labeled, sealed container.

  • Dispose of contaminated lab supplies (e.g., pipette tips, gloves) in a designated hazardous waste container.

  • Do not pour chemical waste down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety office for specific guidance.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal receiving Receiving and Inspection storage Storage at -20°C receiving->storage Store Securely ppe Don Appropriate PPE storage->ppe Before Handling weighing Weighing ppe->weighing Proceed to Hood dissolution Dissolution weighing->dissolution reaction Use in Experiment dissolution->reaction decontamination Decontaminate Work Area reaction->decontamination Post-Experiment waste_collection Collect Hazardous Waste decontamination->waste_collection disposal Dispose via EHS waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-PEG4-acid
Reactant of Route 2
Reactant of Route 2
Boc-PEG4-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.